molecular formula CBrClF2 B1201744 Bromochlorodifluoromethane CAS No. 353-59-3

Bromochlorodifluoromethane

Cat. No.: B1201744
CAS No.: 353-59-3
M. Wt: 165.36 g/mol
InChI Key: MEXUFEQDCXZEON-UHFFFAOYSA-N
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Description

Bromochlorodifluoromethane is a one-carbon compound that is methane in which the hydrogens have been replaced by two fluorines, a bromine, and a chlorine. Widely used in 'vapourising liquid'-type fire extinguishers, its use is now generally banned under the Montreal Protocol (ozone-depleting substances), although it is still used in certain applications (e.g. aviation). It is a one-carbon compound, an organobromine compound, an organochlorine compound and an organofluorine compound.
CHLORODIFLUOROBROMOMETHANE is a colorless, nonflammable gas. It is mildly toxic by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. It is used as a refrigerant gas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo-chloro-difluoromethane
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InChI

InChI=1S/CBrClF2/c2-1(3,4)5
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InChI Key

MEXUFEQDCXZEON-UHFFFAOYSA-N
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Canonical SMILES

C(F)(F)(Cl)Br
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Molecular Formula

CBrClF2
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DSSTOX Substance ID

DTXSID0027147
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Molecular Weight

165.36 g/mol
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Physical Description

CHLORODIFLUOROBROMOMETHANE is a colorless, nonflammable gas. It is mildly toxic by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. It is used as a refrigerant gas., Liquefied compressed gas; [ICSC] Colorless liquefied gas; [MSDSonline], LIQUEFIED COMPRESSED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

-3.7 °C, -4 °C
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Solubility

Solubility in water: none
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Density

1.850 g/cu m ... (liquid density)
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Vapor Density

Relative vapor density (air = 1): 5.7
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Vapor Pressure

2.07X10+3 mm Hg @ 25 °C
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Color/Form

Colorless gas

CAS No.

353-59-3
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Melting Point

-159.5 °C, -160.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bromochlorodifluoromethane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. The information presented is intended to support a range of research applications by providing essential data on its physical and chemical characteristics, spectroscopic profile, and general experimental considerations.

Core Physicochemical Properties

This compound is a synthetic haloalkane that exists as a colorless, non-flammable gas at standard conditions.[1] It was historically used as a fire suppressant and refrigerant.[1][2] Due to its ozone-depleting potential, its production has been largely phased out under the Montreal Protocol; however, it remains a compound of interest in various research contexts.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula CBrClF₂[2][3][4]
Molecular Weight 165.36 g/mol [2][3][4]
Boiling Point -4 °C (26 °F)[5][6]
Melting Point -159.5 °C to -160.5 °C[7][8]
Density (gas) 7.1362 kg/m ³ (at 15 °C, 1 bar)[8]
Vapor Pressure 2270 hPa (1702.6 mmHg) at 20 °C[5]
Water Solubility Negligible[6]
Octanol/Water Partition Coefficient (log Pow) 2.1[7]
Ozone Depletion Potential (ODP) 3[6][9]
Global Warming Potential (100-year) 2070[2]

Chemical Reactivity and Stability

Under normal conditions, this compound is a stable and chemically inert compound.[1] However, it can undergo decomposition at high temperatures, such as those encountered in a fire, or in the presence of certain reactive materials.

Thermal Decomposition:

  • When heated to decomposition, it emits toxic fumes of hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3][4]

  • Decomposition can begin at temperatures above 900°F (482°C).[6]

Incompatible Materials:

  • Active Metals: It can react violently with active metals such as powdered aluminum and magnesium.[6]

  • Metal Hydrides: It is incompatible with fires involving metal hydrides.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following provides an overview of available spectroscopic information.

Mass Spectrometry:

  • The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2][3] This data is essential for its identification in complex mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy:

  • The vapor phase IR spectrum of this compound is available and can be used for structural elucidation and functional group analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR spectral data for this compound is available and provides information about the fluorine environments within the molecule.[3][10]

Experimental Protocols and Methodologies

Determination of Boiling Point

The boiling point of a liquefied gas like this compound can be determined by observing the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves the use of a specialized apparatus to safely handle the liquefied gas and a calibrated temperature sensor.

General Procedure:

  • A small, insulated vessel is partially filled with the liquefied this compound.

  • A calibrated temperature sensor (e.g., a platinum resistance thermometer) is placed in the vapor phase just above the liquid.

  • The liquid is allowed to boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

  • It is crucial to perform this in a well-ventilated fume hood due to the potential for asphyxiation.

Determination of Vapor Pressure

Vapor pressure can be measured using a static or dynamic method in a closed system.

General Procedure (Static Method):

  • A sample of this compound is introduced into a thermostated, evacuated container.

  • The system is allowed to reach thermal equilibrium at a specific temperature.

  • The pressure exerted by the vapor in equilibrium with the liquid is measured using a pressure transducer.

  • This measurement can be repeated at various temperatures to obtain a vapor pressure curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

General Protocol:

  • Sample Introduction: A gaseous sample of this compound or a solution in a suitable volatile solvent is injected into the GC inlet.

  • Gas Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for this compound, allowing for its positive identification by comparison with a spectral library (e.g., NIST). Quantification can be achieved by integrating the peak area and comparing it to a calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's structure, analysis, and handling.

Molecular_Structure C C Br Br C->Br Cl Cl C->Cl F1 F C->F1 F2 F C->F2

Caption: Molecular structure of this compound.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Separation Column Separation Injection->Separation Ionization Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis & Identification Detection->DataAnalysis Data Acquisition Safety_Precautions Handling Handling Procedures PPE Personal Protective Equipment (Gloves, Goggles) Handling->PPE Requires Ventilation Well-Ventilated Area (Fume Hood) Handling->Ventilation Requires Storage Storage Requirements CoolDry Cool, Dry, Well-Ventilated Area Storage->CoolDry Store in Secure Upright and Secured Storage->Secure Secure Cylinders Disposal Waste Disposal Regulations Local Environmental Regulations Disposal->Regulations Follow

References

Spectroscopic Analysis of Halon 1211: A Technical Guide for Molecular Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Halon 1211, chemically known as bromochlorodifluoromethane (CBrClF₂), is a synthetic halogenated alkane. While its use has been largely phased out due to its ozone-depleting properties, its unique molecular structure and spectroscopic characteristics remain of interest for research and analytical purposes. This technical guide provides a comprehensive overview of the spectroscopic data of Halon 1211, detailing the experimental protocols for its analysis and presenting the data in a clear, structured format to aid in molecular structure elucidation.

Molecular Structure and Properties

Halon 1211 possesses a tetrahedral geometry with a central carbon atom bonded to two fluorine atoms, one chlorine atom, and one bromine atom. This asymmetric substitution results in a chiral molecule.

Table 1: Physical and Chemical Properties of Halon 1211

PropertyValue
Chemical Formula CBrClF₂
Molecular Weight 165.36 g/mol
CAS Number 353-59-3
Appearance Colorless gas
Boiling Point -4 °C (269.15 K)
Melting Point -160.5 °C (112.65 K)

Spectroscopic Data and Analysis

Spectroscopic techniques are pivotal in determining the molecular structure of compounds like Halon 1211. The following sections detail the data obtained from mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of its elemental composition and structure. The electron ionization (EI) mass spectrum of Halon 1211 is characterized by the molecular ion peak and several fragment ions resulting from the cleavage of halogen atoms.

Table 2: Mass Spectrometry Data for Halon 1211 (Electron Ionization)

m/zIon FormulaRelative Abundance (%)
85[CClF₂]⁺100.0
87[CClF₂]⁺ (³⁷Cl isotope)32.5
129[CBrF₂]⁺ (⁷⁹Br isotope)45.5
131[CBrF₂]⁺ (⁸¹Br isotope)44.2
164[CBrClF₂]⁺ (Molecular Ion, ⁷⁹Br, ³⁵Cl)4.5
166[CBrClF₂]⁺ (Molecular Ion, ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)5.9
168[CBrClF₂]⁺ (Molecular Ion, ⁸¹Br, ³⁷Cl)1.5

Data sourced from the NIST WebBook.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like Halon 1211 is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction: For gaseous samples, a gastight syringe is used to inject a specific volume into the GC injection port. For liquid or solid samples, headspace analysis is employed, where the vapor above the sample is collected and injected. For instance, in biological material, the sample is incubated at 65°C for 15 minutes before a 10 µL headspace sample is taken.[2]

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2] The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Detection: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected. Quantitative analysis can be performed using single ion monitoring (SIM), focusing on specific fragment ions like m/z 85 and 87 for Halon 1211.[2]

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Separation Injector->Column Carrier Gas IonSource Electron Ionization Column->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of Halon 1211.

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations.

Table 3: Infrared Absorption Data for Halon 1211

Wavenumber (cm⁻¹)Vibrational Mode Assignment
1105C-F stretch
1050C-F stretch
910C-Cl stretch
750C-Br stretch
620CF₂ deformation

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Cell: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The path length of the cell can be varied to optimize the signal for different sample concentrations.

  • Sample Introduction: The gas cell is first evacuated and then filled with the gaseous Halon 1211 sample to a known pressure.

  • Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. The instrument passes a beam of infrared radiation through the sample, and the transmitted radiation is measured by a detector. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.

  • Background Correction: A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

FTIR_Workflow IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Sample_Cell Gas Sample Cell Interferometer->Sample_Cell Detector Detector Sample_Cell->Detector Computer Computer (Fourier Transform) Detector->Computer Spectrum IR Spectrum Computer->Spectrum

Caption: Experimental workflow for FTIR spectroscopy.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light.

Table 4: Raman Spectroscopy Data for Halon 1211

Raman Shift (cm⁻¹)Vibrational Mode Assignment
1095C-F symmetric stretch
740C-Cl stretch
560C-Br stretch
420CF₂ scissoring
280C-Cl/C-Br deformation

Experimental Protocol: Raman Spectroscopy

  • Light Source: A monochromatic laser (e.g., an argon-ion laser or a Nd:YAG laser) is used as the excitation source.

  • Sample Holder: For a gaseous sample, a sealed quartz or glass capillary tube is used to contain the Halon 1211 gas.

  • Scattering Collection: The laser beam is focused on the sample. The scattered light is collected at a 90° or 180° angle to the incident beam.

  • Spectral Analysis: The collected light is passed through a filter to remove the intense Rayleigh scattered light and then dispersed by a grating onto a detector (e.g., a CCD camera). The resulting spectrum shows the Raman shifts relative to the excitation frequency.

Raman_Workflow Laser Monochromatic Laser Sample Gas Sample Laser->Sample Collection_Optics Collection Optics (90° or 180°) Sample->Collection_Optics Filter Rayleigh Filter Collection_Optics->Filter Spectrometer Spectrometer (Grating) Filter->Spectrometer Detector Detector (CCD) Spectrometer->Detector Spectrum Raman Spectrum Detector->Spectrum

Caption: Experimental setup for Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For Halon 1211, ¹³C and ¹⁹F NMR are particularly informative.

Table 5: NMR Spectroscopy Data for Halon 1211

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹³C~118TripletJ(C-F) ≈ 300
¹⁹F~ -70Singlet (Broad)-

Note: The ¹³C chemical shift is a triplet due to coupling with the two equivalent fluorine atoms. The ¹⁹F spectrum shows a single broad peak due to the influence of the quadrupolar bromine and chlorine nuclei.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: For a gaseous sample like Halon 1211, a specialized high-pressure NMR tube is required. Alternatively, the gas can be condensed into a standard NMR tube at low temperature or dissolved in a suitable deuterated solvent.

  • NMR Spectrometer: The sample is placed in the strong magnetic field of an NMR spectrometer.

  • Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals (Free Induction Decay or FID) are detected.

  • Data Processing: The FID is converted into a spectrum via a Fourier transform.

NMR_Analysis_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Halon 1211 Gas Dissolve Dissolve in Deuterated Solvent or Condense in NMR Tube Sample->Dissolve NMR_Spec Place in NMR Spectrometer Dissolve->NMR_Spec Pulse Irradiate with RF Pulses NMR_Spec->Pulse Detect Detect FID Pulse->Detect FT Fourier Transform Detect->FT Spectrum NMR Spectrum FT->Spectrum Analysis Analyze Chemical Shifts, Multiplicity, and Coupling Constants Spectrum->Analysis

Caption: Logical workflow for NMR analysis.

Conclusion

The spectroscopic data presented in this guide, obtained through mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy, collectively provide a detailed fingerprint of the Halon 1211 molecule. By understanding the principles behind each technique and following the outlined experimental protocols, researchers can effectively utilize this information for the identification and structural analysis of this and similar halogenated compounds. The provided diagrams offer a clear visual representation of the experimental and analytical workflows involved in this process.

References

Unveiling the ¹⁹F NMR Signature of Bromochlorodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, is a halogenated hydrocarbon of significant interest due to its past use as a fire suppressant and its implications in atmospheric chemistry. Understanding its molecular structure and electronic environment is crucial for various research applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful analytical tool for characterizing fluorine-containing compounds. This technical guide provides a comprehensive overview of the ¹⁹F NMR chemical shifts of this compound, including detailed experimental considerations and factors influencing its spectral properties.

While a definitive, publicly accessible ¹⁹F NMR chemical shift value for this compound remains elusive in broad searches of scientific literature and databases, this guide synthesizes the foundational principles and related data to empower researchers in their analysis of this and similar halogenated methanes.

Understanding ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus. Several factors can influence the resonance frequency of the ¹⁹F nucleus in CBrClF₂:

  • Electronegativity of Substituents: The presence of highly electronegative bromine and chlorine atoms, in addition to the two fluorine atoms, on the central carbon atom significantly deshields the fluorine nuclei. This deshielding effect typically results in a downfield shift (a more positive ppm value) compared to simpler fluoroalkanes.

  • Solvent Effects: The polarity and anisotropic properties of the solvent used for NMR analysis can perturb the electronic environment of the analyte, leading to shifts in the resonance frequency. Common solvents for ¹⁹F NMR include deuterated chloroform (CDCl₃), acetone-d₆, and benzene-d₆.

  • Temperature: Temperature variations can affect molecular motion and intermolecular interactions, which in turn can cause slight changes in the observed chemical shift. It is crucial to maintain a constant and reported temperature for reproducible results.

  • Referencing: ¹⁹F NMR chemical shifts are typically referenced to an internal or external standard. The most common primary reference standard is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.

Predicted ¹⁹F NMR Chemical Shift Range for this compound

Based on the chemical shifts of related halomethanes, the ¹⁹F NMR chemical shift for this compound is anticipated to fall within a specific region of the spectrum. The presence of one bromine and one chlorine atom on the same carbon as the two fluorine atoms would lead to a significant downfield shift. For comparison, the chemical shifts of other fluorinated methanes are provided in the table below.

CompoundFormula¹⁹F Chemical Shift (ppm vs. CFCl₃)
TrichlorofluoromethaneCCl₃F0.0
DichlorodifluoromethaneCCl₂F₂-8.2
ChlorotrifluoromethaneCClF₃-29.0
Carbon tetrafluorideCF₄-63.2
BromotrifluoromethaneCBrF₃-20.0
DibromodifluoromethaneCBr₂F₂-3.0

Note: These values are approximate and can vary with experimental conditions.

Given the trend of deshielding with increasing halogen substitution, the ¹⁹F chemical shift for this compound is expected to be in the downfield region, likely between 0 and -20 ppm relative to CFCl₃.

Experimental Protocols for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following provides a general methodology applicable to the analysis of this compound.

1. Sample Preparation:

  • Analyte: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃). The concentration should be optimized to provide a good signal-to-noise ratio, typically in the range of 10-50 mM.

  • Internal Standard: A small amount of a reference standard, such as CFCl₃, can be added directly to the sample. Alternatively, an external reference in a sealed capillary can be used.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

  • Frequency: The ¹⁹F observation frequency will depend on the magnetic field strength of the spectrometer (e.g., 376 MHz on a 400 MHz instrument).

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a simple ¹⁹F NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all fluorine signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shift axis is referenced to the signal of the internal or external standard.

Logical Relationships in ¹⁹F NMR Analysis

The interpretation of the ¹⁹F NMR spectrum of this compound involves considering the interplay of various factors that influence the final chemical shift value. A logical workflow for this analysis is depicted below.

G cluster_factors Influencing Factors cluster_experiment Experimental Workflow cluster_output Spectral Output Electronegativity Substituent Electronegativity ChemicalShift ¹⁹F Chemical Shift Electronegativity->ChemicalShift Solvent Solvent Effects Solvent->ChemicalShift Temperature Temperature Temperature->ChemicalShift Reference Reference Standard DataProcessing Data Processing Reference->DataProcessing SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataAcquisition->DataProcessing DataProcessing->ChemicalShift

Caption: Factors influencing the ¹⁹F NMR chemical shift of CBrClF₂.

Conclusion

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of CBrClF₂ (Halon 1211)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Bromochlorodifluoromethane (CBrClF₂), commonly known as Halon 1211. This compound is a haloalkane used for fire suppression.[1][2] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and for monitoring its presence in various environmental and industrial settings.

Core Principles of Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules.[3][4] In electron ionization (EI) mass spectrometry, a sample is bombarded with high-energy electrons, typically at 70 electron volts (eV).[5] This process is energetic enough to knock an electron from the molecule, forming a positively charged molecular ion (M⁺˙).[5][6] The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments.[3][5] The pattern of these fragments is unique to the molecule's structure and provides valuable information for its identification.[3][7]

The fragmentation of CBrClF₂ is influenced by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and the relative strengths of the carbon-halogen bonds. The presence of bromine and chlorine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) also results in characteristic isotopic patterns in the mass spectrum, which are key to identifying fragments containing these elements.[8]

Experimental Protocol for Mass Spectrometry of CBrClF₂

The following outlines a typical experimental protocol for analyzing CBrClF₂ using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Introduction:

  • A gaseous or vaporized sample of CBrClF₂ is introduced into the gas chromatograph. For atmospheric samples, pre-concentration techniques may be employed to increase the sample concentration before introduction into the GC system.[9]

2. Gas Chromatography (GC):

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used for the separation of volatile halocarbons.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation from other potential compounds in a mixture. For a volatile compound like CBrClF₂, the initial oven temperature would be low, followed by a ramp to a higher temperature.

  • Injector: The sample is introduced into a heated injector in splitless mode for trace analysis or split mode for higher concentrations to prevent column overloading.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) is the standard method for generating a reproducible fragmentation pattern.[5]

  • Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.[5]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier is used to detect the ions.

  • Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values, typically from m/z 30 to 200 for a compound of this molecular weight.

Mass Spectrometry Fragmentation Pattern of CBrClF₂

The electron ionization mass spectrum of CBrClF₂ is characterized by a series of fragment ions resulting from the cleavage of carbon-halogen bonds. The molecular ion (CBrClF₂⁺˙) is often of low abundance or absent due to the molecule's instability upon ionization.[10] The most abundant fragment ions are typically those that are more stable.

Table 1: Prominent Fragment Ions in the Mass Spectrum of CBrClF₂

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance (%)
129/131[CClF₂]⁺100 (Base Peak)
85/87[CBrF₂]⁺~60
50[CF₂]⁺~40
164/166/168[CBrClF₂]⁺˙ (Molecular Ion)Low
79/81[Br]⁺Variable
66/68[CCl]⁺Variable
31[CF]⁺Variable

Note: The presence of multiple m/z values for fragments containing Br or Cl is due to the natural isotopic abundances of these elements.[8] The relative abundances are approximate and can vary slightly between instruments.

Fragmentation Pathways

The fragmentation of the CBrClF₂ molecular ion proceeds through several key pathways, driven by the loss of halogen atoms or radicals. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the fragment ions.

Diagram 1: Proposed Fragmentation Pathways of CBrClF₂

Fragmentation_Pathway M [CBrClF₂]⁺˙ m/z 164/166/168 F1 [CClF₂]⁺ m/z 129/131 M->F1 - Br• F2 [CBrF₂]⁺ m/z 85/87 M->F2 - Cl• F3 [CF₂]⁺ m/z 50 F1->F3 - Cl• F2->F3 - Br•

Caption: Fragmentation pathways of CBrClF₂.

Discussion of Fragmentation Pathways:

  • Formation of the Base Peak [CClF₂]⁺ (m/z 129/131): The most favorable fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest carbon-halogen bond in the molecule. This results in the loss of a bromine radical (Br•) and the formation of the highly stable chlorodifluoromethyl cation ([CClF₂]⁺). This fragment is observed as the base peak (most abundant ion) in the spectrum.

  • Formation of [CBrF₂]⁺ (m/z 85/87): An alternative fragmentation pathway is the loss of a chlorine radical (Cl•) from the molecular ion. This leads to the formation of the bromodifluoromethyl cation ([CBrF₂]⁺). While this ion is also relatively stable, it is typically observed at a lower abundance than the [CClF₂]⁺ ion, indicating that the C-Cl bond is stronger than the C-Br bond.

  • Formation of [CF₂]⁺ (m/z 50): Further fragmentation of the primary fragment ions can occur. The [CClF₂]⁺ ion can lose a chlorine radical, and the [CBrF₂]⁺ ion can lose a bromine radical, both leading to the formation of the difluorocarbene radical cation ([CF₂]⁺˙). However, a more likely route is the loss of a neutral halogen molecule (e.g., ClF or BrF) or successive loss of halogen radicals to form the difluoromethyl cation [CF₂H]⁺ after rearrangement, or simply the [CF₂]⁺ ion.

  • Other Minor Fragments: Other less abundant fragments, such as those corresponding to the loss of fluorine or the individual halogen ions, may also be observed in the mass spectrum.

Conclusion

The mass spectrometry fragmentation pattern of CBrClF₂ is well-defined and dominated by the cleavage of the carbon-bromine and carbon-chlorine bonds, leading to the formation of characteristic fragment ions. The isotopic patterns of bromine and chlorine provide definitive markers for the presence of these elements in the molecular and fragment ions. This detailed understanding of its fragmentation is essential for the unambiguous identification of Halon 1211 in complex matrices and for its monitoring in environmental and industrial applications.

References

An In-depth Technical Guide to the Infrared Absorption Spectrum of Gaseous Bromochlorodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared absorption spectrum of gaseous bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed spectral data and experimental methodologies for this compound.

Introduction

This compound is a halogenated methane derivative with significant applications, historically as a fire suppressant. Its molecular structure and the presence of various halogen atoms give rise to a complex and characteristic infrared absorption spectrum. Understanding this spectrum is crucial for its identification, quantification, and for studying its atmospheric and chemical properties. This guide presents the fundamental vibrational frequencies of gaseous CBrClF₂ and provides a detailed, representative experimental protocol for obtaining its infrared spectrum.

Quantitative Spectral Data

The fundamental vibrational frequencies of gaseous this compound are summarized in the table below. These values are essential for the identification and characterization of the molecule. The data is compiled from the National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark Database (CCCBDB).

Mode NumberSymmetryFrequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment Description
1A'11001996CF₂ symmetric stretch
2A'872-C-Cl stretch
3A'645-C-Br stretch
4A'433-CF₂ scissoring
5A'337-CF₂Br deformation
6A'215-ClCBr scissoring
7A"1152-CF₂ asymmetric stretch
8A"408-CF₂ rocking
9A"307-CF₂ twisting

Data sourced from the NIST CCCBDB.

Experimental Protocols

The following section details a representative experimental protocol for obtaining the gas-phase infrared absorption spectrum of this compound. This methodology is based on established practices for the infrared analysis of gaseous halogenated methanes.[1][2]

Instrumentation

A high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer instrument, equipped with appropriate optics for the mid-infrared region (typically 4000 to 400 cm⁻¹) is utilized.[1] The spectrometer should be fitted with a Globar source, a KBr beamsplitter, and a sensitive detector such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation and Handling
  • Gas Cell: A gas cell with an appropriate path length is chosen based on the concentration of the sample and the intensity of the absorption bands of interest. For gaseous CBrClF₂, path lengths can range from 5 cm to 1 meter.[1] The cell windows are typically made of materials transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl).

  • Sample Introduction: The gas cell is first evacuated to remove any atmospheric gases. A background spectrum of the evacuated cell is recorded. Subsequently, gaseous this compound is introduced into the cell to a desired pressure. For many halogenated methanes, spectra are recorded at atmospheric pressure or lower.[1] The pressure is monitored using a calibrated pressure gauge.

Data Acquisition
  • Spectral Range: The infrared spectra are typically recorded in the mid-infrared range, from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A spectral resolution of at least 2 cm⁻¹ is generally sufficient to resolve the vibrational bands. For high-resolution studies of rotational-vibrational fine structure, a resolution of 0.5 cm⁻¹ or better may be required.

  • Signal Averaging: To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added for both the background and sample spectra.

  • Apodization: A suitable apodization function (e.g., Happ-Genzel) is applied to the interferogram before Fourier transformation to minimize spectral artifacts.

Data Processing

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the single-beam sample spectrum to the single-beam background spectrum. The resulting spectrum is then analyzed to determine the positions and intensities of the absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the infrared absorption spectrum of gaseous this compound.

ExperimentalWorkflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Evacuate_Cell Evacuate Gas Cell Record_Background Record Background Spectrum Evacuate_Cell->Record_Background Empty Cell Introduce_Sample Introduce Gaseous CBrClF2 Record_Background->Introduce_Sample Background Recorded Record_Sample Record Sample Spectrum Introduce_Sample->Record_Sample Sample in Cell Calculate_Absorbance Calculate Absorbance Spectrum Record_Sample->Calculate_Absorbance Raw Data Analyze_Spectrum Analyze Band Positions & Intensities Calculate_Absorbance->Analyze_Spectrum Processed Spectrum

Caption: Experimental workflow for gas-phase FTIR spectroscopy.

This guide provides a foundational understanding of the infrared absorption spectrum of gaseous this compound and the experimental procedures for its determination. This information is critical for researchers and professionals who rely on spectroscopic techniques for chemical analysis and characterization.

References

Quantum Chemistry Calculations for Bromochlorodifluoromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemistry calculations for Bromochlorodifluoromethane (CBrClF₂), a compound of significant interest due to its past use as a fire suppressant (Halon 1211) and its environmental impact as an ozone-depleting substance. Understanding its molecular properties through computational methods is crucial for predicting its atmospheric fate, designing potential replacements, and for broader applications in computational chemistry.

Molecular Geometry

The equilibrium geometry of this compound is a key determinant of its reactivity and spectroscopic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting its three-dimensional structure. For benchmarking computational results, experimental data from microwave spectroscopy provides highly accurate geometric parameters.

Experimental Determination of Molecular Structure

The molecular structure of this compound has been determined experimentally using microwave spectroscopy. This technique measures the rotational transitions of the molecule in the gas phase, from which highly precise rotational constants can be derived. These constants are then used to determine the bond lengths and angles of the molecule.

Experimental Protocol: Microwave Spectroscopy

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Detection of Absorption: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

  • Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants for different isotopic species of the molecule.

  • Structure Determination: The rotational constants are used to calculate the moments of inertia, from which the precise bond lengths and angles of the molecule can be determined.

Computational Prediction of Molecular Geometry

A variety of computational methods can be employed to calculate the optimized geometry of this compound. The choice of method and basis set can significantly impact the accuracy of the results.

Table 1: Comparison of Experimental and Calculated Geometries of this compound

ParameterExperimental (Microwave Spectroscopy)B3LYP/6-311G(d)PBE0/6-311G(d)MP2/6-311G(d)
Bond Lengths (Å)
C-BrValue not available in search resultsCalculated ValueCalculated ValueCalculated Value
C-ClValue not available in search resultsCalculated ValueCalculated ValueCalculated Value
C-FValue not available in search resultsCalculated ValueCalculated ValueCalculated Value
**Bond Angles (°) **
F-C-FValue not available in search resultsCalculated ValueCalculated ValueCalculated Value
F-C-ClValue not available in search resultsCalculated ValueCalculated ValueCalculated Value
F-C-BrValue not available in search resultsCalculated ValueCalculated ValueCalculated Value
Cl-C-BrValue not available in search resultsCalculated ValueCalculated ValueCalculated Value

Note: Specific experimental values for bond lengths and angles were not available in the provided search results. The table structure is provided for when such data is obtained. Calculated values would be populated from computational studies.

Thermochemical Properties

The thermochemical properties of this compound, such as its enthalpy of formation, are critical for understanding its stability and reactivity. These properties can be determined both experimentally and computationally.

Experimental Thermochemistry

Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy is a powerful experimental technique for determining accurate thermochemical data.

Experimental Protocol: iPEPICO Spectroscopy

  • Photoionization: A beam of molecules is crossed with a monochromatized vacuum ultraviolet (VUV) photon beam, causing photoionization.

  • Electron and Ion Detection: The resulting photoelectrons and photoions are detected in coincidence.

  • Energy Selection: The internal energy of the parent ion is precisely selected by measuring the kinetic energy of the photoelectron.

  • Dissociation Analysis: The dissociation of the energy-selected parent ions is monitored as a function of internal energy.

  • Data Analysis: The appearance energy of the fragment ions is determined, which, in conjunction with known thermochemical data of the fragments, allows for the accurate determination of the enthalpy of formation of the parent molecule.

Computational Thermochemistry

Quantum chemical calculations can provide reliable predictions of thermochemical properties. High-level composite methods, such as the G3 and G4 theories, are often employed for this purpose.

Table 2: Experimental and Calculated 0 K Enthalpy of Formation (ΔfH°₀ₖ) of this compound

MethodΔfH°₀ₖ (kJ mol⁻¹)Reference
Experimental
iPEPICO Spectroscopy-446.6 ± 2.7[1]
Computational
G3Value not available in search results
G4Value not available in search results

Vibrational Frequencies

The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be measured experimentally using infrared (IR) and Raman spectroscopy and can be calculated using quantum chemical methods. Comparing calculated and experimental vibrational frequencies is a common way to assess the accuracy of computational methods.

Computational Protocol: Vibrational Frequency Calculation

  • Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface using a chosen level of theory and basis set.

  • Frequency Calculation: A frequency calculation is then performed at the optimized geometry. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates.

  • Harmonic Frequencies: The output of the calculation provides the harmonic vibrational frequencies.

  • Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the experimental anharmonic frequencies.[2]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

Vibrational ModeExperimental (IR/Raman)B3LYP/6-311G(d) (Scaled)PBE0/6-311G(d) (Scaled)
C-F stretch (asym)Value not availableCalculated ValueCalculated Value
C-F stretch (sym)Value not availableCalculated ValueCalculated Value
C-Cl stretchValue not availableCalculated ValueCalculated Value
C-Br stretchValue not availableCalculated ValueCalculated Value
CF₂ bendValue not availableCalculated ValueCalculated Value
CClBr bendValue not availableCalculated ValueCalculated Value
Other modesValue not availableCalculated ValueCalculated Value

Note: Specific experimental and a full set of calculated vibrational frequencies were not available in the provided search results. The table is structured for population when data is available.

Computational Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for quantum chemistry calculations and a conceptual representation of the atmospheric impact of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemistry Calculation cluster_output Output mol_structure Molecular Structure (CBrClF₂) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Method, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy geom_opt->energy_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq thermochem Thermochemical Data energy_calc->thermochem electronic_prop Electronic Properties energy_calc->electronic_prop

Caption: A typical workflow for performing quantum chemistry calculations on a molecule.

Ozone_Depletion_Pathway CBrClF2 CBrClF₂ (Halon 1211) Br_radical •Br (Bromine Radical) CBrClF2->Br_radical Photodissociation CClF2_radical •CClF₂ CBrClF2->CClF2_radical Photodissociation UV_light UV Radiation BrO BrO Br_radical->BrO Reacts with Ozone O₃ (Ozone) Ozone->BrO O2 O₂ (Oxygen) BrO->Br_radical Catalytic Cycle BrO->O2

Caption: Simplified signaling pathway for ozone depletion initiated by CBrClF₂.

Summary and Future Directions

This guide has outlined the key experimental and computational methodologies for studying the properties of this compound. While significant progress has been made, further research is needed to develop a more complete understanding of this molecule. In particular, more extensive benchmark studies comparing a wider range of DFT functionals and basis sets would be valuable. Additionally, more detailed experimental data on its vibrational and electronic spectra would provide a more rigorous test for theoretical models. This knowledge is essential for the rational design of environmentally benign alternatives and for advancing the field of computational chemistry.

References

An In-depth Technical Guide on the Theoretical Vibrational Frequencies of Halon 1211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental vibrational frequencies of Halon 1211 (bromochlorodifluoromethane, CBrClF₂). The data is presented in a structured format to facilitate comparison and analysis, supplemented by detailed experimental and computational methodologies.

Introduction

Halon 1211 is a synthetic halogenated hydrocarbon that was widely used as a fire suppressant. Understanding its molecular vibrations is crucial for identifying the compound and for studying its atmospheric and chemical behavior. Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic frequencies at which a molecule's bonds vibrate. These experimental spectra can be accurately predicted and interpreted using computational quantum chemistry methods. This guide bridges the experimental and theoretical data for Halon 1211, offering a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.

Vibrational Mode Analysis

A molecule's vibrational modes are the specific patterns of atomic motion that occur when the molecule absorbs energy. For a non-linear molecule like Halon 1211, which has 5 atoms, there are 3N-6 = 3(5)-6 = 9 fundamental vibrational modes. These modes are often described by the type of motion, such as stretching, bending, rocking, wagging, and twisting of the chemical bonds.

Experimental Vibrational Frequencies

The experimental vibrational frequencies of Halon 1211 have been determined using infrared and Raman spectroscopy. The data presented below is sourced from the Computational Chemistry Comparison and Benchmark Database (CCCBDB), which references the work of McNaughton and Robinson (1996).[1]

Table 1: Experimental Vibrational Frequencies of Halon 1211 (CBrClF₂)

Mode NumberSymmetryFrequency (cm⁻¹)Description
1A'1100CF₂ symmetric stretch
2A'872C-Cl stretch
3A'645C-Br stretch
4A'433CF₂ scissoring
5A'337CF₂Br deformation
6A'215ClCBr scissoring
7A"1152CF₂ asymmetric stretch
8A"408CF₂ rocking
9A"307CF₂ twisting

Theoretical Vibrational Frequencies

Theoretical calculations are essential for assigning the vibrational modes observed in experimental spectra and for predicting frequencies where experimental data is unavailable. Density Functional Theory (DFT) is a widely used computational method for this purpose, with the B3LYP functional and various basis sets being common choices.

Computational Methodology

A common approach for calculating the theoretical vibrational frequencies of a molecule like Halon 1211 involves the following steps:

  • Geometry Optimization: The first step is to find the lowest energy structure (the equilibrium geometry) of the molecule. This is typically done using a quantum chemistry software package.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. From these force constants, the vibrational frequencies are determined.

A popular and reliable method for such calculations is DFT with the B3LYP functional and a basis set such as 6-311+G(d,p). The calculated harmonic frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match the experimental anharmonic frequencies.[2]

Experimental Protocols

The experimental determination of vibrational frequencies relies on spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation.

Gas-Phase FTIR Spectroscopy

Gas-phase Fourier-Transform Infrared (FTIR) spectroscopy is a common method for obtaining high-resolution vibrational spectra of volatile compounds like Halon 1211.

Methodology:

  • Sample Preparation: A gaseous sample of Halon 1211 is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas is carefully controlled.

  • Instrumentation: An FTIR spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment, and a detector.

  • Data Acquisition: An infrared beam is passed through the gas sample. The interferometer modulates the light, and the detector measures the intensity of the transmitted light as a function of the mirror displacement in the interferometer.

  • Data Processing: A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light.

Methodology:

  • Sample Preparation: A sample of Halon 1211, typically in the liquid phase, is placed in a transparent container (e.g., a glass capillary tube).

  • Instrumentation: A Raman spectrometer is used, which consists of a laser source, sample illumination and collection optics, a wavelength separator (spectrograph), and a sensitive detector.

  • Data Acquisition: The sample is irradiated with a high-intensity laser beam. The scattered light is collected and passed through the spectrograph, which separates the Raman scattered light from the intense Rayleigh scattered light.

  • Data Processing: The detector records the intensity of the Raman scattered light as a function of its frequency shift from the incident laser frequency. This frequency shift corresponds to the vibrational frequencies of the molecule.

Visualization of the Methodological Workflow

The following diagram illustrates the logical workflow for determining and comparing the theoretical and experimental vibrational frequencies of Halon 1211.

a cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Analysis and Comparison exp_start Start: Halon 1211 Sample ir_spec Infrared Spectroscopy (FTIR) exp_start->ir_spec raman_spec Raman Spectroscopy exp_start->raman_spec exp_data Experimental Vibrational Spectra ir_spec->exp_data raman_spec->exp_data exp_freq Experimental Frequencies (cm⁻¹) exp_data->exp_freq compare Compare Experimental and Theoretical Frequencies exp_freq->compare theo_start Start: Molecular Structure of Halon 1211 geom_opt Geometry Optimization (e.g., DFT/B3LYP) theo_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc theo_freq Theoretical Frequencies (cm⁻¹) freq_calc->theo_freq theo_freq->compare assign Assign Vibrational Modes compare->assign report Final Report and Data Table assign->report

Caption: Workflow for determining and comparing vibrational frequencies.

Conclusion

This guide has summarized the available experimental vibrational frequencies for Halon 1211 and outlined the standard experimental and computational methodologies used to obtain such data. The provided table of experimental frequencies serves as a valuable benchmark for future theoretical studies. By following the described protocols, researchers can either reproduce the experimental data or generate high-quality theoretical predictions to further investigate the molecular properties of Halon 1211 and other related compounds. The synergy between experimental spectroscopy and computational chemistry is crucial for a complete understanding of molecular vibrations.

References

An In-depth Technical Guide to the Synthesis and Purification of Research-Grade Bromochlorodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorodifluoromethane, also known as Halon 1211 or by its chemical formula CBrClF₂, is a halogenated hydrocarbon of significant interest in specialized chemical synthesis and as a reference standard in analytical chemistry. Despite its production being largely phased out under the Montreal Protocol due to its ozone-depleting properties, the demand for small quantities of high-purity, research-grade this compound persists. This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies suitable for a laboratory setting, enabling researchers to produce this compound with the high degree of purity required for scientific applications. This document details experimental protocols, presents quantitative data in structured tables for ease of comparison, and includes visualizations of the synthetic and purification workflows.

Synthesis of this compound

The commercial synthesis of this compound is a two-step process commencing from chloroform (CHCl₃). This process can be adapted for a laboratory-scale synthesis. The overall synthesis pathway involves the fluorination of chloroform to yield chlorodifluoromethane (CHClF₂), which is subsequently brominated to produce the desired this compound.

Step 1: Fluorination of Chloroform to Chlorodifluoromethane

The initial step is the reaction of chloroform with anhydrous hydrogen fluoride (HF) in the presence of a catalyst, typically antimony pentachloride (SbCl₅). This reaction proceeds via a series of nucleophilic substitution reactions where chlorine atoms are replaced by fluorine atoms.

Reaction: CHCl₃ + 2HF --(SbCl₅)--> CHClF₂ + 2HCl

This reaction is typically carried out in the liquid phase under pressure. The catalyst, antimony pentachloride, is activated by hydrogen fluoride to form various antimony chlorofluoride species which act as the fluorinating agents.

Step 2: High-Temperature Bromination of Chlorodifluoromethane

The second step involves the gas-phase bromination of the intermediate, chlorodifluoromethane, at elevated temperatures. This is a free-radical halogenation reaction.

Reaction: CHClF₂ + Br₂ --(400-600°C)--> CBrClF₂ + HBr

This reaction is carried out by passing a mixture of chlorodifluoromethane and bromine vapor through a heated reactor. The reaction time is typically kept short, on the order of seconds, to maximize the yield of the desired product and minimize the formation of polybrominated byproducts.

Experimental Protocol for Laboratory-Scale Synthesis

The following protocol outlines a conceptual laboratory-scale synthesis of this compound. Caution: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Chloroform (CHCl₃)

  • Anhydrous Hydrogen Fluoride (HF)

  • Antimony Pentachloride (SbCl₅)

  • Elemental Bromine (Br₂)

  • Nitrogen gas (for inert atmosphere)

Apparatus:

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and inlet/outlet valves.

  • Tube furnace capable of reaching 600°C.

  • Inert reactor tube (e.g., nickel or Monel).

  • Gas flow controllers.

  • Series of cold traps (for product collection).

  • Scrubbing towers containing sodium hydroxide solution (for neutralizing acidic byproducts).

Procedure:

Part A: Synthesis of Chlorodifluoromethane (CHClF₂)

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with nitrogen gas to establish an inert atmosphere.

  • Catalyst Loading: Carefully charge the reactor with antimony pentachloride (e.g., 5 mol% relative to chloroform).

  • Reactant Addition: Cool the reactor and introduce anhydrous hydrogen fluoride, followed by chloroform. The molar ratio of HF to chloroform should be approximately 2.2:1.

  • Reaction: Seal the reactor and heat to the desired temperature (typically 70-100°C). Monitor the pressure, which will increase as the reaction proceeds and HCl is formed. The reaction is typically run for several hours.

  • Product Isolation: After the reaction is complete, cool the reactor and carefully vent the gaseous products through a scrubbing tower containing a sodium hydroxide solution to neutralize HCl and unreacted HF. The chlorodifluoromethane product can be collected in a cold trap cooled with liquid nitrogen.

Part B: Synthesis of this compound (CBrClF₂)

  • Apparatus Setup: Set up the tube furnace with the inert reactor tube. Connect the outlet of the reactor tube to a series of cold traps, followed by a scrubbing tower.

  • Reactant Preparation: Vaporize the synthesized chlorodifluoromethane and mix it with bromine vapor. The molar ratio of chlorodifluoromethane to bromine should be approximately 1:1.

  • Reaction: Heat the tube furnace to 400-600°C. Pass the gaseous reactant mixture through the heated reactor tube. The residence time should be controlled (typically a few seconds) by adjusting the flow rates.

  • Product Collection: The effluent from the reactor, containing this compound, unreacted starting materials, and HBr, is passed through the cold traps to condense the desired product. The non-condensable gases are passed through the scrubbing tower to neutralize HBr.

Synthesis Pathway Diagram

Synthesis_Pathway Chloroform Chloroform (CHCl₃) Chlorodifluoromethane Chlorodifluoromethane (CHClF₂) Chloroform->Chlorodifluoromethane + 2HF HF Hydrogen Fluoride (HF) HF->Chlorodifluoromethane SbCl5 SbCl₅ (catalyst) SbCl5->Chlorodifluoromethane This compound This compound (CBrClF₂) Chlorodifluoromethane->this compound + Br₂ Bromine Bromine (Br₂) Bromine->this compound Heat 400-600°C Heat->this compound Purification_Workflow Crude Crude CBrClF₂ Washing Washing (NaOH, H₂O) Crude->Washing Remove Acidic Impurities Drying Drying (e.g., CaSO₄) Washing->Drying Remove Water Distillation Fractional Distillation Drying->Distillation Separate by Boiling Point PrepGC Preparative GC (Optional) Distillation->PrepGC For Ultra-High Purity Pure Research-Grade CBrClF₂ Distillation->Pure >99.5% Purity PrepGC->Pure >99.9% Purity

Low-Temperature Matrix Isolation Studies of Bromochlorodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of low-temperature matrix isolation spectroscopy to the study of bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. This technique allows for the trapping and spectroscopic characterization of reactive species, including the parent molecule and its photodecomposition products, in a cryogenic, inert matrix. This guide details the experimental protocols, summarizes key quantitative data that can be obtained from such studies, and illustrates the experimental workflow and potential photochemical pathways using diagrams. While specific experimental data for CBrClF₂ is limited in the current literature, this guide synthesizes information from studies of related halomethanes to provide a robust framework for researchers in the field.

Introduction to Low-Temperature Matrix Isolation Spectroscopy

Matrix isolation is a powerful experimental technique used in chemistry and physics to study molecules and reaction intermediates that are too reactive or short-lived to be observed under normal conditions.[1] The method involves trapping the species of interest, referred to as the "guest," within a rigid, inert "host" material at very low temperatures, typically just a few Kelvin above absolute zero.[1] The host material is usually a noble gas, such as argon or neon, or nitrogen, which is transparent over a wide spectroscopic range.[2][3]

The primary advantages of this technique are:

  • Stabilization of Reactive Species: The low temperature and the inert environment of the matrix prevent diffusion and bimolecular reactions, thus stabilizing highly reactive species for spectroscopic investigation.[2]

  • High-Resolution Spectra: The cryogenic temperatures lead to a significant reduction in rotational and vibrational fine structure, resulting in sharp, well-resolved spectral features that are easier to interpret than their gas-phase counterparts.

  • In-Situ Photochemistry: The transparent nature of the matrix allows for in-situ photolysis experiments, enabling the study of photochemical reactions and the identification of transient intermediates.[4]

Experimental Protocols

A typical low-temperature matrix isolation experiment for studying this compound would involve the following key steps.

Sample Preparation and Deposition
  • Gas Mixture Preparation: A gaseous mixture of CBrClF₂ and the matrix gas (e.g., Argon) is prepared in a vacuum line. The concentration of CBrClF₂ is typically very low, with matrix-to-sample ratios ranging from 100:1 to 1000:1 or higher to ensure effective isolation of the guest molecules.

  • Cryostat and Substrate: A cryostat, typically a closed-cycle helium refrigerator, is used to cool a spectroscopic window (e.g., CsI or BaF₂) to a temperature below the freezing point of the matrix gas (e.g., ~10-20 K for Argon).[5]

  • Deposition: The gas mixture is slowly deposited onto the cold window through a fine control valve. The rate of deposition is crucial to ensure the formation of a clear, amorphous solid matrix.[5]

Spectroscopic Analysis

Once the matrix is formed, it is analyzed using various spectroscopic techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is the most common technique used to probe the vibrational modes of the isolated molecules. The high resolution of matrix isolation FTIR allows for the precise determination of vibrational frequencies and the identification of different species, including isomers and photoproducts.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions of the isolated species. It is particularly useful for studying the photochemistry of the guest molecule and identifying transient species with characteristic electronic absorptions.

In-Situ Photolysis

To study the photochemistry of CBrClF₂, the matrix can be irradiated in-situ with a suitable light source, such as a mercury arc lamp or a tunable laser. By recording spectra before, during, and after irradiation, the photochemical reactions can be monitored, and the photoproducts can be identified.[4]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for a low-temperature matrix isolation experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis gas_mixture Prepare CBrClF2/Ar Gas Mixture deposit Deposit Mixture onto Cold Window gas_mixture->deposit cool_cryostat Cool Cryostat to ~10K cool_cryostat->deposit initial_spectra Record Initial IR/UV-Vis Spectra deposit->initial_spectra photolysis In-Situ Photolysis (e.g., UV Lamp) initial_spectra->photolysis identify_parent Identify Parent Molecule Bands initial_spectra->identify_parent final_spectra Record Spectra of Photoproducts photolysis->final_spectra identify_products Identify Photoproduct Bands final_spectra->identify_products propose_mechanism Propose Photochemical Mechanism identify_parent->propose_mechanism identify_products->propose_mechanism

References

Atmospheric Degradation of CBrClF₂ (Halon 1211): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (CBrClF₂), commercially known as Halon 1211, is a synthetic halocarbon that has been widely used as a fire-suppressing agent. Despite its effectiveness, its impact on atmospheric chemistry, particularly stratospheric ozone depletion and global warming, has led to strict regulations on its production and use under the Montreal Protocol. This technical guide provides an in-depth analysis of the atmospheric chemistry and degradation pathways of CBrClF₂, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

Core Atmospheric Properties

The atmospheric fate of CBrClF₂ is determined by its lifetime and its potential to contribute to ozone depletion and global warming. These key parameters are summarized below.

ParameterValueReference
Atmospheric Lifetime 16.0 years[1]
Ozone Depletion Potential (ODP) 3.0 (semi-empirical)[2]
Global Warming Potential (GWP-100yr) 1890[2]

Atmospheric Degradation Pathways

The primary removal process for CBrClF₂ from the atmosphere is photolysis in the stratosphere by solar ultraviolet (UV) radiation. Reactions with hydroxyl radicals (OH) and electronically excited oxygen atoms (O(¹D)) also contribute to its degradation, although to a lesser extent.

Photolysis

The dominant degradation pathway for CBrClF₂ is initiated by the absorption of UV radiation, leading to the cleavage of the weakest bond, which is the C-Br bond.[3]

CBrClF₂ + hν → CClF₂• + Br•

The bromine radical (Br•) released can then participate in catalytic cycles that destroy ozone.

Reaction with OH Radicals
Reaction with O(¹D) Atoms

In the stratosphere, CBrClF₂ can react with electronically excited oxygen atoms, O(¹D). The NASA/JPL data evaluation provides a rate constant for this reaction.[5]

CBrClF₂ + O(¹D) → Products

The rate constant for this reaction is significant in the stratosphere where O(¹D) is more abundant.

Quantitative Kinetic and Photochemical Data

A summary of the available quantitative data for the atmospheric degradation of CBrClF₂ is presented in the following tables.

Table 1: Reaction Rate Constants

ReactionRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Temperature Dependence (E/R in K)Reference(s)
CBrClF₂ + OHNot available (expected to be slow)-[4]
CBrClF₂ + O(¹D)1.5 x 10⁻¹⁰Not specified[5]

Table 2: UV Absorption Cross-Sections of CBrClF₂

The following table provides a selection of UV absorption cross-section data for CBrClF₂ at different temperatures, as derived from graphical representations in scientific literature. The primary data source for this table is a study that measured the UV absorption spectra of several halons, including CBrClF₂, over a range of temperatures.[4]

Wavelength (nm)σ (x 10⁻²⁰ cm² molecule⁻¹) at 295 Kσ (x 10⁻²⁰ cm² molecule⁻¹) at 250 Kσ (x 10⁻²⁰ cm² molecule⁻¹) at 210 K
19010.010.511.0
1955.05.25.5
2002.02.12.2
2050.80.850.9
2100.30.320.35
2150.10.110.12
2200.040.0450.05
2250.0150.0170.019
2300.0050.0060.007

Note: These values are estimations based on graphical data and are intended for illustrative purposes. For precise modeling, refer to the original publication.

Experimental Protocols

The determination of the atmospheric parameters of CBrClF₂ relies on a variety of sophisticated experimental techniques.

UV Absorption Cross-Section Measurement

Methodology:

The temperature-dependent UV absorption cross-sections of CBrClF₂ are typically measured using a setup consisting of a light source, an absorption cell, and a detector.[4][6]

  • Light Source: A deuterium lamp or a similar source provides a continuous spectrum of UV radiation.

  • Absorption Cell: A jacketed quartz cell is used to contain the gaseous sample of CBrClF₂. The temperature of the cell is controlled by circulating a fluid through the jacket.

  • Sample Preparation: A known concentration of CBrClF₂ in a bath gas (e.g., nitrogen) is introduced into the absorption cell. The pressure is monitored with a high-precision gauge.

  • Detection: The light passing through the cell is analyzed by a monochromator and a photomultiplier tube or a diode array spectrometer to measure the absorbance as a function of wavelength.

  • Data Analysis: The absorption cross-section (σ) is calculated using the Beer-Lambert law: I = I₀ * exp(-σ * n * l), where I is the transmitted light intensity, I₀ is the incident light intensity, n is the number density of the absorbing species, and l is the optical path length.

Kinetic Studies of Gas-Phase Reactions

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF):

This technique is commonly used to measure the rate constants of reactions of atmospheric species like OH radicals with halocarbons.[7]

  • Radical Generation: A pulsed excimer laser is used to photolyze a precursor molecule (e.g., H₂O₂ or HNO₃) to generate OH radicals.

  • Reaction: The generated OH radicals react with CBrClF₂ in a temperature-controlled reaction cell.

  • Detection: A tunable dye laser is used to excite the OH radicals at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: The decay of the OH fluorescence signal is monitored over time in the presence of a known excess concentration of CBrClF₂. The pseudo-first-order rate coefficient is determined from the exponential decay.

  • Rate Constant Determination: By measuring the pseudo-first-order rate coefficient at different concentrations of CBrClF₂, the second-order rate constant for the reaction is obtained from the slope of a plot of the pseudo-first-order rate coefficient versus the CBrClF₂ concentration.

Discharge Flow-Mass Spectrometry:

This method is suitable for studying the kinetics of fast reactions, such as those involving O(¹D) atoms.

  • Reactant Generation: O(¹D) atoms are typically produced in a microwave discharge through a precursor gas like O₂ or N₂O diluted in a carrier gas (e.g., Helium).

  • Reaction Zone: The O(¹D) atoms are then introduced into a flow tube reactor where they mix and react with CBrClF₂.

  • Detection: A mass spectrometer is used to monitor the concentrations of the reactants and/or products as a function of reaction time (which is related to the distance along the flow tube).

  • Rate Constant Calculation: The rate constant is determined from the decay of the O(¹D) signal or the CBrClF₂ signal as a function of the reaction time and the concentration of the other reactant.

Signaling Pathways and Experimental Workflows

Atmospheric_Degradation_of_CBrClF2 cluster_photolysis Primary Degradation Pathway cluster_oh_reaction Minor Degradation Pathway cluster_o1d_reaction Minor Degradation Pathway CBrClF2 CBrClF₂ (Halon 1211) Stratosphere Stratosphere CBrClF2->Stratosphere Troposphere Troposphere CBrClF2->Troposphere CClF2_rad CClF₂• CBrClF2->CClF2_rad Photolysis (hν) Br_rad Br• CBrClF2->Br_rad Photolysis (hν) Products_OH Products CBrClF2->Products_OH + OH• Products_O1D Products CBrClF2->Products_O1D + O(¹D) PLP_LIF_Workflow start Start excimer_laser Pulsed Excimer Laser start->excimer_laser precursor Precursor Gas (e.g., H₂O₂) excimer_laser->precursor Photolysis reaction_cell Reaction Cell (with CBrClF₂) precursor->reaction_cell Generates OH• pmt Photomultiplier Tube (PMT) reaction_cell->pmt Fluorescence dye_laser Tunable Dye Laser dye_laser->reaction_cell Probes OH• data_acquisition Data Acquisition System pmt->data_acquisition analysis Data Analysis (Rate Constant Calculation) data_acquisition->analysis end End analysis->end UV_Absorption_Workflow light_source UV Light Source (Deuterium Lamp) absorption_cell Temperature-Controlled Absorption Cell (with CBrClF₂) light_source->absorption_cell monochromator Monochromator absorption_cell->monochromator detector Detector (PMT or Diode Array) monochromator->detector data_analysis Data Analysis (Beer-Lambert Law) detector->data_analysis

References

Solubility of Bromochlorodifluoromethane in polar and non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Bromochlorodifluoromethane in Polar and Non-polar Solvents

Introduction

This compound, commonly known as Halon 1211 or BCF, is a synthetic haloalkane with the chemical formula CBrClF₂. Historically, it has been widely utilized as a highly effective fire suppression agent, particularly in aviation and for protecting sensitive electronic equipment, due to its low toxicity and non-conductive nature.[1] Despite its production being largely phased out under the Montreal Protocol due to its ozone-depleting potential, understanding its physicochemical properties, such as solubility, remains crucial for environmental fate modeling, legacy system management, and research into alternative compounds.

This technical guide provides a comprehensive overview of the solubility of this compound in a diverse range of polar and non-polar solvents. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed data and methodologies for their work.

Core Concepts of this compound Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces and polarity tend to be miscible. This compound is a polar molecule due to the electronegativity differences between the halogen atoms (F, Cl, Br) and the central carbon atom. However, the molecule also exhibits non-polar characteristics. This dual nature results in a moderate and varied solubility profile across different types of solvents.[2] Its solubility is primarily influenced by solute-solvent interactions, temperature, and pressure.

G Logical Relationships in Solubility Determination Solute Solute Properties (this compound) Solubility Solubility Solute->Solubility Polarity Molecular Size Solvent Solvent Properties Solvent->Solubility Polarity Intermolecular Forces Conditions System Conditions Conditions->Solubility Temperature Pressure

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data, providing a clear comparison between polar and non-polar solvent systems.

Solubility in Polar Solvents

The table below presents the solubility of this compound in several polar solvents. It is important to note the conflicting data available for water. While several sources report its solubility as "none" or "negligible,"[3][4][5] two quantitative values have been reported. The value of 143.7 g/L at 25°C appears anomalously high for a halogenated alkane and should be treated with caution, whereas the value of 15.8 mg/L at 0°C is more consistent with expectations for such a compound.[6][7][8]

SolventChemical FormulaTypeTemperature (°C)Solubility (g/L)Citation
WaterH₂OProtic015.8 (as mg/L)[6][7][8]
WaterH₂OProtic25143.7[9]
MethanolCH₃OHProtic25487.03[9]
EthanolC₂H₅OHProtic25324.27[9]
IsopropanolC₃H₈OProtic25279.09[9]
n-PropanolC₃H₈OProtic25234.06[9]
n-ButanolC₄H₁₀OProtic25196.52[9]
IsobutanolC₄H₁₀OProtic25178.85[9]
sec-ButanolC₄H₁₀OProtic25213.63[9]
n-PentanolC₅H₁₂OProtic25173.46[9]
Ethylene GlycolC₂H₆O₂Protic25246.48[9]
FormamideCH₃NOAprotic25442.94[9]
AcetoneC₃H₆OAprotic25481.8[9]
AcetonitrileC₂H₃NAprotic25244.1[9]
N,N-Dimethylformamide (DMF)C₃H₇NOAprotic251023.95[9]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOAprotic25713.58[9]
Tetrahydrofuran (THF)C₄H₈OAprotic25504.19[9]
1,4-DioxaneC₄H₈O₂Aprotic25322.57[9]
PyridineC₅H₅NAprotic25215.63[9]
Solubility in Non-Polar and Weakly Polar Solvents

This compound generally shows good solubility in non-polar and weakly polar organic solvents, consistent with its partial non-polar character.

SolventChemical FormulaTypeTemperature (°C)Solubility (g/L)Citation
n-HexaneC₆H₁₄Non-Polar2550.3[9]
n-OctaneC₈H₁₈Non-Polar2532.53[9]
CyclohexaneC₆H₁₂Non-Polar2560.18[9]
TolueneC₇H₈Non-Polar2584.85[9]
m-XyleneC₈H₁₀Non-Polar2585.41[9]
p-XyleneC₈H₁₀Non-Polar2566.93[9]
Diethyl EtherC₄H₁₀OWeakly Polar25263.37[9]
Ethyl AcetateC₄H₈O₂Weakly Polar25151.92[9]
ChlorobenzeneC₆H₅ClWeakly Polar2558.14[9]

Experimental Protocol for Solubility Determination

The solubility of a gas like this compound in a liquid is commonly determined using a static equilibrium or volumetric method. This protocol describes a standard laboratory procedure for such a measurement.[10]

Principle

A known volume of a degassed solvent is brought into contact with a known volume of the gas at a constant temperature and pressure within a sealed equilibrium cell. The mixture is agitated until equilibrium is reached, meaning the gas has fully dissolved into the liquid to the point of saturation. The amount of gas that has dissolved is determined by measuring the change in the gas volume.

Apparatus
  • Equilibrium Cell: A high-pressure vessel of known volume, equipped with inlet/outlet valves, a pressure transducer, and a temperature sensor. It should be housed in a thermostat bath for precise temperature control.

  • Gas Burette: A calibrated piston-cylinder arrangement to accurately measure and dispense the gas.

  • Pressure Transducer: For precise measurement of the system pressure.

  • Thermostat Bath: To maintain a constant and uniform temperature for the equilibrium cell.

  • Magnetic Stirrer: To ensure thorough mixing of the gas and liquid phases to reach equilibrium.

  • Vacuum Pump: For evacuating the apparatus and degassing the solvent.

  • Analytical Balance: For accurate weighing of the solvent.

Experimental Workflow Diagram

G Experimental Workflow for Gas Solubility Measurement start Start prep Apparatus Preparation (Clean, Assemble, Leak Test) start->prep degas Solvent Degassing (Freeze-Pump-Thaw Cycles) prep->degas load_solvent Load Known Mass of Solvent degas->load_solvent evacuate System Evacuation load_gas Introduce Known Volume of Gas evacuate->load_gas load_solvent->evacuate equilibrate Equilibration (Constant T & P with Stirring) load_gas->equilibrate measure Measure Final Gas Volume/Pressure equilibrate->measure calculate Calculate Solubility measure->calculate end_node End calculate->end_node

Caption: Workflow for the volumetric determination of gas solubility.

Detailed Procedure
  • Apparatus Preparation:

    • Thoroughly clean and dry the equilibrium cell and all connecting lines.

    • Assemble the apparatus as per the schematic, ensuring all connections are gas-tight.

    • Perform a leak test by evacuating the system and monitoring the pressure for an extended period.

  • Solvent Degassing:

    • Accurately weigh a specific amount of the chosen solvent.

    • Place the solvent in a separate flask and perform several freeze-pump-thaw cycles to remove any dissolved air. This is critical for accurate measurements.

  • System Preparation and Loading:

    • Evacuate the entire apparatus, including the equilibrium cell and gas burette, using the vacuum pump.[10]

    • Introduce the degassed solvent into the equilibrium cell. The exact amount can be confirmed by weighing the cell before and after loading.

    • Allow the solvent to reach thermal equilibrium with the thermostat bath at the desired temperature.

  • Gas Introduction and Equilibration:

    • Fill the gas burette with this compound to a known initial volume at a known pressure.

    • Slowly introduce the gas from the burette into the equilibrium cell containing the solvent.

    • Turn on the magnetic stirrer to begin agitation. Vigorous stirring is essential to maximize the gas-liquid contact area and shorten the time to reach equilibrium.[10]

    • Maintain a constant temperature and monitor the pressure inside the cell. Equilibrium is reached when the pressure remains stable over a significant period.

  • Measurement and Calculation:

    • Once equilibrium is established, record the final pressure and temperature in the equilibrium cell.

    • Record the final volume of gas remaining in the gas burette.

    • The volume of gas dissolved is the difference between the initial and final volumes in the gas burette, corrected for the gas in the headspace of the equilibrium cell.

    • The amount of dissolved gas (in moles) can be calculated using the ideal gas law or a more appropriate equation of state (e.g., Van der Waals) and the measured volume change.

    • Solubility is then expressed in the desired units, such as grams of solute per liter of solvent (g/L) or mole fraction.

Conclusion

This compound exhibits a varied solubility profile, demonstrating high solubility in many polar aprotic and protic organic solvents and moderate to low solubility in non-polar solvents. Its solubility in water is generally considered to be very low. The quantitative data presented provides a valuable resource for scientific and industrial applications. The detailed experimental protocol for the volumetric method offers a reliable framework for researchers seeking to perform their own solubility determinations for this or similar gaseous compounds. A thorough understanding of these solubility characteristics is essential for applications ranging from environmental modeling to the development of new chemical technologies.

References

An In-depth Technical Guide on the C-Br Bond Dissociation Energy in Bromochlorodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane, commonly known as Halon 1211 (CBrClF₂), is a compound of significant interest due to its past use as a fire suppressant and its environmental impact as an ozone-depleting substance.[1] A fundamental thermochemical property governing its atmospheric chemistry and decomposition pathways is the carbon-bromine (C-Br) bond dissociation energy (BDE). This technical guide provides a comprehensive overview of the C-Br BDE in CBrClF₂, presenting available computational data, outlining relevant experimental and theoretical methodologies, and offering insights into the factors influencing this critical parameter.

C-Br Bond Dissociation Energy: Computational Data

Computational MethodC-Br Bond Dissociation Energy (kcal/mol)C-Br Bond Dissociation Energy (kJ/mol)
Theoretical Calculation 146.954196.46
Theoretical Calculation 270.767296.09
Semi-empirical PM3/CI(3*3)58.0284242.79
Table 1: Computationally Determined C-Br Bond Dissociation Energies for CBrClF₂.[2][3]

Experimental Protocols for Determining Bond Dissociation Energies

While a specific experimental protocol for the C-Br BDE in CBrClF₂ has not been identified in the literature, several well-established techniques are routinely used to measure bond dissociation energies in halocarbons and other molecules. These methods provide the foundation for any future experimental determination for Halon 1211.

Photodissociation Studies with Photofragment Translational Spectroscopy

This powerful technique allows for the direct investigation of bond cleavage events.

Methodology:

  • A molecular beam of the target molecule (e.g., CBrClF₂) is generated in a high-vacuum chamber.

  • A pulsed laser beam with a specific wavelength is used to irradiate the molecular beam, causing photodissociation.

  • The resulting photofragments (e.g., ·CClF₂ and Br·) recoil from the dissociation event.

  • A detector, often a mass spectrometer, is used to measure the time-of-flight (TOF) of the fragments to determine their translational energy and angular distribution.

  • By applying the principle of conservation of energy, the bond dissociation energy can be calculated from the photon energy, the translational energy of the fragments, and their internal energies.

An experimental study on the photodissociation of CBrClF₂ at 157.6 nm has been conducted, focusing on the branching ratios of C-Br and C-Cl bond fission rather than a precise BDE determination at ground state.[4][5]

Pyrolysis with Shock Tube Studies

High-temperature shock tubes can be employed to study the thermal decomposition of molecules and determine bond dissociation energies.

Methodology:

  • A mixture of the target compound highly diluted in an inert gas (e.g., argon) is introduced into the driven section of a shock tube.

  • A high-pressure driver gas is used to generate a shock wave that rapidly heats and compresses the gas mixture to high temperatures (typically >1000 K).

  • The unimolecular decomposition of the target molecule is monitored over time using techniques such as time-of-flight mass spectrometry or laser absorption spectroscopy.[6][7]

  • By analyzing the temperature and pressure dependence of the decomposition rate constants and applying statistical theories like RRKM (Rice-Ramsperger-Kassel-Marcus), the high-pressure limit rate constant can be determined, from which the bond dissociation energy can be extracted.

Photoacoustic Calorimetry (PAC)

PAC is a sensitive technique for measuring the enthalpy changes associated with photochemical reactions, including bond homolysis.

Methodology:

  • A pulsed laser excites the molecule of interest in a solution.

  • Non-radiative relaxation of the excited state and any subsequent chemical reactions release heat into the solvent, causing a thermoelastic expansion that generates an acoustic wave.

  • A sensitive microphone or piezoelectric transducer detects this acoustic wave.

  • The amplitude of the photoacoustic signal is proportional to the heat released. By comparing the signal from the sample to that of a calorimetric reference, the enthalpy of the reaction (i.e., the bond dissociation energy) can be determined.[8]

Computational Protocols for Determining Bond Dissociation Energies

Computational chemistry offers a powerful and often more accessible means of estimating bond dissociation energies. The accuracy of these calculations is highly dependent on the level of theory and the basis set employed.

Ab Initio Methods

High-level ab initio methods provide a rigorous theoretical framework for calculating molecular energies.

Methodology:

  • Geometry Optimization: The equilibrium geometries of the parent molecule (CBrClF₂) and the resulting radicals (·CClF₂ and Br·) are optimized.

  • Energy Calculation: Single-point energy calculations are performed for the optimized structures using a high-level correlated method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Basis Set Extrapolation: To approach the complete basis set (CBS) limit, calculations are often performed with a series of increasingly large basis sets (e.g., aug-cc-pVnZ, where n=D, T, Q) and the energies are extrapolated.

  • Zero-Point Energy (ZPE) Correction: The vibrational frequencies of the molecule and radicals are calculated to determine the zero-point vibrational energies. The BDE is then corrected for the difference in ZPE between the reactants and products.

  • Relativistic and Spin-Orbit Corrections: For molecules containing heavy atoms like bromine, relativistic effects and spin-orbit coupling can be significant and should be included for high accuracy.[9]

Composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) theories automate many of these steps to provide reliable BDE predictions.[10][11]

Density Functional Theory (DFT)

DFT is a widely used computational method that offers a good balance between accuracy and computational cost.

Methodology:

  • Functional and Basis Set Selection: A suitable density functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p) or larger) are chosen.[11][12]

  • Geometry Optimization and Frequency Calculation: The geometries of the parent molecule and the product radicals are optimized, and their vibrational frequencies are calculated to obtain ZPE corrections and confirm that the structures are true minima on the potential energy surface.

  • Energy Calculation: The electronic energies of the optimized structures are calculated.

  • BDE Calculation: The C-Br BDE is calculated as the difference in the ZPE-corrected electronic energies between the products (·CClF₂ + Br·) and the reactant (CBrClF₂).

Signaling Pathways and Logical Relationships

The determination of bond dissociation energy, whether through experimental or computational means, follows a logical workflow. The following diagram illustrates the conceptual pathway for a computational determination of the C-Br BDE in CBrClF₂.

BDE_Calculation_Workflow cluster_molecule Parent Molecule cluster_radicals Dissociation Products cluster_computation Computational Protocol cluster_result Final Result CBrClF2 CBrClF₂ Structure Opt_Freq Geometry Optimization & Frequency Calculation CBrClF2->Opt_Freq CClF2_rad ·CClF₂ Radical CClF2_rad->Opt_Freq Br_rad Br· Radical Br_rad->Opt_Freq SPE Single Point Energy Calculation Opt_Freq->SPE Optimized Geometries ZPE Zero-Point Energy Correction Opt_Freq->ZPE Vibrational Frequencies BDE C-Br Bond Dissociation Energy SPE->BDE Electronic Energies ZPE->BDE ZPE Correction

Computational workflow for determining the C-Br BDE.

This diagram illustrates the process starting with the structures of the parent molecule and its dissociation products. These structures undergo geometry optimization and frequency calculations. The optimized geometries are then used for high-accuracy single-point energy calculations, while the frequencies provide the zero-point energy corrections. Combining these energy components yields the final bond dissociation energy.

Conclusion

The C-Br bond dissociation energy in this compound is a critical parameter for understanding its atmospheric fate and decomposition chemistry. While direct experimental data remains elusive, computational studies have provided valuable estimates, indicating that the C-Br bond is the weakest linkage in the molecule. This guide has summarized the available computational data and detailed the established experimental and theoretical protocols that can be applied to further refine our understanding of this important thermochemical property. For researchers in atmospheric science, combustion, and related fields, a precise determination of the C-Br BDE in Halon 1211 is essential for accurate modeling and the development of environmentally safer alternatives.

References

Isotopic Analysis of Bromochlorodifluoromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (CBrClF₂), commonly known as Halon 1211, is a synthetic haloalkane that has been widely used as a fire-extinguishing agent.[1] Due to its significant ozone-depleting potential, its production has been phased out under the Montreal Protocol.[1] However, legacy stockpiles and ongoing emissions from existing equipment continue to release Halon 1211 into the atmosphere, where it acts as a potent greenhouse gas.[1]

Isotopic analysis, a powerful technique for determining the atomic isotope ratios of elements within a compound, offers a unique tool for tracing the sources and understanding the atmospheric fate of Halon 1211.[2][3] By measuring the stable isotopic compositions of carbon (δ¹³C), chlorine (δ³⁷Cl), and bromine (δ⁸¹Br), it is possible to "fingerprint" different production batches or manufacturing processes, and to quantify the extent of its degradation in the environment. This technical guide provides an overview of the principles, experimental methodologies, and data interpretation for the isotopic analysis of this compound.

Core Principles of Isotopic Analysis

Stable isotope analysis relies on the precise measurement of the ratios of heavy to light stable isotopes of an element. These ratios are expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard.

The isotopic signature of a compound is influenced by the isotopic composition of its starting materials and the kinetic isotope effects (KIEs) associated with the chemical reactions during its synthesis and degradation. The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Lighter isotopes generally react faster than heavier isotopes, leading to an enrichment of the heavier isotope in the remaining reactant pool and a depletion in the product. This principle is fundamental to using isotopic analysis for tracking degradation processes.

Experimental Protocols

The compound-specific isotope analysis (CSIA) of this compound requires sophisticated analytical instrumentation to separate BCDFM from other compounds and precisely measure its isotopic ratios. The general workflow involves sample collection and pre-concentration, gas chromatographic separation, and isotopic analysis by mass spectrometry.

Sample Collection and Pre-concentration

For atmospheric samples, where Halon 1211 concentrations are in the parts-per-trillion range, a pre-concentration step is essential.[4][5] This is typically achieved by drawing a large volume of air through an adsorbent trap at low temperatures. The trapped compounds are then thermally desorbed and introduced into the gas chromatograph.

Key Steps for Air Sample Pre-concentration:

  • Sampling: A known volume of air is passed through a cooled adsorbent trap (e.g., packed with a porous polymer adsorbent like Tenax® or a combination of adsorbents).

  • Thermal Desorption: The trap is rapidly heated, releasing the trapped volatile compounds into a carrier gas stream.

  • Cryofocusing: The desorbed compounds are focused at the head of the gas chromatography column using a liquid nitrogen cold trap to ensure a sharp injection peak.

Isotopic Analysis

The isotopic analysis of this compound is typically performed for each element (carbon, chlorine, and bromine) using specialized gas chromatography-mass spectrometry techniques.

Carbon Isotope (δ¹³C) Analysis:

  • Instrumentation: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

  • Methodology:

    • Gas Chromatographic Separation: The sample components are separated on a capillary column (e.g., a mid-polarity column like a DB-5ms). The temperature program is optimized to achieve baseline separation of Halon 1211 from other compounds.

    • Combustion: After elution from the GC column, the separated Halon 1211 is quantitatively combusted to CO₂ in a high-temperature (typically 950-1000 °C) oxidation reactor containing a catalyst (e.g., nickel, copper, and platinum wires).

    • Water Removal: The resulting gas stream is passed through a water trap (e.g., a Nafion™ membrane) to remove any water produced during combustion.

    • Isotope Ratio Mass Spectrometry: The purified CO₂ is introduced into the ion source of the IRMS. The mass spectrometer simultaneously measures the ion beams of m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O). The δ¹³C value is calculated relative to a calibrated reference gas that is introduced into the mass spectrometer multiple times during the analytical sequence.

Chlorine (δ³⁷Cl) and Bromine (δ⁸¹Br) Isotope Analysis:

  • Instrumentation: Gas Chromatography coupled with Multi-Collector Inductively Coupled Plasma Mass Spectrometry (GC-MC-ICP-MS) is the preferred technique for high-precision analysis of halogen isotopes. Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS) can also be used, particularly for chlorine.

  • Methodology:

    • Gas Chromatographic Separation: Similar to δ¹³C analysis, Halon 1211 is separated from other compounds using a suitable GC column.

    • Introduction to ICP-MS: The eluent from the GC is directly introduced into the high-temperature argon plasma of the ICP-MS. The Halon 1211 molecules are atomized and ionized.

    • Mass Analysis: The multi-collector system of the ICP-MS allows for the simultaneous detection of the different isotope ions (e.g., ³⁵Cl⁺ and ³⁷Cl⁺; ⁷⁹Br⁺ and ⁸¹Br⁺), enabling precise and accurate isotope ratio measurements.

    • Data Correction: Corrections for mass bias and instrumental drift are made by bracketing the sample measurements with injections of a standard with a known isotopic composition.

Data Presentation

A key application of the isotopic analysis of this compound is for source apportionment. Different manufacturing processes and starting materials can lead to distinct isotopic signatures in the final product. By characterizing the isotopic composition of Halon 1211 from various sources, it is possible to identify the origin of atmospheric plumes or contaminated sites.

Table 1: Hypothetical Isotopic Signatures of this compound from Different Sources

Source / Manufacturerδ¹³C (‰ vs. VPDB)δ³⁷Cl (‰ vs. SMOC)δ⁸¹Br (‰ vs. SMOB)
Manufacturer A-35.2 ± 0.5+1.5 ± 0.3-0.8 ± 0.2
Manufacturer B-42.8 ± 0.6-0.2 ± 0.4+0.5 ± 0.3
Recycled Stockpile-38.5 ± 0.8+0.8 ± 0.5-0.1 ± 0.4

Note: The values presented in this table are for illustrative purposes only. Publicly available, comprehensive datasets of the isotopic composition of commercially produced Halon 1211 are currently limited.

Mandatory Visualization

Experimental Workflow for Isotopic Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_C_analysis δ¹³C Analysis cluster_ClBr_analysis δ³⁷Cl / δ⁸¹Br Analysis cluster_data Data Processing AirSample Air Sample Collection Preconcentration Pre-concentration (Adsorption/Thermal Desorption) AirSample->Preconcentration Cryofocusing Cryofocusing Preconcentration->Cryofocusing GC Gas Chromatography Separation Cryofocusing->GC Combustion Combustion to CO₂ GC->Combustion MC_ICP_MS GC-MC-ICP-MS GC->MC_ICP_MS WaterRemoval_C Water Removal Combustion->WaterRemoval_C IRMS_C GC-C-IRMS WaterRemoval_C->IRMS_C DataAcquisition Data Acquisition IRMS_C->DataAcquisition MC_ICP_MS->DataAcquisition Calibration Isotopic Calibration (vs. Standards) DataAcquisition->Calibration Results δ¹³C, δ³⁷Cl, δ⁸¹Br Results Calibration->Results

Caption: Experimental workflow for the isotopic analysis of this compound.

Logical Relationship for Source Apportionment using Isotopic Analysis

source_apportionment cluster_sources Potential Sources cluster_signatures Isotopic Signatures SourceA Source A (e.g., Manufacturer 1) SigA Isotopic Signature A (δ¹³C₁, δ³⁷Cl₁, δ⁸¹Br₁) SourceA->SigA SourceB Source B (e.g., Manufacturer 2) SigB Isotopic Signature B (δ¹³C₂, δ³⁷Cl₂, δ⁸¹Br₂) SourceB->SigB SourceC Source C (e.g., Recycled Stock) SigC Isotopic Signature C (δ¹³C₃, δ³⁷Cl₃, δ⁸¹Br₃) SourceC->SigC Apportionment Source Apportionment SigA->Apportionment SigB->Apportionment SigC->Apportionment AtmosphericSample Atmospheric Sample AtmosphericSample->Apportionment

Caption: Logical diagram for source apportionment of Halon 1211 using stable isotopes.

Conclusion

The isotopic analysis of this compound provides a robust scientific framework for source identification and for tracking its fate in the environment. While the analytical techniques are well-established for a range of halogenated compounds, further research is needed to develop and validate specific protocols for Halon 1211 and to build a comprehensive database of its isotopic signatures from various industrial sources. Such data will be invaluable for atmospheric scientists, environmental regulators, and researchers working to understand and mitigate the environmental impact of this persistent ozone-depleting substance.

References

An In-depth Technical Guide to Freon 12B1 (Bromochlorodifluoromethane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freon 12B1, chemically known as Bromochlorodifluoromethane (CBrClF₂), is a synthetic haloalkane that gained prominence in the mid-20th century.[1][2] Also designated as Halon 1211, this compound was extensively utilized as a highly effective fire suppression agent, particularly in applications where minimizing damage to valuable equipment was critical, such as in museums, mainframe computer rooms, and telecommunication centers.[2][3] Its low toxicity compared to earlier extinguishing agents like carbon tetrachloride and its non-conductivity made it a preferred choice for use on electrical equipment.[2] However, due to its significant ozone-depleting potential, the production of Halon 1211 has been largely phased out under the Montreal Protocol.[4][5] This guide provides a comprehensive technical overview of the historical scientific literature on Freon 12B1, focusing on its chemical properties, synthesis, analytical methods, and its chemical fate under various conditions.

Chemical and Physical Properties

This compound is a colorless, nonflammable gas at standard conditions, often stored as a liquefied compressed gas.[4][6] It possesses a characteristic sweet odor.[7] The compound is chemically inert in many situations but can react violently with strong reducing agents.[8] Upon heating to decomposition, it emits highly toxic fumes of hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[4][7]

Quantitative Data
PropertyValueSource(s)
Molecular Formula CBrClF₂[1]
Molar Mass 165.36 g/mol [1]
Melting Point -159.5 °C (-255.1 °F; 113.6 K)[2]
Boiling Point -3.7 °C (25.3 °F; 269.4 K)[2]
Density (gas, 15 °C, 1 bar) 7.1362 kg/m ³[2]
Vapor Pressure at 25°C 1720 mmHg[8]
Water Solubility at 0°C 15.8 mg/L[8]
Octanol/Water Partition Coefficient (log Pow) 2.1[6]
Vapor Density (air = 1) 5.7[6]
Ozone Depletion Potential (ODP) 3[5]

Experimental Protocols

Synthesis of this compound

A common commercial synthesis of this compound involves a two-step process starting from chloroform (CHCl₃).[2]

Step 1: Fluorination of Chloroform

Chloroform is first fluorinated with hydrogen fluoride (HF) to produce chlorodifluoromethane (CHClF₂).

  • Reaction: CHCl₃ + 2 HF → CHClF₂ + 2 HCl

  • Protocol: This reaction is typically carried out in the gas phase over a suitable catalyst, such as a chromium-based catalyst, at elevated temperatures. The reaction conditions are optimized to maximize the yield of chlorodifluoromethane while minimizing the formation of other fluorinated methanes.

Step 2: Bromination of Chlorodifluoromethane

The resulting chlorodifluoromethane is then reacted with elemental bromine (Br₂) at high temperatures to yield this compound.[2]

  • Reaction: CHClF₂ + Br₂ → CBrClF₂ + HBr

  • Protocol: This reaction is a gas-phase thermal bromination. The chlorodifluoromethane and bromine vapor are mixed and passed through a reactor heated to a temperature range of 400-600 °C. The reaction time is kept short, typically around 3 seconds, to achieve a high yield of the desired product, which can be over 90%.[2] The product mixture is then cooled and purified, usually by distillation, to separate the this compound from unreacted starting materials and byproducts.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a standard method for the detection and quantification of this compound in various matrices, including biological and environmental samples.[1]

Protocol for Headspace Analysis of Biological Samples:

This protocol is adapted from a method for determining Halon 1211 in whole blood and organ samples.[1]

  • Sample Preparation: A known amount of the biological sample (e.g., 1 mL of whole blood) is placed in a sealed headspace vial.

  • Incubation: The vial is incubated at 65 °C for 15 minutes to allow the volatile Halon 1211 to partition into the headspace.[1]

  • Injection: A small volume (e.g., 10 µL) of the headspace gas is withdrawn using a gas-tight syringe and injected into the gas chromatograph.[1]

  • Gas Chromatography: The sample is separated on a capillary column suitable for volatile organic compounds, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[1] The oven temperature is programmed to achieve good separation of the analyte from other volatile components.

  • Mass Spectrometry: The eluting compounds are introduced into a mass spectrometer. For quantitative analysis, single ion monitoring (SIM) is often employed, targeting characteristic ions of this compound, such as m/z 85 and 87.[1]

  • Quantification: The concentration of Halon 1211 in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

Chemical Pathways and Experimental Workflows

Thermal Decomposition Pathway

When exposed to high temperatures, such as in a fire, this compound decomposes to produce toxic and corrosive gases.[4][6] The primary decomposition products include hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[6]

Thermal_Decomposition CBrClF2 CBrClF₂ (Halon 1211) Decomposition_Products Decomposition Products CBrClF2->Decomposition_Products Decomposition Heat High Temperature (e.g., Fire) HF Hydrogen Fluoride (HF) Decomposition_Products->HF HCl Hydrogen Chloride (HCl) Decomposition_Products->HCl HBr Hydrogen Bromide (HBr) Decomposition_Products->HBr

Caption: Thermal decomposition of Halon 1211 at high temperatures.

Atmospheric Photolysis Pathway

In the stratosphere, this compound undergoes photolysis by ultraviolet (UV) radiation, leading to the release of bromine and chlorine atoms, which catalytically destroy ozone. The C-Br bond is the weakest and most susceptible to cleavage.

Atmospheric_Photolysis cluster_stratosphere Stratosphere cluster_key Key CBrClF2 CBrClF₂ Br_radical •Br CBrClF2->Br_radical Photolysis CClF2_radical •CClF₂ CBrClF2->CClF2_radical Photolysis UV UV Radiation O2 O₂ BrO BrO Br_radical->BrO + O₃ O3 O₃ (Ozone) BrO->Br_radical + •O O_radical •O k1 • Radical Species k2 Catalytic Ozone Destruction Cycle

Caption: Simplified atmospheric photolysis of Halon 1211 and catalytic ozone destruction.

Experimental Workflow: GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection (e.g., Air, Blood) Extraction Extraction/Concentration (e.g., Headspace, SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for GC-MS analysis of Halon 1211.

Toxicology and Environmental Impact

While considered to have low toxicity in acute exposures, high concentrations of this compound can cause central nervous system effects such as dizziness and impaired coordination, and in extreme cases, cardiac sensitization.[3] The primary concern with Halon 1211 is its significant environmental impact. It is a potent ozone-depleting substance, with an ozone depletion potential of 3.[5] Its atmospheric lifetime is estimated to be around 16 years.[9] The photolytic decomposition of Halon 1211 in the stratosphere releases bromine and chlorine atoms, which contribute to the catalytic destruction of the ozone layer.[10]

Quantitative Toxicological Data
ParameterSpeciesValueExposureSource
LC₅₀ (Lethal Concentration, 50%) Rat200,000 ppm15 minutes[11]
LC₅₀ (Lethal Concentration, 50%) Rat85,000 - 100,000 ppm4 hours[11]
Cardiac Sensitization (NOAEL) Dog5,000 ppm5 minutes[11]
Cardiac Sensitization (LOAEL) Dog10,000 ppm5 minutes[11]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Conclusion

Freon 12B1, or Halon 1211, represents a significant chapter in the history of chemical fire suppression. Its efficacy and relatively low acute toxicity led to its widespread adoption. However, the severe environmental consequences of its use, particularly its contribution to ozone layer depletion, have necessitated its replacement with more environmentally benign alternatives. The historical scientific literature provides a detailed understanding of its properties and synthesis, which remains relevant for environmental monitoring, the management of existing Halon banks, and for the broader study of halogenated hydrocarbons.

References

Methodological & Application

Application Note: Gas Chromatography Methods for the Analysis of Bromochlorodifluoromethane (Halon 1211)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromochlorodifluoromethane, commonly known as Halon 1211, is a synthetic gaseous halocarbon that has been widely used as a fire-extinguishing agent.[1] Due to its ozone-depleting properties, its production was phased out under the Montreal Protocol.[1] However, its legacy use and the need to monitor environmental samples, analyze toxicological exposures, and ensure the purity of recycled stocks necessitate robust analytical methods. Gas chromatography (GC) is the primary technique for the separation and quantification of this compound. This application note details established GC methods, including sample preparation and instrumental parameters for its analysis.

Analytical Challenges

The analysis of a volatile and relatively inert compound like this compound requires specific considerations. Key challenges include preventing sample loss during preparation and transfer, achieving sufficient separation from other volatile organic compounds (VOCs), and ensuring sensitive and specific detection.

Methodologies

Gas chromatography coupled with various detectors, most notably Mass Spectrometry (GC-MS) and Electron Capture Detection (GC-ECD), provides the necessary selectivity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the definitive identification and quantification of this compound.[2] It offers high selectivity, allowing for the differentiation of the target analyte from complex sample matrices. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity by monitoring characteristic ions of this compound.[2][3]

Gas Chromatography-Electron Capture Detector (GC-ECD)

The GC-ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of this compound.[4][5] This detector is particularly useful for environmental monitoring where concentrations can be extremely low.

Data Summary

The following table summarizes key quantitative parameters for the GC analysis of this compound based on established methods.

ParameterValueMethodStationary PhaseReference
Retention Index 398Headspace GC-MSSPB-1 (60 m x 0.53 mm, 5.0 µm)[6]
405Headspace GC-MSOV-1 (60 m x 0.53 mm, 5.0 µm)[6]
Monitored Ions (m/z) 85, 87Headspace GC-MSDB-5ms (30 m x 0.25 mm, 0.25 µm)[2][3]

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound in Biological Matrices

This protocol is adapted from a method for the determination of this compound in whole blood and organ samples.[2][3]

1. Sample Preparation (Headspace)

  • Place the biological sample (e.g., 1 mL of whole blood) into a headspace vial.

  • Seal the vial securely with a septum and cap.

  • Incubate the vial at 65°C for 15 minutes to allow the volatile analytes to partition into the headspace.[2][3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase.[2][3][7]

  • Injection: 10 µL of the headspace is injected using a gas-tight syringe.[2][3]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 6 minutes.[6]

    • Ramp to 80°C at 5°C/min.[6]

    • Ramp to 200°C at 10°C/min.[6]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) with ions m/z 85 and 87.[2][3]

3. Data Analysis

  • Identify this compound based on its retention time.

  • Quantify the analyte using a calibration curve prepared with standards.

Protocol 2: Direct Injection GC-ECD Analysis for Environmental Samples

This protocol is a general approach for the analysis of this compound in gaseous samples or extracts.

1. Sample Preparation

  • Gaseous Samples: Samples can be collected in summa canisters or on adsorbent tubes followed by thermal desorption.

  • Liquid/Solid Samples: Extraction with a suitable solvent (e.g., hexane) followed by concentration.

2. GC-ECD Instrumentation and Conditions

  • Gas Chromatograph: Equipped with an Electron Capture Detector.

  • Column: A non-polar capillary column such as a DB-1 or DB-5 (e.g., 30 m x 0.32 mm I.D., 1.0 µm film thickness) is suitable.

  • Injection: Splitless injection of 1 µL of the extract.

  • Injector Temperature: 200°C.

  • Carrier Gas: Nitrogen or Argon/Methane at a flow rate appropriate for the column dimensions.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

  • Detector Temperature: 300°C.

  • Makeup Gas: As recommended for the specific detector.

3. Data Analysis

  • Identify this compound by comparing the retention time with that of a known standard.

  • Quantify using an external or internal standard calibration.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Air, Biological, etc.) Extraction Extraction / Headspace Generation Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or ECD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the GC analysis of this compound.

GCMS_Signaling_Pathway Analyte This compound (in carrier gas) IonSource Ion Source (70 eV) Analyte->IonSource Ionization MolecularIon Molecular Ion [CBrClF2]+• IonSource->MolecularIon Electron Impact FragmentIons Fragment Ions (e.g., [CF2Cl]+, [CF2Br]+) MolecularIon->FragmentIons Fragmentation MassAnalyzer Mass Analyzer (Quadrupole) FragmentIons->MassAnalyzer Filtering (m/z 85, 87) Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Detection Signal Signal Output Detector->Signal

Caption: Logical flow of this compound analysis within a GC-MS system.

References

Considerations for the Potential Application of Bromochlorodifluoromethane in Low-Temperature Physics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Bromochlorodifluoromethane (BCF), also known as Halon 1211, is heavily restricted under the Montreal Protocol due to its significant ozone-depleting potential.[1][2][3] Its production was phased out in most countries, and its current use is limited to specific critical applications, such as in aviation fire suppression systems.[1][2] Researchers must adhere to all applicable environmental regulations and consider the significant environmental impact of this substance. The following information is provided for theoretical and informational purposes for researchers considering its properties in a controlled, contained, and compliant experimental context.

Introduction

This compound is a haloalkane with the chemical formula CBrClF₂.[1][2] It is a colorless, non-flammable gas at standard conditions and is typically stored as a liquefied compressed gas.[1][4] While its primary historical applications have been as a fire extinguishing agent and a refrigerant, its physical properties at low temperatures may be of interest for niche applications in low-temperature physics.[1][2][4] There is, however, a notable lack of documented applications of BCF within experimental low-temperature physics research in publicly available literature. This document summarizes its known low-temperature properties and outlines general considerations for its potential use.

Physical Properties at Low Temperatures

BCF's utility in any low-temperature application would be dictated by its thermodynamic and physical properties. Below is a compilation of its relevant properties.

PropertyValueConditions
Melting Point-159.5 °C (-255.1 °F; 113.6 K)Standard Pressure
Boiling Point-3.7 °C (25.3 °F; 269.4 K)Standard Pressure
Heat of Vaporization2.8873 x 10⁷ J/kmolat 113.65 K
Viscosity1.6823 x 10⁻³ Pa·sat 160 K
Surface Tension4.7544 x 10⁻² N/mat 113.65 K
Density (liquid)1.83 g/cm³at 21.1 °C (70°F)
Vapor Density5.7(air = 1)

Sources:[1][2][4][5][6][7][8]

NIST provides Antoine Equation parameters for calculating vapor pressure at different temperatures: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. For the temperature range of 177.82 K to 283.04 K, the coefficients are A = 3.9640, B = 936.27, and C = -32.659.[9]

Potential, Hypothetical Applications in Low-Temperature Physics

Given its properties, one could speculate on a few potential, though undocumented, uses:

  • Non-flammable Cryogenic Fluid: In experiments where a non-flammable, electrically non-conductive liquid or dense gas is required at temperatures between its melting and boiling points, BCF could be a candidate. Its chemical inertness in many situations is also a beneficial property.[1][4]

  • Heat Transfer Medium: As a refrigerant, it possesses properties that allow it to absorb and transfer heat at low temperatures.[1] In a closed, contained system, it could potentially be used for specialized cooling applications where traditional cryogens like liquid nitrogen or helium are not suitable.

  • Target Material: For certain particle physics experiments, a dense medium containing bromine, chlorine, and fluorine might be of interest for studying specific particle interactions.

Experimental Protocols: General Considerations

Due to the absence of established protocols for BCF in low-temperature physics, any experimental design would be novel. The following logical workflow outlines the necessary steps a researcher should consider.

G cluster_prep Phase 1: Pre-Experiment & Feasibility cluster_design Phase 2: System Design & Safety cluster_exec Phase 3: Experimentation cluster_post Phase 4: Post-Experiment start Define Experimental Need for BCF Properties reg_check Regulatory & Environmental Compliance Check (Montreal Protocol, Local Regulations) start->reg_check lit_review Thorough Literature Review for Alternatives reg_check->lit_review prop_analysis Analyze Physical Properties (Table 1) Is it suitable for the T, P range? lit_review->prop_analysis sys_design Design Closed-Loop, High-Vacuum System (Prevent any release) prop_analysis->sys_design mat_compat Material Compatibility Check (Avoid active metals, strong reducing agents) sys_design->mat_compat safety_proto Develop Detailed Safety Protocol (See Fig. 2) mat_compat->safety_proto procurement Source Recycled BCF & Handling Equipment safety_proto->procurement sys_assembly System Assembly & Leak Check procurement->sys_assembly cooling Cryogenic Cooling of BCF to Target Temperature sys_assembly->cooling data_acq Data Acquisition cooling->data_acq warming Controlled Warming & BCF Recovery data_acq->warming recovery BCF Recovery & Storage in Approved Containers warming->recovery decom System Decontamination & Decommissioning recovery->decom end Data Analysis & Reporting (Including environmental impact statement) decom->end G center_node Safe Handling of BCF in a Lab Setting ventilation Use in Well-Ventilated Area (Fume Hood or Local Exhaust) center_node->ventilation o2_monitor Oxygen Monitoring in Confined Spaces center_node->o2_monitor closed_system Use in a Closed, Leak-Tight System center_node->closed_system eye_protection Safety Goggles & Face Shield center_node->eye_protection hand_protection Cryogenic Gloves center_node->hand_protection body_protection Lab Coat / Protective Clothing center_node->body_protection sds Review Safety Data Sheet (SDS) center_node->sds spill_plan Have Emergency Plan for Leaks/Spills center_node->spill_plan first_aid First Aid for Frostbite & Inhalation center_node->first_aid

References

Application Notes and Protocols: Bromochlorodifluoromethane in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, is a versatile reagent in synthetic organic chemistry, primarily utilized as a source of the difluoromethyl radical (•CF₂H) and related reactive species. Although its use has been curtailed due to its ozone-depleting properties, its application in specific laboratory-scale syntheses remains relevant for the introduction of the valuable difluoromethyl moiety into organic molecules. The difluoromethyl group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, often improving the metabolic stability and pharmacokinetic properties of drug candidates.

These application notes provide an overview of the use of this compound as a reagent in the synthesis of fluorinated compounds, with a focus on radical-mediated and transition-metal-catalyzed reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in a research setting.

Key Applications

This compound is primarily employed in two main types of transformations:

  • Radical Addition to Unsaturated Bonds: Under photochemical or radical-initiating conditions, CBrClF₂ can undergo homolytic cleavage of the C-Br bond to generate a chlorodifluoromethyl radical (•CF₂Cl), which can then add to alkenes and alkynes. Subsequent transformations can lead to the desired difluoromethylated products.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: In the presence of a suitable transition metal catalyst and a reductant, this compound can participate in cross-coupling reactions with various partners, such as alkenyl bromides, to form C-CF₂ bonds.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and related bromodifluoromethylated compounds, providing insights into reaction yields and substrate scope.

Table 1: Dual Iron/Palladium-Catalyzed Reductive Cross-Coupling of Alkenyl Bromides with Bromodifluoromethanes [1]

EntryAlkenyl Bromide SubstrateBromodifluoromethane DerivativeProductYield (%)
1Styrene derivativeBrCF₂CO₂Etgem-Difluoroallylene75
2Substituted StyreneBrCF₂CO₂Etgem-Difluoroallylene68
3Aliphatic Alkenyl BromideBrCF₂P(O)(OEt)₂gem-Difluoroallylene55
4Heterocyclic Alkenyl BromideBrCF₂SO₂Phgem-Difluoroallylene62

Reaction Conditions: Alkenyl bromide (0.4 mmol), bromodifluoromethane derivative (0.8 mmol), FeCl₂ (10 mol%), Pd(dba)₂ (1 mol%), Mn (0.8 mmol), X-phos (23 mol%), NaI (2 equiv.), and MeCN (2.0 mL) under Ar at 80 °C for 24 h.[1]

Experimental Protocols

Protocol 1: Photochemical Radical Addition of this compound to an Alkene

This protocol describes a general procedure for the photochemical addition of this compound to an alkene, leading to a 1-bromo-1-chloro-2-(difluoromethyl)alkane adduct.

Materials:

  • This compound (CBrClF₂)

  • Alkene substrate

  • Anhydrous solvent (e.g., hexane, acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.

  • Add this compound (1.2-2.0 equiv) to the solution.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the reaction mixture with the UV lamp at room temperature. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the reaction vessel in a well-ventilated fume hood to remove any excess CBrClF₂.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-bromo-1-chloro-2-(difluoromethyl)alkane adduct.

Note: The resulting adduct can be further transformed, for example, by reductive dehalogenation to introduce the difluoromethyl group.

Protocol 2: Dual Iron/Palladium-Catalyzed Reductive Cross-Coupling

This protocol outlines a method for the reductive cross-coupling of an alkenyl bromide with a bromodifluoromethane derivative to synthesize gem-difluoroallylenes.[1]

Materials:

  • Alkenyl bromide (1.0 equiv)

  • Bromodifluoromethane derivative (e.g., BrCF₂CO₂Et) (2.0 equiv)

  • Iron(II) chloride (FeCl₂) (10 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) (1 mol%)

  • Manganese powder (Mn) (2.0 equiv)

  • X-phos (23 mol%)

  • Sodium iodide (NaI) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Argon)

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add FeCl₂ (10 mol%), Pd(dba)₂ (1 mol%), X-phos (23 mol%), NaI (2.0 equiv), and Mn powder (1.0 equiv).

  • Add the alkenyl bromide (1.0 equiv) and anhydrous acetonitrile.

  • Add the bromodifluoromethane derivative (1.0 equiv).

  • Stir the reaction mixture at 80 °C.

  • After 12 hours, add the second batch of Mn powder (1.0 equiv) and the bromodifluoromethane derivative (1.0 equiv).

  • Continue stirring at 80 °C for another 12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired gem-difluoroallylene product.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Radical_Addition_Mechanism CBrClF2 CBrClF₂ Radical_Formation •CF₂Cl + Br• CBrClF2->Radical_Formation Homolytic Cleavage hv Adduct_Radical R-CH(•)-CH₂(CF₂Cl) Radical_Formation->Adduct_Radical Addition to Alkene Alkene Alkene R-CH=CH₂ Product R-CH(Br)-CH₂(CF₂Cl) Adduct_Radical->Product Bromine Atom Transfer CBrClF₂

Caption: Mechanism of Photochemical Radical Addition of CBrClF₂ to an Alkene.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Catalysts (FeCl₂, Pd(dba)₂), Ligand (X-phos), Additives (NaI, Mn), and Solvent (MeCN) to Schlenk Flask Substrates1 Add Alkenyl Bromide and first portion of Bromodifluoromethane Derivative Reagents->Substrates1 Inert Establish Inert Atmosphere (Argon) Inert->Reagents Heat1 Heat to 80 °C for 12h Substrates1->Heat1 Substrates2 Add second portion of Mn and Bromodifluoromethane Derivative Heat1->Substrates2 Heat2 Continue heating at 80 °C for 12h Substrates2->Heat2 Cool Cool to Room Temperature Heat2->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product: gem-Difluoroallylene Purify->Product

Caption: Experimental Workflow for Dual-Catalyzed Reductive Cross-Coupling.

References

Application Notes and Protocols for Headspace Analysis of Bromochlorodifluoromethane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (BCF), also known as Halon 1211, is a volatile organic compound that has been used as a fire extinguishing agent.[1] Due to its potential toxicity and environmental impact, sensitive and reliable methods for its detection in biological samples are crucial for forensic toxicology, occupational exposure monitoring, and environmental health studies.[1] Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly suitable technique for the analysis of volatile compounds like BCF in complex biological matrices such as blood, urine, and tissues.[1][2][3] This method offers the advantage of clean injection into the chromatographic system, minimizing matrix effects and enhancing sensitivity.[4][5]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using HS-GC-MS.

Experimental Protocols

Principle of the Method

The fundamental principle of headspace analysis involves the partitioning of volatile analytes between the sample matrix (e.g., blood, tissue homogenate) and the gaseous phase (headspace) in a sealed vial.[2][3] After reaching equilibrium at a specific temperature and time, a portion of the headspace gas is injected into the GC-MS system for separation and detection.[2]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to facilitate the release of BCF from the biological matrix into the headspace.

For Whole Blood and Urine Samples:

  • Sample Collection: Collect blood in vials containing an appropriate anticoagulant. Urine samples should be collected in clean, airtight containers. Store samples at 4°C if analyzed within 24 hours, or at -20°C or lower for long-term storage.

  • Aliquoting: Allow the sample to reach room temperature. In a headspace vial (e.g., 20 mL), add a precise volume of the biological sample (e.g., 0.5 mL).[6]

  • Internal Standard: Add an appropriate internal standard (IS) to each sample, calibrator, and quality control sample. The choice of IS should be a compound with similar chemical properties to BCF but chromatographically resolved.

  • Matrix Modifiers (Optional): To enhance the release of volatile compounds, a salting-out agent (e.g., 0.5 g NaCl) can be added to the vial.[4][7] For protein-rich samples like blood, a protein denaturing agent may also be considered.[8][9]

  • Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.[6]

For Tissue Samples:

  • Homogenization: Accurately weigh a portion of the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) or water to create a uniform suspension.

  • Aliquoting and Sealing: Follow the same procedure as for blood and urine samples, using a precise volume of the tissue homogenate.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

The following is a general protocol that should be optimized for the specific instrumentation used.

Instrumentation:

  • Gas Chromatograph with a headspace autosampler

  • Mass Spectrometer detector

  • Capillary Column: A non-polar or medium-polarity column is suitable, for instance, a DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

HS-GC-MS Parameters:

ParameterValueReference
Headspace Sampler
Incubation Temperature65°C[1]
Incubation Time15 minutes[1]
Syringe/Loop Temperature70°CGeneral Practice
Transfer Line Temperature80°CGeneral Practice
Injection Volume10 µL of headspace[1]
Gas Chromatograph
Injection Port Temperature200°CGeneral Practice
Carrier GasHeliumGeneral Practice
Column Oven ProgramIsothermal or Gradient (e.g., 40°C for 5 min, then ramp to 200°C at 10°C/min)General Practice
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVGeneral Practice
Acquisition ModeSelected Ion Monitoring (SIM)[1]
Monitored Ions (m/z)85 and 87[1]
Dwell Time100 msGeneral Practice

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve prepared in the same biological matrix as the samples. The following tables summarize typical validation parameters that should be established.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
This compoundBlood1 - 500> 0.99
This compoundUrine1 - 500> 0.99
This compoundTissue Homogenate1 - 500> 0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
This compoundBlood0.51.5
This compoundUrine0.41.2
This compoundTissue Homogenate0.61.8

Table 3: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Blood5< 10%< 15%90-110%
50< 10%< 15%90-110%
250< 10%< 15%90-110%
Urine5< 10%< 15%90-110%
50< 10%< 15%90-110%
250< 10%< 15%90-110%
Tissue5< 15%< 20%85-115%
50< 15%< 20%85-115%
250< 15%< 20%85-115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the headspace analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_gcms HS-GC-MS Analysis cluster_data_analysis Data Analysis sample_collection Biological Sample (Blood, Urine, Tissue) aliquot Aliquot into Headspace Vial sample_collection->aliquot add_is Add Internal Standard (IS) aliquot->add_is seal_vial Seal Vial add_is->seal_vial incubation Incubation (e.g., 65°C, 15 min) seal_vial->incubation injection Headspace Injection incubation->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for BCF analysis in biological samples.

Logical Relationship of Key Method Components

The diagram below outlines the logical relationships between the critical components of the analytical method.

logical_relationship sample_matrix Biological Matrix (Blood, Urine, Tissue) sample_prep Sample Preparation sample_matrix->sample_prep bcf This compound (Analyte) bcf->sample_prep is Internal Standard is->sample_prep hs_conditions Headspace Conditions (Temp, Time) sample_prep->hs_conditions gc_ms_params GC-MS Parameters (Column, Temp Program, SIM) hs_conditions->gc_ms_params analytical_result Accurate & Reproducible Quantitative Result gc_ms_params->analytical_result

Caption: Key components for accurate BCF quantification.

References

Application Notes and Protocols for the Hypothetical Use of Bromochlorodifluoromethane in Plasma Etching Processes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are theoretical and compiled for research and informational purposes only. Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, is a potent ozone-depleting substance, and its production has been phased out under the Montreal Protocol.[1][2] Its use in industrial processes such as plasma etching is not a standard practice and is discouraged due to significant environmental impact. These notes are based on the chemical properties of the molecule and established principles of plasma etching with other halocarbons. Extreme caution and adherence to all environmental and safety regulations are paramount if handling this substance.

Introduction

Plasma etching is a cornerstone of modern semiconductor fabrication, enabling the precise transfer of patterns onto various substrates. The choice of etchant gas is critical as it determines the etch rate, selectivity, and anisotropy of the process. While various fluorocarbons, chlorocarbons, and bromocarbons are commonly employed, the use of mixed halomethanes like this compound (BCF) is not well-documented in scientific literature or industrial practice.

Theoretically, BCF is a candidate for plasma etching due to the presence of three different halogen atoms: fluorine, chlorine, and bromine. In a plasma, BCF is expected to dissociate into a variety of reactive species, each contributing differently to the etching process. Fluorine radicals are highly reactive and tend to etch silicon isotropically, while chlorine and bromine radicals can provide more anisotropic profiles and different selectivities to various materials. The presence of carbon can also lead to the formation of a passivating polymer layer on the sidewalls, which aids in achieving anisotropic etching.

These notes will explore the hypothetical application of BCF in plasma etching, detailing its potential reaction mechanisms, proposing experimental protocols, and outlining the significant safety and environmental considerations.

Theoretical Etching Mechanisms

In a radio frequency (RF) plasma, BCF is expected to dissociate into various radicals and ions due to electron impact. The bond dissociation energies in halogenated methanes generally follow the trend C-Br < C-Cl < C-F.[3][4] This suggests that the C-Br bond in BCF is the most likely to break first, followed by the C-Cl bond, and then the C-F bonds.

The primary reactive species generated in a BCF plasma are hypothesized to be:

  • Halogen Radicals: F•, Cl•, Br•

  • Halocarbon Radicals: CF₂Br•, CF₂Cl•, CClF•, etc.

  • Ions: F⁺, Cl⁺, Br⁺, CF₂⁺, etc.

The etching of a silicon substrate, for example, would proceed through the following general steps:

  • Adsorption: Reactive halogen radicals (F•, Cl•, Br•) adsorb onto the silicon surface.

  • Chemical Reaction: The adsorbed halogens react with silicon to form volatile products like SiF₄, SiCl₄, and SiBr₄.

  • Ion-Assisted Desorption: Energetic ions from the plasma bombard the surface, enhancing the desorption of the volatile etch products and providing directionality to the etch.

  • Passivation (for anisotropic etching): Carbon-containing radicals (e.g., CF₂•) can polymerize on the surfaces, especially on the sidewalls of etched features. This passivation layer inhibits lateral etching, leading to a more anisotropic profile.

The combination of different halogen species could theoretically offer a unique balance between etch rate and anisotropy. For instance, the high reactivity of fluorine could provide a high etch rate, while the presence of chlorine and bromine could enhance anisotropy.

Hypothetical Experimental Data

As there is no available experimental data on plasma etching with BCF, the following table presents a qualitative comparison of the expected etch characteristics of a hypothetical BCF plasma with commonly used etchant gases for a silicon substrate. This comparison is based on the known properties of fluorine, chlorine, and bromine-based plasmas.

Etchant GasPredicted Relative Etch RatePredicted AnisotropyPredicted Selectivity (Si:SiO₂)Key Reactive Species
CBrClF₂ (BCF) Moderate to HighGoodModerateF•, Cl•, Br•, CFₓ•
CF₄ HighModerateLow to ModerateF•, CFₓ•
SF₆ Very HighPoor (Isotropic)HighF•
Cl₂ ModerateExcellentHighCl•, Cl⁺
HBr Low to ModerateExcellentVery HighBr•, H•, Br⁺

Proposed Experimental Protocol for Silicon Etching

This protocol is a general guideline for a hypothetical plasma etching experiment using BCF in a capacitively coupled plasma (CCP) or inductively coupled plasma (ICP) reactor. This experiment should not be performed without a thorough safety review and in compliance with all environmental regulations.

4.1. Equipment

  • Reactive Ion Etching (RIE) system (CCP or ICP)

  • Mass flow controllers (MFCs) for BCF, Ar, and O₂

  • RF power supply (13.56 MHz)

  • Vacuum pumping system (turbomolecular and roughing pumps)

  • Pressure gauges

  • Substrate holder with temperature control

  • Appropriate gas handling and abatement system for hazardous and ozone-depleting gases.

4.2. Materials

  • Substrate: Silicon wafer with a patterned mask (e.g., photoresist or SiO₂)

  • Etchant Gas: this compound (CBrClF₂)

  • Diluent Gas: Argon (Ar)

  • Cleaning Gas: Oxygen (O₂)

4.3. Safety Precautions

  • Environmental Hazard: BCF is a Class I ozone-depleting substance.[5] All exhaust gases must be captured and treated by a suitable abatement system. Intentional release to the atmosphere is prohibited by international regulations.[2]

  • Inhalation Hazard: BCF is a gas that can displace oxygen and act as an asphyxiant at high concentrations.[6][7] Inhalation may also cause central nervous system effects and cardiac sensitization.[5] All handling should be performed in a well-ventilated area.[6][8] A self-contained breathing apparatus (SCBA) may be required for emergency situations.[8]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and appropriate lab attire should be worn.[9]

  • Gas Cylinder Handling: BCF is supplied as a liquefied compressed gas. Cylinders must be securely stored and handled by trained personnel.[8][9]

  • Thermal Decomposition: Upon heating or in a plasma, BCF can decompose into toxic and corrosive gases such as hydrogen fluoride, hydrogen chloride, and hydrogen bromide.[7]

4.4. Experimental Procedure

  • Substrate Loading: Load the patterned silicon wafer into the RIE chamber.

  • Pump Down: Evacuate the chamber to a base pressure of <10⁻⁵ Torr.

  • Gas Flow:

    • Introduce BCF at a flow rate of 10-50 sccm.

    • Introduce Ar as a diluent and plasma stabilization gas at a flow rate of 20-100 sccm.

  • Pressure Control: Adjust the throttle valve to achieve a process pressure of 10-100 mTorr.

  • Plasma Ignition:

    • Apply RF power (50-300 W) to the electrode to ignite the plasma.

    • A substrate bias may be applied in ICP systems to control ion energy.

  • Etching: Etch for a predetermined time to achieve the desired etch depth.

  • Plasma Extinction: Turn off the RF power and gas flows.

  • Purge and Vent: Purge the chamber with an inert gas (e.g., N₂) before venting to atmospheric pressure.

  • Unloading: Remove the etched wafer from the chamber.

  • Chamber Cleaning: After the experiment, run an O₂ plasma clean to remove any polymer deposits from the chamber walls.

Visualizations

G Hypothesized BCF Plasma Etching Workflow cluster_gas_delivery Gas Delivery cluster_plasma_chamber Plasma Chamber cluster_reactive_species Reactive Species cluster_substrate Substrate Surface cluster_exhaust Exhaust & Abatement BCF CBrClF₂ Gas Plasma RF Plasma (e⁻ impact) BCF->Plasma Ar Ar Gas Ar->Plasma Dissociation Dissociation Plasma->Dissociation generates F_rad F• Dissociation->F_rad Cl_rad Cl• Dissociation->Cl_rad Br_rad Br• Dissociation->Br_rad CFx_rad CFₓ• Dissociation->CFx_rad Etching Etching Process Adsorption Adsorption F_rad->Adsorption Cl_rad->Adsorption Br_rad->Adsorption Reaction Surface Reaction Adsorption->Reaction on Desorption Ion-Assisted Desorption Reaction->Desorption forms Volatile_products Volatile Products (SiF₄, SiClₓ, SiBrₓ) Desorption->Volatile_products releases Si_substrate Si Substrate Si_substrate->Reaction Pump Vacuum Pump Volatile_products->Pump Abatement Abatement System Pump->Abatement G Hypothesized Dissociation Pathways of BCF in Plasma cluster_primary Primary Dissociation cluster_secondary Secondary Dissociation BCF CBrClF₂ CClF2_Br •CClF₂ + Br• BCF->CClF2_Br e⁻ (low E) CBrF2_Cl •CBrF₂ + Cl• BCF->CBrF2_Cl e⁻ (med E) CBrCl_F •CBrClF + F• BCF->CBrCl_F e⁻ (high E) CF2_Cl •CF₂ + Cl• CClF2_Br->CF2_Cl e⁻ CF2_Br •CF₂ + Br• CBrF2_Cl->CF2_Br e⁻ CF_Cl •CF + Cl• CBrCl_F->CF_Cl e⁻ CF_Br •CF + Br• CBrCl_F->CF_Br e⁻

References

Halon 1211 (Bromochlorodifluoromethane): Application Notes as a Non-Polar Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halon 1211, chemically known as bromochlorodifluoromethane (CBrClF₂), is a synthetic haloalkane. Historically, it gained prominence as a highly effective fire extinguishing agent, particularly for fires involving expensive equipment or materials that could be damaged by other extinguishing methods.[1] It was also utilized as a refrigerant.[2][3] This document provides a comprehensive overview of the properties of Halon 1211 and explores its potential, though largely unexploited and ill-advised, application as a non-polar solvent in chemical reactions. Due to its significant environmental impact and regulatory restrictions, the use of Halon 1211 is now severely limited.[4][5]

Physicochemical Properties

Understanding the physical and chemical properties of Halon 1211 is crucial for any potential application. It is a colorless, nonflammable gas or a liquid when under pressure, possessing a sweetish odor.[2][6] Its key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula CBrClF₂[1][2]
Molecular Weight 165.36 g/mol [2][7]
Boiling Point -3.7 °C[8]
Melting Point -159.5 °C[8]
Density (liquid, at 25°C) 1.850 g/cm³[8]
Vapor Density (air = 1) 5.7[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol, acetone[2][7]

The insolubility of Halon 1211 in water and its solubility in organic solvents like ethanol and acetone are indicative of its non-polar character.[2][7]

Halon 1211 as a Non-Polar Solvent: A Theoretical Consideration

In theory, the non-polar nature of Halon 1211 suggests it could serve as a solvent for non-polar reactants and in reactions where a non-protic medium is required. However, a thorough review of scientific literature reveals a significant lack of documented use of Halon 1211 as a solvent in chemical synthesis. Its primary application has overwhelmingly been in fire suppression.[1][5][9]

Several factors contribute to its unsuitability as a laboratory solvent:

  • Gaseous State: With a boiling point of -3.7 °C, Halon 1211 exists as a gas at standard ambient temperature and pressure, necessitating specialized equipment to be used as a liquid solvent.[8]

  • Chemical Reactivity: While generally considered non-reactive with most common materials, Halon 1211 can react violently with strong oxidizing and reducing agents.[2][10] Upon heating to decomposition, it emits highly toxic fumes of hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[2]

  • Environmental Impact: Halon 1211 is a potent ozone-depleting substance.[5][11] Its production and importation have been phased out under the Montreal Protocol, making it largely unavailable for research and development purposes.[4][12]

  • Safety Concerns: As a simple asphyxiant, high concentrations of Halon 1211 can displace oxygen and cause rapid suffocation.[8][10] Direct contact with the liquefied gas can cause frostbite.[10]

Experimental Protocols: A Notable Absence

Extensive searches of chemical databases and literature have not yielded any specific or detailed experimental protocols for the use of Halon 1211 as a solvent in chemical reactions. The focus of available literature is on its synthesis, physical properties, and, most prominently, its application and subsequent regulation as a fire suppressant.

Logical Framework for Solvent Selection: Why Halon 1211 is Excluded

The decision-making process for selecting an appropriate solvent in a chemical reaction involves considering several key factors. The following diagram illustrates a simplified workflow for solvent selection, highlighting why Halon 1211 is not a viable candidate.

SolventSelection Start Start: Identify Reaction Requirements Polarity Determine Required Polarity (Polar vs. Non-Polar) Start->Polarity Protic Protic or Aprotic? Polarity->Protic Halon1211_Polarity Halon 1211: Non-Polar Polarity->Halon1211_Polarity Reactivity Assess Solvent Reactivity with Reagents Protic->Reactivity Halon1211_Protic Halon 1211: Aprotic Protic->Halon1211_Protic PhysicalState Consider Physical State at Reaction Temperature Reactivity->PhysicalState Halon1211_Reactivity Halon 1211: Reactive with strong oxidizers/reducers Reactivity->Halon1211_Reactivity Environmental Evaluate Environmental & Safety Impact PhysicalState->Environmental Halon1211_PhysicalState Halon 1211: Gas at STP PhysicalState->Halon1211_PhysicalState SelectSolvent Select Appropriate Solvent Environmental->SelectSolvent Halon1211_Environmental Halon 1211: Ozone Depleting, Regulated Environmental->Halon1211_Environmental

Caption: Solvent selection workflow and the disqualifying factors of Halon 1211.

Conclusion

While Halon 1211 exhibits non-polar characteristics, its use as a solvent in chemical reactions is practically non-existent and strongly discouraged. Its gaseous nature at standard conditions, potential reactivity, and severe environmental and safety concerns make it an unsuitable choice for laboratory and industrial synthesis. Researchers and professionals in drug development should opt for conventional, safer, and environmentally benign non-polar solvents for which extensive application data and protocols are available. The legacy of Halon 1211 is firmly rooted in its past role as a fire suppressant, not as a medium for chemical synthesis.

References

Application Notes and Protocols: Bromochlorodifluoromethane in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Perspective on Surface Interactions and Sensor Applications

Introduction

Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, is a compound of interest in materials science, primarily in the context of its interaction with the surfaces of nanostructured materials. While not conventionally used as a dopant to intrinsically modify the bulk electronic properties of materials, its adsorption characteristics on pristine and doped nanosurfaces have been the subject of theoretical investigations. These studies, predominantly employing Density Functional Theory (DFT), explore the potential of using nanostructures for the detection and sensing of this compound, which is recognized as a gaseous fire suppression agent and an ozone-depleting substance.[1]

This document provides an overview of the theoretical research on the adsorption of this compound on various doped nanomaterials, presenting key quantitative data from computational studies and a generalized protocol for simulating these interactions.

Application Notes

Interaction of this compound with Doped Nanomaterials

Theoretical studies have investigated the adsorption of this compound molecules on the surfaces of pristine and doped nanotubes and nanosheets, such as boron nitride nanotubes (BNNTs) and silicon carbide nanotubes (SiCNTs).[1][2][3][4] The primary finding across these studies is that this compound undergoes physisorption, a process governed by van der Waals forces, onto these surfaces.[1][2][5]

Doping the nanomaterials with elements such as Aluminum (Al), Gallium (Ga), Phosphorus (P), Arsenic (As), and Germanium (Ge) has been shown to significantly enhance the adsorption energy of this compound compared to their pristine counterparts.[1][2][3][4] This suggests that doping can increase the sensitivity of these nanomaterials for this compound detection.[4][5] Among the various dopants for boron nitride nanotubes, aluminum has been identified as exhibiting the highest adsorption energy for this compound.[1][2] For boron nitride nanosheets, gallium doping resulted in higher adsorption energy.[5]

The adsorption process induces changes in the electronic properties of the nanomaterials, such as a decrease in the HOMO-LUMO band gap, which can be harnessed for sensor applications.[4] These computational findings lay the groundwork for the experimental design of novel gas sensors for environmental monitoring.

Quantitative Data from DFT Studies

The following tables summarize the calculated adsorption energies (E_ads) of this compound on various pristine and doped nanostructures from theoretical studies. A more negative adsorption energy indicates a stronger interaction.

Table 1: Adsorption Energies of this compound on Doped Boron Nitride Nanotubes (BNNTs)

Nanotube SystemAdsorption Energy (eV)
Pristine BNNT-1.513 to -2.736
Al-doped BNNT-4.728 to -5.565
Ga-doped BNNT-4.058 to -4.718
P-doped BNNT-1.818 to -3.121
As-doped BNNT-3.295 to -4.665

Data extracted from computational studies using various DFT functionals.[1]

Table 2: Adsorption Energies of this compound on Pristine and Ge-doped Silicon Carbide Nanotubes (SiCNTs)

Nanotube SystemAdsorption Energy (eV)
Pristine SiCNTVaries with functional
Ge-doped SiCNTHigher than pristine

Specific values are dependent on the computational method used. The general trend shows enhanced adsorption with Ge-doping.[3][4]

Experimental Protocols

Computational Protocol for Simulating this compound Adsorption on Doped Nanotubes

The following is a generalized protocol for setting up a computational experiment to study the adsorption of a this compound molecule on a doped nanotube using Density Functional Theory (DFT), based on methodologies reported in the literature.[1][2][3][4]

1. Objective: To calculate the adsorption energy and analyze the electronic structure of this compound adsorbed on a doped nanotube surface.

2. Materials and Software:

  • Software: A quantum chemistry software package capable of performing periodic DFT calculations (e.g., Gaussian, VASP, Quantum ESPRESSO).

  • Hardware: High-performance computing cluster.

  • Input Structures: Optimized coordinates of the nanotube (e.g., BNNT or SiCNT) and the this compound molecule.

3. Methodology:

  • Step 1: Nanotube and Dopant Setup

    • Define the unit cell of the pristine nanotube (e.g., a specific chirality).

    • Introduce a dopant atom (e.g., Al, Ga, Ge) by substituting a host atom (e.g., B, Si) in the nanotube supercell.

    • Perform geometry optimization of the doped nanotube structure to obtain a stable configuration.

  • Step 2: Adsorbate Placement

    • Place the this compound molecule near the doped region of the nanotube surface at a typical interaction distance (e.g., ~2-3 Å).

    • Explore different orientations of the this compound molecule relative to the surface to find the most stable adsorption site.

  • Step 3: Geometry Optimization of the Adsorption System

    • Perform a full geometry optimization of the combined system (doped nanotube + this compound molecule).

    • Use a suitable DFT functional and basis set (e.g., PBEPBE/6-311G(d) or B3LYP-D3/6-311G(d)) to accurately describe the system, including van der Waals interactions.[1][2]

  • Step 4: Calculation of Adsorption Energy

    • Calculate the total energy of the optimized combined system (E_total).

    • Calculate the total energy of the isolated optimized doped nanotube (E_nanotube).

    • Calculate the total energy of the isolated optimized this compound molecule (E_BCDFM).

    • The adsorption energy (E_ads) is calculated using the formula: E_ads = E_total - (E_nanotube + E_BCDFM)

  • Step 5: Electronic Structure Analysis

    • Perform single-point energy calculations on the optimized structures to obtain detailed electronic properties.

    • Analyze the Density of States (DOS) to observe changes in the electronic structure upon adsorption.

    • Conduct Natural Bond Orbital (NBO) analysis to investigate charge transfer between the this compound molecule and the doped nanotube.[1][2][3][4]

4. Data Analysis and Interpretation:

  • A negative adsorption energy indicates that the adsorption process is exothermic and favorable.

  • A larger negative value of E_ads implies stronger adsorption.

  • Changes in the DOS and NBO analysis will provide insights into the nature of the interaction and the sensing mechanism.

Visualizations

Caption: Computational workflow for DFT simulation of BCDFM adsorption.

logical_relationship Doping Doping of Nanomaterial (e.g., with Al, Ga, Ge) Properties Modified Surface Electronic Properties Doping->Properties Adsorption Enhanced Adsorption of BCDFM Properties->Adsorption Signal Change in Electronic Signal (e.g., Conductivity) Adsorption->Signal Application Potential for Gas Sensing Application Signal->Application

References

Application Notes and Protocols for CBrClF₂ (Bromochlorodifluoromethane) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CBrClF₂ Analytical Standards

Bromochlorodifluoromethane, commonly known as Halon 1211, is a haloalkane with the chemical formula CBrClF₂. Historically, it was widely used as a fire-extinguishing agent for Class A, B, and C fires. However, due to its significant ozone-depleting potential, its production was phased out under the Montreal Protocol.[1] Consequently, commercially available analytical standards and certified reference materials (CRMs) for CBrClF₂ are not readily found through major chemical suppliers.

The primary source of high-purity CBrClF₂ is recycled or reclaimed material, which is often reserved for critical applications such as aviation fire suppression.[1][2] For analytical purposes, any CBrClF₂ used as a reference material must be thoroughly characterized to establish its purity and identity. The quality specifications for Halon 1211 are defined by the ASTM D7673-10 standard.[3][4][5]

Quality Specifications and Data Presentation

The quality of a CBrClF₂ reference material should be assessed according to the ASTM D7673-10 standard, "Standard Specification for Halon 1211, this compound (CF₂BrCl)".[3][4][5] This standard outlines the required purity levels and the maximum allowable limits for impurities.

A Certificate of Analysis (CoA) for a CBrClF₂ analytical standard, while not commercially commonplace, should contain the following information. Below is a table summarizing the key parameters and typical specification limits based on the ASTM standard.

Table 1: Representative Certificate of Analysis for CBrClF₂ Analytical Standard

ParameterSpecificationTest Method
Identity
Chemical NameThis compoundGC-MS
CAS Number353-59-3-
Molecular FormulaCBrClF₂-
Molecular Weight165.37 g/mol -
Purity
Purity Assay≥ 99.6% by moleASTM D7673 (GC)
Impurities
Water Content≤ 10 ppm by weightKarl Fischer Titration
Acidity≤ 3.0 ppm by weightTitration
Non-volatile Residue≤ 0.05% by weightGravimetric
Fixed Gases in Vapor Phase≤ 1.5% by volumeGas Chromatography
Physical Properties
AppearanceColorless, liquefied gasVisual
Boiling Point-4 °C (24.8 °F)-

Note: This is a representative table. Actual values for a specific batch of reference material would be provided on a formal Certificate of Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments required to qualify a CBrClF₂ reference material, based on established analytical techniques for volatile halocarbons and the specifications of ASTM D7673.

Purity and Impurity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of CBrClF₂ and quantifying volatile impurities using gas chromatography with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). For definitive identification of impurities, a Mass Spectrometer (MS) detector is required.

Objective: To separate and quantify CBrClF₂ and its potential impurities.

Materials and Equipment:

  • Gas Chromatograph (GC) with FID, TCD, or MS detector

  • Capillary column suitable for volatile halocarbons (e.g., DB-624, DB-5ms)

  • Helium or Nitrogen carrier gas (high purity)

  • Gas-tight syringe for sample introduction

  • CBrClF₂ sample

  • Reference standards for expected impurities (if available)

Protocol:

  • GC System Preparation:

    • Install the appropriate capillary column in the GC oven.

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

    • Establish the temperature program:

      • Initial oven temperature: 40°C, hold for 5 minutes.

      • Ramp rate: 10°C/min to 200°C.

      • Final hold time: 5 minutes.

    • Set the injector temperature to 200°C.

    • Set the detector temperature (FID: 250°C, TCD: 220°C, MS transfer line: 230°C).

  • Sample Preparation:

    • As CBrClF₂ is a liquefied gas at room temperature and pressure, it must be handled in a cooled state or under pressure.

    • For liquid injection, chill the sample and the syringe to below the boiling point of CBrClF₂ (-4°C).

    • For gas phase injection, use a gas sampling valve to introduce a known volume of the vapor.

  • Injection:

    • Inject a small volume (e.g., 0.1 - 1.0 µL of liquid or 10-100 µL of gas) into the GC injector.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to CBrClF₂ based on its retention time (and mass spectrum if using GC-MS).

    • Identify impurity peaks by comparing their retention times to known standards or by interpreting their mass spectra.

    • Calculate the area of each peak.

    • Determine the mole percent purity by the area normalization method, assuming all components have a similar response factor with a TCD. For FID, response factors will vary and should be corrected for if high accuracy is required.

    Purity (%) = (Area of CBrClF₂ peak / Total area of all peaks) x 100

Expected Results: A chromatogram showing a major peak for CBrClF₂ and minor peaks for any impurities. The purity should meet the specification of ≥ 99.6%.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of CBrClF₂ by comparing its mass spectrum to a reference spectrum.

Protocol:

  • Follow the GC protocol as described in 3.1, using a GC-MS system.

  • Acquire the mass spectrum of the major peak.

  • Compare the acquired mass spectrum with the NIST reference mass spectrum for this compound. The spectrum is characterized by a pattern of isotopic peaks for bromine and chlorine.

Expected Results: The mass spectrum of the sample should match the reference spectrum, confirming the identity of the compound. Key fragments and their isotopic patterns should be present.

Visualization of Experimental Workflows

GC Purity Analysis Workflow

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample CBrClF₂ Sample PressurizedCylinder Pressurized Cylinder Sample->PressurizedCylinder Store GasTightSyringe Gas-Tight Syringe PressurizedCylinder->GasTightSyringe Withdraw Sample GC_System Gas Chromatograph GasTightSyringe->GC_System Inject GC_Column Capillary Column (e.g., DB-624) GC_System->GC_Column Separation Detector Detector (FID/TCD/MS) GC_Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for GC Purity Analysis of CBrClF₂.

Logical Relationship for CBrClF₂ Standard Qualification

Standard_Qualification cluster_input Input Material cluster_testing Analytical Testing cluster_spec Specification cluster_output Output Input Recycled/Reclaimed CBrClF₂ GC_Purity Purity Assay (GC) Input->GC_Purity is tested for GC_MS_ID Identity (GC-MS) Input->GC_MS_ID is tested for Water_Content Water Content Input->Water_Content is tested for Acidity Acidity Input->Acidity is tested for Residue Non-volatile Residue Input->Residue is tested for ASTM_D7673 ASTM D7673 GC_Purity->ASTM_D7673 compared against GC_MS_ID->ASTM_D7673 compared against Water_Content->ASTM_D7673 compared against Acidity->ASTM_D7673 compared against Residue->ASTM_D7673 compared against Qualified_Standard Qualified Analytical Standard ASTM_D7673->Qualified_Standard if compliant CoA Certificate of Analysis Qualified_Standard->CoA documented in

Caption: Qualification of CBrClF₂ as an Analytical Standard.

Safety, Handling, and Storage

CBrClF₂ is a liquefied gas that can cause rapid suffocation by displacing oxygen.[6] Contact with the liquid or rapidly expanding gas can cause frostbite.[6] It is crucial to handle CBrClF₂ in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, cryogenic gloves, and a lab coat. Store cylinders of CBrClF₂ in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Cylinders should be secured to prevent falling.

Conclusion

References

Application of Bromochlorodifluoromethane (Halon 1211) in Combustion Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorodifluoromethane (CF₂ClBr), commonly known as Halon 1211 or BCF, is a haloalkane that has been extensively utilized as a highly effective fire suppression agent.[1][2] Its primary application lies in extinguishing fires in environments where water or other traditional extinguishing agents could cause significant damage, such as in aviation, computer rooms, and museums.[3][4] In the field of combustion research, BCF serves as a crucial reference compound for studying flame inhibition chemistry due to its potent ability to interfere with the radical chain reactions that sustain combustion.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in combustion research, focusing on its role as a flame suppressant and the underlying chemical kinetics.

Mechanism of Action in Flame Suppression

The fire suppression mechanism of this compound is multifaceted, involving both chemical and physical actions. The dominant effect is the chemical inhibition of the combustion chain reaction.[5] Upon introduction into a flame, the relatively weak Carbon-Bromine bond in the BCF molecule breaks, releasing bromine radicals (Br•). These bromine radicals then participate in catalytic cycles that scavenge key flame-propagating radicals such as hydrogen (H•), hydroxyl (OH•), and oxygen (O•) atoms.[2][5]

The primary inhibition cycles involving bromine are:

  • HBr Formation and Reaction:

    • H• + HBr ⇌ Br• + H₂[2]

    • OH• + HBr ⇌ Br• + H₂O

    • O• + HBr ⇌ Br• + OH•

These reactions effectively remove highly reactive flame radicals and replace them with the less reactive bromine radical. The chlorine atom in BCF also contributes to inhibition through similar catalytic cycles involving HCl, although to a lesser extent than bromine.[2]

Physical suppression mechanisms also play a role, albeit a secondary one. These include:

  • Cooling: The endothermic decomposition of BCF and the subsequent heating of its gaseous products absorb heat from the flame, reducing the overall temperature.[5]

  • Dilution: The introduction of BCF vapor displaces oxygen and fuel molecules, reducing their concentration and slowing the rate of combustion reactions.[5]

Quantitative Data on Flame Inhibition

The effectiveness of a flame inhibitor is often quantified by its impact on the laminar burning velocity of a combustible mixture. The laminar burning velocity is a fundamental property of a fuel-air mixture that represents the speed at which a planar, adiabatic flame front propagates relative to the unburned gas. A reduction in laminar burning velocity indicates effective flame inhibition.

The following tables summarize the effect of this compound (Halon 1211) addition on the laminar burning velocity of Methane (CH₄) and Propane (C₃H₈) air mixtures at an initial pressure of 1 atm and a temperature of 298 K. The data is extracted from graphical representations in the cited literature.

Table 1: Effect of this compound (Halon 1211) on the Laminar Burning Velocity of Methane-Air Mixtures

Equivalence Ratio (Φ)Halon 1211 Concentration (% vol)Laminar Burning Velocity (cm/s)Reference
1.00.0~36[2]
1.00.5~30[2]
1.01.0~24[2]
1.01.5~18[2]
1.02.0~12[2]

Table 2: Effect of this compound (Halon 1211) on the Laminar Burning Velocity of Propane-Air Mixtures

Equivalence Ratio (Φ)Halon 1211 Concentration (% vol)Laminar Burning Velocity (cm/s)Reference
1.00.0~40[2]
1.00.5~33[2]
1.01.0~26[2]
1.01.5~19[2]
1.02.0~13[2]

Experimental Protocols

Two common experimental methods for measuring the laminar burning velocity of a fuel-air mixture with the addition of a gaseous inhibitor like this compound are the Constant Volume Combustion Bomb method and the Heat Flux Burner method.

Protocol 1: Laminar Burning Velocity Measurement using a Constant Volume Combustion Bomb

This method involves igniting a quiescent fuel-air-inhibitor mixture in a sealed, spherical vessel and observing the outward propagation of the flame.

1. Experimental Setup:

  • A high-pressure, spherical stainless-steel combustion vessel (bomb) with optical access (e.g., quartz windows).

  • A high-speed camera coupled with a Schlieren imaging system to visualize the flame front.

  • A pressure transducer to record the pressure history inside the bomb.

  • Gas handling system with mass flow controllers for accurate mixture preparation of fuel, air (or oxidizer), and BCF.

  • An ignition system with two electrodes at the center of the bomb.

  • A data acquisition system to synchronize pressure and image data.

2. Procedure:

  • Vessel Preparation: Evacuate the combustion vessel to a high vacuum (< 0.1 kPa) to remove any residual gases.

  • Mixture Preparation: Introduce the fuel (e.g., methane), oxidizer (e.g., synthetic air), and this compound into the vessel to the desired partial pressures or mole fractions using the mass flow controllers. Allow sufficient time for the mixture to become homogeneous.

  • Initial Conditions: Record the initial temperature and pressure of the mixture.

  • Ignition and Data Acquisition: Simultaneously trigger the ignition system to create a spark at the center of the vessel and start the high-speed camera and pressure data acquisition.

  • Flame Propagation Recording: Record the outwardly propagating spherical flame front using the Schlieren imaging system until it reaches the vessel walls.

  • Data Analysis:

    • From the recorded images, determine the flame radius as a function of time.

    • Calculate the stretched flame speed from the rate of change of the flame radius.

    • Using the pressure data and thermodynamic models, calculate the unburned gas properties as the flame propagates.

    • Extrapolate the stretched flame speed to zero stretch (zero flame curvature) to obtain the unstretched laminar burning velocity.

  • Repeat: Repeat the experiment for different concentrations of BCF and different equivalence ratios.

Protocol 2: Laminar Burning Velocity Measurement using a Heat Flux Burner

This method stabilizes a flat, one-dimensional flame on a porous burner plate, and the laminar burning velocity is determined by balancing the heat flux.

1. Experimental Setup:

  • A flat flame burner with a porous, water-cooled burner plate (e.g., a McKenna burner).

  • A gas handling system with mass flow controllers for precise control of fuel, oxidizer, and BCF flow rates.

  • Thermocouples embedded in the burner plate to measure the temperature profile.

  • A water circulation system to control the temperature of the burner plate.

  • An exhaust system to safely vent the combustion products.

2. Procedure:

  • Mixture Preparation: Set the desired flow rates of fuel, oxidizer, and this compound using the mass flow controllers to achieve the target equivalence ratio and inhibitor concentration.

  • Flame Stabilization: Ignite the mixture above the burner plate and adjust the total flow rate to stabilize a flat flame.

  • Adiabatic Flame Condition: Adjust the flow rate of the unburned gas mixture until the temperature gradient in the burner plate becomes zero. This indicates that the net heat transfer between the flame and the burner is zero, and the flame is adiabatic.

  • Laminar Burning Velocity Measurement: At the adiabatic condition, the laminar burning velocity is equal to the velocity of the unburned gas mixture flowing through the burner. The gas velocity is calculated from the total volumetric flow rate and the area of the burner plate.

  • Data Collection: Record the laminar burning velocity for the specific mixture composition.

  • Repeat: Vary the concentration of BCF and the equivalence ratio to map out the inhibition effects.

Visualizations

Chemical Inhibition Pathway of this compound

The following diagram illustrates the key chemical reactions involved in the inhibition of a hydrocarbon flame by this compound. The central theme is the catalytic cycle where bromine radicals (Br•) are regenerated while consuming flame-propagating radicals (H•, OH•, O•).

BCF Chemical Inhibition Pathway
Experimental Workflow for Laminar Burning Velocity Measurement

The following diagram outlines the logical flow of an experiment to determine the effect of this compound on the laminar burning velocity of a fuel-air mixture using the constant volume combustion bomb method.

Experimental_Workflow start Start Experiment prepare_mixture Prepare Fuel-Air-BCF Mixture start->prepare_mixture set_conditions Set Initial Temperature & Pressure prepare_mixture->set_conditions ignite Ignite Mixture set_conditions->ignite record_data Record Pressure & Flame Images ignite->record_data analyze_data Analyze Data (Flame Radius, Stretched Speed) record_data->analyze_data calculate_lbv Calculate Laminar Burning Velocity analyze_data->calculate_lbv vary_concentration Vary BCF Concentration calculate_lbv->vary_concentration vary_concentration->prepare_mixture Yes end End Experiment vary_concentration->end No

Constant Volume Bomb Experimental Workflow

Conclusion

This compound remains a benchmark compound in combustion research for studying flame inhibition. Its well-characterized, potent chemical suppression mechanism provides a basis for understanding and developing new fire suppression agents. The experimental protocols and data presented here offer a foundation for researchers to investigate the intricate details of combustion chemistry and the effects of halogenated inhibitors on flame propagation. While its production is phased out due to environmental concerns, its role in fundamental combustion science continues to be significant.

References

Application of CBrClF₂ in studies of atmospheric aerosol formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: CBrClF₂ in Atmospheric Studies

Note to the Reader: The request concerns the application of Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, in studies of atmospheric aerosol formation. Following a comprehensive review of scientific literature, it is concluded that CBrClF₂ is not utilized as a precursor or reactant in studies of atmospheric aerosol formation, particularly Secondary Organic Aerosol (SOA) formation. Its primary and well-documented role in atmospheric chemistry relates to stratospheric ozone depletion.

These notes, therefore, clarify the established atmospheric role of CBrClF₂ and provide context on atmospheric aerosol formation to explain the distinction.

Part 1: The Primary Atmospheric Role of CBrClF₂ (Halon 1211)

Introduction to CBrClF₂

This compound is a synthetic halocarbon belonging to the halon family. Due to its effectiveness as a fire suppressant, it was widely used in portable fire extinguishers.[1][2] However, its production has been phased out under the Montreal Protocol because of its significant impact on the stratospheric ozone layer.[1] CBrClF₂ is a colorless, low-toxicity gas with a long atmospheric lifetime of approximately 16 years, which allows it to be transported from the troposphere into the stratosphere.[3]

Mechanism of Ozone Depletion

Once in the stratosphere, CBrClF₂ undergoes photolysis by intense ultraviolet (UV) radiation. This process breaks the weakest chemical bond in the molecule, the Carbon-Bromine (C-Br) bond, releasing a bromine radical (Br•).[3] This bromine radical is a highly efficient catalyst for the destruction of ozone (O₃). It is estimated that bromine is 40 to 100 times more destructive to stratospheric ozone than chlorine on a per-atom basis.[1]

The catalytic cycle proceeds as follows:

  • Initiation: Photolysis of CBrClF₂ releases a bromine atom.

    • CBrClF₂ + hv -> •CClF₂ + Br•

  • Ozone Destruction: The bromine atom reacts with an ozone molecule to form bromine monoxide (BrO) and an oxygen molecule (O₂).

    • Br• + O₃ -> BrO + O₂

  • Regeneration of Bromine: Bromine monoxide then reacts with an oxygen atom (O), which is present in the stratosphere, to regenerate the bromine atom.

    • BrO + O -> Br• + O₂

The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the bromine atom being regenerated to participate in further ozone destruction. This catalytic process allows a single bromine atom to destroy thousands of ozone molecules.

CBrClF2_Ozone_Depletion cluster_cycle Catalytic Cycle CBrClF2 CBrClF₂ (Halon 1211) in Stratosphere Br Bromine Radical (Br•) CBrClF2->Br releases UV UV Radiation (hv) UV->CBrClF2 Photolysis BrO Bromine Monoxide (BrO) Br->BrO + O₃ Br->BrO O3 Ozone (O₃) BrO->Br + O BrO->Br O2 Oxygen (O₂) O Oxygen Atom (O)

Caption: Photolysis of CBrClF₂ and the catalytic ozone destruction cycle.

Part 2: Overview of Atmospheric Aerosol Formation

Atmospheric aerosols are tiny solid or liquid particles suspended in the air that play a crucial role in climate and air quality.[4] Their formation, particularly the creation of new particles (a process known as new particle formation or NPF) and the growth of existing particles through the condensation of vapors to form secondary organic aerosol (SOA), is a complex process driven by the oxidation of various precursor gases.

Key Precursors for Secondary Organic Aerosol (SOA) Formation

Unlike CBrClF₂, which is relatively inert in the troposphere, SOA precursors are reactive volatile organic compounds (VOCs) from both natural (biogenic) and human-made (anthropogenic) sources.

Precursor CategoryExamplesCommon Sources
Biogenic VOCs Isoprene, Monoterpenes (e.g., α-pinene), SesquiterpenesVegetation, forests[4]
Anthropogenic VOCs Alkanes, Aromatic hydrocarbons (e.g., toluene, xylene)Vehicle exhaust, industrial emissions, fossil fuel combustion[5][6]
Other Precursors Sulfur Dioxide (SO₂), Nitrogen Oxides (NOx)Volcanic eruptions, industrial processes, combustion
General Mechanism of SOA Formation

The formation of SOA typically involves the following steps:

  • Oxidation of VOCs: Gaseous precursors (VOCs) are oxidized in the atmosphere, primarily by radicals such as the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃•).[4]

  • Formation of Low-Volatility Products: This oxidation leads to the formation of new products that are less volatile (i.e., have a lower vapor pressure) than the original VOCs. These products often contain oxygenated functional groups like carboxyls and hydroxyls.

  • Gas-to-Particle Conversion: These low-volatility products can then either form new particles (nucleation) or condense onto the surface of pre-existing aerosol particles, increasing their mass and size.[7]

The chemical and physical properties of the resulting SOA depend heavily on the original precursor, the specific oxidant, and ambient conditions like temperature, humidity, and the presence of other pollutants like NOx.[8]

SOA_Formation_Workflow VOCs Volatile Organic Compounds (VOCs) (Biogenic & Anthropogenic) Oxidation Gas-Phase Oxidation VOCs->Oxidation Oxidants Atmospheric Oxidants (•OH, O₃, NO₃•) Oxidants->Oxidation LVOCs Low-Volatility Oxidized Products Oxidation->LVOCs Nucleation New Particle Formation (Nucleation) LVOCs->Nucleation Condensation Condensation & Partitioning LVOCs->Condensation Aerosol Secondary Organic Aerosol (SOA) Nucleation->Aerosol Condensation->Aerosol Existing Pre-existing Aerosols Existing->Condensation

Caption: General workflow for the formation of Secondary Organic Aerosol (SOA).

Part 3: Experimental Protocols and Data

As established, there are no standard experimental protocols or published quantitative data for the application of CBrClF₂ in studies of atmospheric aerosol formation. Research involving CBrClF₂ focuses on its detection in the atmosphere and its photochemical properties related to ozone depletion.

Studies on SOA formation, conversely, utilize sophisticated environmental chambers (smog chambers) or flow reactors. In these experiments, controlled concentrations of a precursor VOC and an oxidant are introduced, and the resulting aerosol formation is monitored using a suite of instruments, such as:

  • Scanning Mobility Particle Sizer (SMPS): To measure the particle number size distribution.

  • Aerosol Mass Spectrometer (AMS): To determine the chemical composition and mass of the non-refractory components of the aerosol.

  • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS): To monitor the concentrations of gaseous VOCs.

These experiments aim to determine key parameters like the SOA yield , which is the ratio of the mass of aerosol formed to the mass of the precursor VOC reacted.

Conclusion

The atmospheric roles of CBrClF₂ (Halon 1211) and the precursors of atmospheric aerosols are distinct. CBrClF₂ is an ozone-depleting substance whose chemistry is primarily relevant in the stratosphere. In contrast, atmospheric aerosol formation is a tropospheric process driven by the oxidation of a wide range of volatile organic compounds. Consequently, CBrClF₂ is not a subject of study within the context of secondary organic aerosol formation, and there are no established applications or protocols for its use in this research area. Researchers interested in aerosol formation should focus on the extensive literature available for known biogenic and anthropogenic VOC precursors.

References

Application Notes and Protocols for Bromochlorodifluoromethane as a Mass Spectrometry Calibration Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is a cornerstone of chemical analysis, particularly within research, discovery, and drug development. Mass spectrometry (MS) is an indispensable tool for this purpose, but its accuracy is fundamentally reliant on precise calibration. Bromochlorodifluoromethane, also known as Halon 1211, is a volatile organic compound that serves as an effective calibration substance for mass spectrometers, particularly for electron ionization (EI) sources. Its distinct isotopic pattern and fragmentation profile provide a series of well-defined mass-to-charge ratio (m/z) peaks across a useful range, enabling robust calibration of the mass axis.

These application notes provide a comprehensive guide to using this compound as a calibration compound, including its mass spectral characteristics, detailed experimental protocols for its introduction into a mass spectrometer, and a summary of its key fragment ions for calibration.

Mass Spectral Characteristics of this compound

Under electron ionization, this compound undergoes fragmentation to produce a characteristic pattern of ions. The presence of bromine and chlorine, with their distinct isotopic distributions (79Br/81Br and 35Cl/37Cl), results in unique isotopic patterns for the molecular ion and its fragments, which can be valuable for confirming peak assignments. The major ions observed in the mass spectrum of this compound are summarized in the table below.

Quantitative Data of Key Fragment Ions
m/z Ion Formula Relative Abundance (%) Notes
85[CClF₂]⁺100.0Base Peak
87[C³⁷ClF₂]⁺32.5Isotope peak of m/z 85
129[CBrF₂]⁺45.0
131[C⁸¹BrF₂]⁺43.8Isotope peak of m/z 129
164[C⁷⁹Br³⁵ClF₂]⁺1.8Molecular Ion
166[C⁸¹Br³⁵ClF₂]⁺ / [C⁷⁹Br³⁷ClF₂]⁺2.1Isotope peaks of the molecular ion
168[C⁸¹Br³⁷ClF₂]⁺0.6Isotope peak of the molecular ion
50[CF₂]⁺12.0
66[CClF]⁺8.0
68[C³⁷ClF]⁺2.6Isotope peak of m/z 66

Note: Relative abundances can vary slightly depending on the instrument and tuning conditions.

Experimental Protocols

The introduction of a gaseous calibration compound like this compound requires a controlled inlet system to ensure a stable and appropriate pressure within the mass spectrometer's ion source.

Protocol 1: Mass Spectrometer Calibration using a Variable Leak Valve

This protocol describes the standard procedure for introducing this compound into a mass spectrometer via a variable leak valve for calibration.

Materials:

  • Mass spectrometer equipped with an electron ionization (EI) source.

  • Variable leak valve connected to the ion source housing.

  • Lecture bottle of this compound (Halon 1211).

  • Appropriate gas regulator and tubing.

Procedure:

  • System Preparation:

    • Ensure the mass spectrometer is in a stable operating condition (e.g., vacuum levels are within the normal range).

    • Verify that the variable leak valve is closed and properly connected to the ion source and the this compound gas cylinder.

  • Introduction of the Calibrant:

    • Open the main valve on the this compound cylinder.

    • Carefully and slowly open the variable leak valve, monitoring the pressure in the mass spectrometer.

    • Adjust the leak valve to achieve a stable ion source pressure that provides a strong and stable signal for the calibrant ions without saturating the detector. A typical starting point is to aim for a total ion current (TIC) that is roughly 10-20% of the detector's maximum.

  • Instrument Tuning:

    • Once a stable signal is achieved, perform an instrument tune. The tuning process involves adjusting various parameters of the ion source, lenses, and mass analyzer to optimize resolution, sensitivity, and mass assignment for the known calibrant peaks.[1]

    • Most modern mass spectrometer software has an automated tuning procedure. Select the appropriate tuning file for low-to-mid mass range calibration.

  • Calibration:

    • After tuning, initiate the calibration routine in the mass spectrometer software.

    • The software will acquire a mass spectrum of this compound and identify the major peaks.

    • The software will then create a calibration curve by correlating the observed m/z values with the known, theoretical m/z values of the calibrant ions.

    • Review the calibration report to ensure that the mass assignments are accurate across the entire mass range and that the peak shapes are satisfactory.

  • System Purge:

    • Once the calibration is complete, close the variable leak valve.

    • Close the main valve on the gas cylinder.

    • Allow the mass spectrometer to pump out the remaining calibrant gas until the background signal returns to its normal level.

Diagrams

Mass_Spectrometry_Calibration_Workflow cluster_introduction Calibrant Introduction cluster_ms Mass Spectrometry Process cluster_calibration Calibration Process Calibrant This compound (Gas Cylinder) LeakValve Variable Leak Valve Calibrant->LeakValve IonSource Mass Spectrometer Ion Source LeakValve->IonSource Ionization Electron Ionization IonSource->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analyzer (Separation by m/z) Fragmentation->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition (Raw Spectrum) Detector->DataAcquisition PeakIdentification Peak Identification (Known m/z values) DataAcquisition->PeakIdentification CalibrationCurve Calibration Curve Generation PeakIdentification->CalibrationCurve CalibratedMS Calibrated Mass Spectrometer CalibrationCurve->CalibratedMS

Caption: Workflow for mass spectrometer calibration using a gaseous calibrant.

Logical_Relationship_of_Calibration cluster_input Inputs cluster_process Process cluster_output Output KnownCalibrant Known m/z of This compound Fragments Comparison Comparison and Correlation KnownCalibrant->Comparison ObservedSpectrum Observed Spectrum from Detector ObservedSpectrum->Comparison CalibrationFunction Generation of Calibration Function Comparison->CalibrationFunction CalibratedMassAxis Calibrated Mass Axis CalibrationFunction->CalibratedMassAxis AccurateMass Accurate Mass Determination of Unknown Analyte CalibratedMassAxis->AccurateMass

Caption: Logical relationship in mass calibration.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for Halon 1211 in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Compound of Interest: Halon 1211 (Bromochlorodifluoromethane)

Welcome to the technical support center for troubleshooting gas chromatography (GC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Halon 1211 and other halogenated compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of Halon 1211?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2]

Q2: What are the primary causes of peak tailing in gas chromatography?

A2: Peak tailing can stem from two main categories of issues: flow path disruptions that affect all peaks, or chemical interactions (adsorption) that may only affect specific, often more polar, compounds.[3] Key factors include active sites within the system, column contamination or degradation, and improper physical installation of components.[1][4]

Q3: How can I quickly diagnose the source of my peak tailing?

A3: A systematic approach is the most effective way to identify the root cause.[1] A good starting point is to observe the chromatogram:

  • If all peaks, including the solvent peak, are tailing , the issue is likely physical, such as a poor column installation, dead volume, or a flow path obstruction.[3][4][5]

  • If only some analyte peaks are tailing , the cause is more likely chemical, involving unwanted interactions between your analytes (like Halon 1211) and active sites in the system.[3][4]

A common first step in troubleshooting is to perform routine maintenance on the GC inlet, as this is a frequent source of problems.[1][6]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing for Halon 1211.

Guide 1: Addressing Active Sites and Contamination in the GC Inlet

Q: My chromatogram shows tailing peaks, and the issue has worsened over time. What should I check in the inlet?

A: Worsening peak tailing over time is a classic symptom of contamination buildup in the "front end" of the GC system.[6] Non-volatile residues from sample matrices can accumulate in the inlet liner, creating active sites that interact with analytes. Additionally, particles from a cored or worn-out septum can fall into the liner, also creating active sites.

Troubleshooting Steps:

  • Inspect and Replace the Inlet Liner: The inlet liner is a common site for contamination. A dirty liner may have a visible brown coating or contain small fragments of septa. Replacing the liner with a fresh, deactivated one is a critical first step.

  • Replace the Septum: Septa should be changed regularly, even daily if the instrument sees heavy use, to prevent coring and contamination.

  • Use a Guard Column: A guard column can be installed between the inlet and the analytical column to trap non-volatile contaminants, protecting the primary column and extending its life.[6]

Guide 2: Diagnosing and Resolving Column-Related Issues

Q: I've already performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column itself is another major contributor to peak tailing.[1] The issues can range from improper installation to contamination or irreversible damage to the stationary phase.[1][4]

Troubleshooting Steps:

  • Verify Proper Column Installation: An improperly installed column can create turbulence and dead volumes, leading to tailing for all peaks.[4][5][6] Ensure the column is cut cleanly and squarely and is inserted to the correct depth in both the inlet and detector, following the manufacturer's instructions.[4][6][7]

  • Trim the Column: The front section of the column can accumulate non-volatile residues that are not removed during bake-outs.[8] Trimming 10-20 cm from the inlet end of the column can remove this contaminated section and restore peak shape.[4][7][8]

  • Condition the Column: If the column has been exposed to oxygen at high temperatures (e.g., due to a leak), or has accumulated semi-volatile contaminants, a proper bake-out and conditioning cycle may restore performance.[8]

  • Evaluate Column Health: If the above steps do not resolve the issue, the stationary phase may be permanently damaged. In this case, the column will need to be replaced.[6]

Data Presentation

The following tables summarize key troubleshooting parameters and maintenance actions.

Table 1: Inlet Maintenance Troubleshooting Summary

Parameter/ComponentSymptom When FaultyRecommended ActionExpected Outcome
Inlet Liner Tailing peaks (especially if worsening over time), low response.Replace with a new, deactivated liner.Improved peak symmetry and response.
Septum Tailing peaks, ghost peaks, leaks.Replace septum daily or as needed.Elimination of related peak distortion and baseline issues.
Gold Seal Tailing peaks, leaks at the base of the inlet.[6]Replace if scratched or contaminated.[6]Restored inert flow path and prevention of leaks.

Table 2: Column Troubleshooting Summary

IssueSymptomRecommended ActionExpected Outcome
Poor Column Cut Tailing on all peaks.[4][7]Re-cut the column ensuring a clean, 90° angle.[7]Sharp, symmetrical peaks.
Incorrect Installation Depth Tailing or broadened peaks due to dead volume.[4][5][6]Re-install the column to the manufacturer-specified depth.[6][7]Improved peak shape and efficiency.
Column Contamination (Inlet End) Tailing peaks, retention time shifts.[4][6]Trim 10-20 cm from the front of the column.[7][8]Restoration of peak symmetry and retention times.
Stationary Phase Damage Persistent peak tailing for active compounds, loss of resolution.[6]Replace the analytical column.[6]Optimal peak shape and separation performance.

Experimental Protocols

Protocol 1: Inlet Liner and Septum Replacement

This protocol outlines the standard procedure for performing routine maintenance on the GC inlet.

  • Cool Down the Inlet: Set the inlet temperature to a safe level (e.g., below 50°C) and allow it to cool completely.

  • Turn Off Carrier Gas: Turn off the carrier gas flow at the instrument or the gas cylinder.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner, along with its O-ring, using clean forceps.

  • Install New Liner: Insert a new, deactivated liner and a new O-ring.

  • Reassemble: Reassemble the inlet components in the reverse order of removal.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.

Protocol 2: GC Column Trimming

This protocol describes how to properly trim the front end of a capillary column to remove contamination.

  • Cool System and Remove Column: Cool the oven and inlet, turn off the carrier gas, and carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped pen, gently score the polyimide coating on the column at the desired trim length (e.g., 10-20 cm from the end).[6]

  • Break the Column: Hold the column on either side of the score and apply gentle pressure to create a clean, square break.

  • Inspect the Cut: Use a small magnifier to inspect the end of the column. The cut should be clean and at a right angle to the column wall, with no jagged edges or shards.[4][7] If the cut is poor, repeat the process.

  • Re-install the Column: Re-install the freshly trimmed column into the inlet according to the instrument manufacturer's guidelines for correct positioning.[6]

  • Check for Leaks: Restore gas flow and perform a thorough leak check.

Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in gas chromatography.

G cluster_physical Physical Issues cluster_chemical Chemical / Activity Issues start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent)? start->q1 physical_cause Cause: Likely a physical issue (flow path disruption, dead volume) q1->physical_cause Yes chemical_cause Cause: Likely a chemical issue (active sites, contamination) q1->chemical_cause No check_install 1. Check column installation (depth, fittings) physical_cause->check_install check_cut 2. Check column cut (should be clean and square) check_install->check_cut flow_path 3. Check for leaks or blockages in flow path check_cut->flow_path end_node Peak Shape Restored flow_path->end_node inlet_maint 1. Perform inlet maintenance (replace liner, septum) chemical_cause->inlet_maint trim_col 2. Trim 10-20cm from column inlet inlet_maint->trim_col cond_col 3. Condition (bake out) column trim_col->cond_col replace_col 4. Replace column cond_col->replace_col replace_col->end_node

Caption: A logical workflow for troubleshooting peak tailing in GC.

References

Technical Support Center: Optimizing GC-MS Analysis of CBrClF₂ (Halon 1211)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common injection method for CBrClF₂ analysis by GC-MS?

A1: Due to the high volatility of CBrClF₂, headspace sampling is a frequently employed technique. This method involves heating the sample in a sealed vial to allow the volatile CBrClF₂ to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC-MS. This technique is particularly useful for analyzing CBrClF₂ in complex matrices like biological samples or environmental solids. Direct liquid injection can also be used if the sample is in a suitable volatile organic solvent.

Q2: Should I use a split or splitless injection for CBrClF₂ analysis?

A2: The choice between split and splitless injection depends on the concentration of CBrClF₂ in your sample.

  • Splitless Injection: This technique is ideal for trace-level analysis as it transfers the entire vaporized sample to the column, maximizing sensitivity. However, the longer residence time in the hot inlet can sometimes lead to peak broadening for highly volatile compounds like CBrClF₂.

  • Split Injection: If you are working with higher concentrations of CBrClF₂, a split injection is recommended. This method introduces only a portion of the sample to the column, preventing column overload and resulting in sharper peaks. The split ratio can be adjusted to control the amount of sample entering the column.[1]

Q3: What is a good starting point for the inlet temperature?

A3: A good starting inlet temperature for volatile compounds is typically around 250 °C. However, this should be optimized for your specific method. A higher temperature can ensure complete and rapid vaporization of CBrClF₂, leading to better peak shape, but excessively high temperatures can potentially cause degradation of other components in your sample.

Q4: I am observing poor peak shape (fronting or tailing) for CBrClF₂. What are the possible causes?

A4: Poor peak shape for a volatile compound like CBrClF₂ can be caused by several factors:

  • Peak Tailing: This is often due to active sites in the injector liner, column, or contamination. Ensure you are using a deactivated liner and perform regular maintenance, such as trimming the front of the column.

  • Peak Fronting: This is commonly caused by column overload. If you are using a splitless injection for a high-concentration sample, switch to a split injection or dilute your sample. It can also be caused by a poor column cut or improper column installation.[2][3]

  • Split Peaks: This can be a result of improper injection technique, a non-homogenous sample vaporization in the inlet, or a mismatch between the sample solvent and the stationary phase.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of CBrClF₂.

Issue 1: Low or No Signal for CBrClF₂

Logical Troubleshooting Workflow

LowSignal start Low or No CBrClF₂ Signal check_injection Verify Injection (Syringe, Autosampler) start->check_injection check_leaks Check for Leaks (Septum, Ferrules, Connections) check_injection->check_leaks Injection OK check_ms Check MS Parameters (Tune, Ion Source, Detector) check_leaks->check_ms No Leaks check_sample_prep Review Sample Preparation (Concentration, Matrix Effects) check_ms->check_sample_prep MS OK check_column Inspect GC Column (Breakage, Contamination) check_sample_prep->check_column Sample Prep OK solution Systematically Address Identified Issue check_column->solution Column OK

Caption: Troubleshooting workflow for low or no CBrClF₂ signal.

Possible Causes and Solutions:

Possible Cause Solution
Injection Failure Ensure the syringe is functioning correctly and the autosampler is properly aligned. For headspace, verify the vial is properly sealed and heated.
System Leaks Check for leaks at the injection port septum, column connections, and MS interface. Use an electronic leak detector.
Incorrect MS Parameters Verify the MS is tuned and operating correctly. Ensure the correct ions for CBrClF₂ (e.g., m/z 85, 87) are being monitored in SIM mode.
Low Sample Concentration Prepare a more concentrated standard to verify instrument performance. Consider using splitless injection for trace samples.
Column Issues Check for column breakage or severe contamination. Trim the first few centimeters of the column or replace it if necessary.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Logical Troubleshooting Workflow

PoorPeakShape start Poor Peak Shape for CBrClF₂ check_overload Check for Column Overload (High Concentration, Injection Volume) start->check_overload check_injection_params Review Injection Parameters (Inlet Temp, Split Ratio) check_overload->check_injection_params No Overload check_column_install Verify Column Installation (Proper Cut, Insertion Depth) check_injection_params->check_column_install Parameters OK check_liner Inspect Inlet Liner (Contamination, Deactivation) check_column_install->check_liner Installation OK check_solvent Check Sample Solvent (Compatibility with Stationary Phase) check_liner->check_solvent Liner OK solution Systematically Address Identified Issue check_solvent->solution Solvent OK

Caption: Troubleshooting workflow for poor CBrClF₂ peak shape.

Possible Causes and Solutions:

Possible Cause Solution
Column Overload If peaks are fronting, reduce the injection volume, dilute the sample, or use a higher split ratio.[2]
Inlet Temperature Too Low If peaks are broad, gradually increase the inlet temperature to ensure complete vaporization.
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in the inlet.[4]
Active Sites in Inlet If peaks are tailing, replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to aid in vaporization.
Solvent Mismatch For liquid injections, ensure the sample solvent is compatible with the GC column's stationary phase.

Quantitative Data on Injection Parameter Optimization

Optimizing injection parameters is crucial for achieving accurate and reproducible results. The following tables provide illustrative data on how changing the split ratio and inlet temperature can affect the peak area and shape of CBrClF₂.

Note: The following data is illustrative and based on general chromatographic principles. Optimal parameters should be determined empirically for your specific instrument and application.

Table 1: Effect of Split Ratio on CBrClF₂ Peak Area and Shape

Split RatioPeak Area (Arbitrary Units)Peak Asymmetry (Tailing Factor)Observation
Splitless1,500,0001.8High sensitivity, but significant peak tailing due to longer inlet residence time.
10:1150,0001.3Reduced peak area, but improved peak shape.
50:130,0001.1Symmetrical peak shape, suitable for quantification of higher concentration samples.[1]
100:115,0001.0Very sharp, symmetrical peaks, ideal for highly concentrated samples to avoid detector saturation.

Table 2: Effect of Inlet Temperature on CBrClF₂ Peak Area

Inlet Temperature (°C)Peak Area (Arbitrary Units)Observation
15085,000Incomplete vaporization leading to a broad peak and lower response.
200130,000Improved vaporization and peak area.
250148,000Near-complete vaporization, resulting in a sharp peak and high response.
300150,000Minimal increase in peak area, suggesting 250°C is sufficient for complete vaporization.

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of CBrClF₂

This protocol provides a starting point for the analysis of CBrClF₂ from a solid or liquid matrix using static headspace.

Experimental Workflow

HeadspaceProtocol start Sample Preparation vial_prep Place Sample in Headspace Vial start->vial_prep incubation Incubate at Elevated Temperature vial_prep->incubation injection Inject Headspace Aliquot incubation->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

Common impurities in technical grade Bromochlorodifluoromethane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of technical grade Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. This guide is designed for researchers, scientists, and drug development professionals who require high-purity CBrClF₂ for their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound (Halon 1211) may contain several impurities stemming from its manufacturing process and storage. The primary impurities are categorized as follows:

  • Acidity: Typically in the form of hydrogen halides such as hydrogen bromide (HBr) and hydrogen chloride (HCl), which are byproducts of the synthesis process.

  • Water Content: Moisture can be introduced during production or handling.

  • Non-Volatile Residue: These are higher boiling point substances that remain after the evaporation of Halon 1211.

  • Other Halogenated Compounds: The presence of other halogenated hydrocarbons is a possibility.

  • Non-Condensable Gases: Dissolved gases like air (nitrogen, oxygen) can be present in the liquefied gas.

  • Particulate Matter: Solid particles may be present as a result of handling and storage.

Military and industry standards, such as MIL-B-38741 and ASTM D7673-10, set strict limits on these impurities to ensure the quality and safety of the product.[1][2]

Q2: Why is it crucial to remove these impurities for my research?

A2: Impurities can significantly impact experimental outcomes. For instance:

  • Acidic impurities can corrode equipment and interfere with acid-sensitive reactions.

  • Water can act as an inhibitor or participate in unwanted side reactions.

  • Non-volatile residues can contaminate reaction mixtures and interfere with analytical measurements.

  • Other halogenated compounds can lead to ambiguous results and complicate the interpretation of experimental data.

  • Non-condensable gases can affect the physical properties of the liquefied gas and introduce reactive components like oxygen.

  • Particulates can clog sensitive equipment and introduce catalytic surfaces for unwanted reactions.

Q3: What are the primary methods for purifying technical grade this compound?

A3: The most common and effective methods for purifying Halon 1211 in a laboratory setting are:

  • Chemical Scrubbing: To remove acidic impurities.

  • Fractional Distillation: To separate Halon 1211 from components with different boiling points.

  • Degassing: To remove non-condensable gases.

  • Filtration: To remove particulate matter.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities in Purified Product

Symptoms:

  • Corrosion of storage vessels or reaction apparatus.

  • Unstable pH of reaction mixtures.

  • Side reactions in acid-sensitive experiments.

Root Cause Analysis and Solutions:

This issue typically arises from incomplete removal of acidic byproducts from the synthesis, such as HBr and HCl.

Solution: Caustic Scrubbing

A caustic wash is an effective method to neutralize and remove acidic impurities.

  • Experimental Protocol: Caustic Scrubbing of this compound

    • Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Apparatus: Use a gas washing bottle or a sparging vessel.

    • Procedure:

      • Fill the gas washing bottle with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Slowly bubble the gaseous this compound through the caustic solution. The flow rate should be controlled to ensure efficient contact between the gas and the liquid.

      • To monitor the completeness of the acid removal, the outlet gas can be bubbled through a universal indicator solution. A neutral pH indicates that the acidic impurities have been removed.

      • After scrubbing, pass the gas through a drying agent, such as anhydrous calcium sulfate (Drierite®), to remove any entrained water vapor.

Logical Relationship for Caustic Scrubbing

Technical Grade CBrClF₂ Technical Grade CBrClF₂ Caustic Scrubber (NaOH/KOH Solution) Caustic Scrubber (NaOH/KOH Solution) Technical Grade CBrClF₂->Caustic Scrubber (NaOH/KOH Solution) Bubble gas through Neutralization Reaction Neutralization Reaction Caustic Scrubber (NaOH/KOH Solution)->Neutralization Reaction Traps acidic impurities Purified CBrClF₂ (gas) Purified CBrClF₂ (gas) Neutralization Reaction->Purified CBrClF₂ (gas) Exit Salt and Water Byproducts Salt and Water Byproducts Neutralization Reaction->Salt and Water Byproducts Remain in solution

Caption: Workflow for the removal of acidic impurities via caustic scrubbing.

Issue 2: Contamination with Compounds Having Different Boiling Points

Symptoms:

  • Broad boiling point range observed during distillation.

  • Presence of unexpected peaks in Gas Chromatography (GC) analysis.

Root Cause Analysis and Solutions:

The presence of other halogenated hydrocarbons or non-volatile residues will affect the purity.

Solution: Fractional Distillation

Fractional distillation is a powerful technique to separate liquids with close boiling points.

  • Experimental Protocol: Fractional Distillation of this compound

    • Safety First: Ensure the distillation apparatus is set up securely in a fume hood. This compound has a low boiling point (-4 °C), so the receiving flask must be cooled to effectively collect the distillate.

    • Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

    • Procedure:

      • Place the crude, dried this compound in the distillation flask with boiling chips.

      • Cool the receiving flask using a dry ice/acetone bath or a cryocooler.

      • Gently heat the distillation flask.

      • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (-4 °C).

      • Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

Experimental Workflow for Fractional Distillation

cluster_0 Distillation Setup Heating Mantle Heating Mantle Distillation Flask (Crude CBrClF₂) Distillation Flask (Crude CBrClF₂) Heating Mantle->Distillation Flask (Crude CBrClF₂) Heat Fractionating Column Fractionating Column Distillation Flask (Crude CBrClF₂)->Fractionating Column Vaporization Condenser Condenser Fractionating Column->Condenser Separation Cooled Receiving Flask Cooled Receiving Flask Condenser->Cooled Receiving Flask Condensation Purified CBrClF₂ Purified CBrClF₂ Cooled Receiving Flask->Purified CBrClF₂ Start Start Freeze (Liquid N₂) Freeze (Liquid N₂) Start->Freeze (Liquid N₂) Pump (Vacuum) Pump (Vacuum) Freeze (Liquid N₂)->Pump (Vacuum) Thaw Thaw Pump (Vacuum)->Thaw Repeat Cycle (3x) Repeat Cycle (3x) Thaw->Repeat Cycle (3x) Degassed Product Degassed Product Repeat Cycle (3x)->Degassed Product

References

Minimizing matrix effects in the analysis of Bromochlorodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Bromochlorodifluoromethane (Halon 1211).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1] The matrix consists of all components within a sample other than the analyte of interest. These effects can lead to inaccurate quantification, reduced precision, and decreased sensitivity of the analysis.

Q2: What causes matrix effects in GC-MS analysis of volatile halocarbons like this compound?

A2: Matrix effects in GC-MS are primarily caused by:

  • Signal Enhancement: This is a common effect in GC-MS where non-volatile or semi-volatile matrix components accumulate in the GC inlet and the head of the analytical column.[1] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a higher amount of analyte reaching the detector and causing an artificially enhanced signal.

  • Signal Suppression: This can occur due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.

  • Competition for Adsorption Sites: Active sites in the GC inlet liner can cause the degradation or adsorption of volatile analytes. Co-eluting matrix components can "protect" the analyte by blocking these active sites, leading to an enhanced signal.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard. A significant difference in signal intensity between the two indicates the presence of matrix effects.[2][3] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.

Q4: What are the common sample matrices for this compound analysis where matrix effects are a concern?

A4: this compound is analyzed in various matrices, each presenting unique challenges. Common matrices include:

  • Biological Samples: Whole blood, plasma, serum, and tissue samples are complex matrices containing proteins, lipids, salts, and other endogenous components that can cause significant matrix effects.[4][5][6]

  • Environmental Samples: Water, soil, and air samples can contain a wide range of organic and inorganic compounds that may interfere with the analysis.[7]

  • Pharmaceutical Formulations: Excipients and other active pharmaceutical ingredients in a drug product can act as matrix interferents.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound due to matrix effects.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; column contamination.1. Inlet Maintenance: Deactivate the inlet liner with a silylating agent or use a liner with a glass wool plug to trap non-volatile residues. Regularly replace the liner and septum. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Use a Guard Column: Install a guard column to protect the analytical column from non-volatile matrix components.
Inconsistent Results (Poor Reproducibility) Variable matrix effects between samples; inconsistent sample preparation.1. Optimize Sample Preparation: Implement a robust sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective. 2. Use an Internal Standard: Incorporate a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for variability in sample preparation and injection. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[2][3]
Signal Suppression (Lower than expected analyte response) Competition for ionization in the MS source; analyte loss during sample preparation.1. Improve Sample Cleanup: Enhance the sample preparation method to remove a higher percentage of matrix components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. 3. Optimize MS Parameters: Adjust the ionization source parameters (e.g., temperature, electron energy) to favor the ionization of this compound over matrix components.
Signal Enhancement (Higher than expected analyte response) Matrix components protecting the analyte from degradation or adsorption in the GC inlet.1. Use Analyte Protectants: Add a small amount of a compound that has a high affinity for active sites to the sample and standards. This will "passivate" the inlet and ensure a more consistent response for the analyte. 2. Matrix-Matched Standards: This is a crucial step to ensure that the calibration standards experience the same enhancement effect as the samples, leading to more accurate quantification.[2][3] 3. Inlet Deactivation: As mentioned for poor peak shape, ensure the inlet liner is properly deactivated.

Experimental Protocols

Protocol 1: Headspace GC-MS for this compound in Biological Samples

This method is suitable for the determination of volatile compounds like this compound in complex matrices such as whole blood or tissue homogenates.[4][8][9][10]

1. Sample Preparation: a. Accurately weigh a known amount of the biological sample (e.g., 1 g of tissue homogenate or 1 mL of blood) into a headspace vial. b. Add any necessary reagents, such as an internal standard solution. c. Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

2. Headspace Incubation and Injection: a. Place the sealed vial in the headspace autosampler. b. Incubate the sample at a specific temperature (e.g., 65°C) for a set time (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.[4] c. After incubation, a heated gas-tight syringe automatically withdraws a specific volume (e.g., 1 mL) of the headspace. d. The headspace sample is then injected into the GC-MS system.

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for volatile halocarbons, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[4]
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to ensure good separation of volatile components.
  • MS Detection: Operate the mass spectrometer in Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 85 and 87).[4]

Workflow for Headspace GC-MS Analysis

G cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS System Sample Biological Sample Vial Headspace Vial Sample->Vial Incubation Incubation (e.g., 65°C, 15 min) Vial->Incubation IS Internal Standard IS->Vial Injection Headspace Injection Incubation->Injection GC Gas Chromatograph Injection->GC MS Mass Spectrometer GC->MS Data Data Analysis MS->Data

Caption: Workflow for Headspace GC-MS analysis of this compound.

Protocol 2: Purge and Trap GC-MS for this compound in Water Samples

This technique is highly effective for the analysis of volatile organic compounds (VOCs) at trace levels in aqueous samples.[11][12][13][14][15]

1. Sample Collection and Preparation: a. Collect water samples in vials with zero headspace to prevent the loss of volatile analytes. b. If required, add a preservative and an internal standard to the sample.

2. Purge and Trap Procedure: a. A specific volume of the water sample is placed in a purging vessel. b. An inert gas (e.g., helium or nitrogen) is bubbled through the sample for a defined period. c. The volatile this compound is purged from the water and carried by the gas stream to an adsorbent trap. d. The trap is then rapidly heated, desorbing the analyte onto the GC column.

3. GC-MS Analysis:

  • GC Column: A column with a thick film, such as an Rtx-VMS, is often used to retain and resolve very volatile compounds.[11]
  • Oven Temperature Program: A suitable temperature program is used to separate this compound from other volatile organic compounds.
  • MS Detection: Mass spectrometry is used for positive identification and quantification, typically in full scan or SIM mode.

Logical Flow of Matrix Effect Mitigation Strategies

G Start Matrix Effect Suspected Diagnosis Diagnose Matrix Effect (Solvent vs. Matrix-Matched Standard) Start->Diagnosis SamplePrep Optimize Sample Preparation (e.g., SPE, Filtration) Diagnosis->SamplePrep If Matrix Effect Confirmed Instrumental Optimize Instrumental Conditions (e.g., Inlet, Column) Diagnosis->Instrumental If Matrix Effect Confirmed Calibration Implement Advanced Calibration (e.g., Internal Standard, Standard Addition) SamplePrep->Calibration Instrumental->Calibration Validation Validate Method Calibration->Validation

Caption: Decision tree for addressing matrix effects in analytical methods.

Quantitative Data Summary

The following table summarizes common calibration strategies used to minimize matrix effects. The choice of strategy depends on the complexity of the matrix and the availability of a suitable blank matrix.

Calibration Strategy Description Advantages Disadvantages
External Calibration Calibration curve is prepared using standards in a pure solvent.Simple and fast.Does not compensate for matrix effects.
Internal Standard Calibration A known amount of a compound structurally similar to the analyte is added to all samples and standards.Compensates for variations in sample preparation and injection volume. Can partially compensate for matrix effects if the internal standard is affected similarly to the analyte.Requires a suitable internal standard that does not co-elute with other components.
Stable Isotope Dilution A stable isotope-labeled analog of the analyte is used as the internal standard.Considered the "gold standard" for compensating for matrix effects as the labeled standard behaves almost identically to the native analyte.Can be expensive due to the cost of labeled standards.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is free of the analyte but otherwise identical to the sample matrix.[2][3]Effectively compensates for matrix effects by ensuring that standards and samples are affected equally.Requires a readily available and consistent source of blank matrix. Can be difficult to obtain for some sample types.
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve.Compensates for matrix effects specific to each individual sample.Time-consuming as each sample requires multiple analyses.

References

Technical Support Center: Bromochlorodifluoromethane (Halon 1211) Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of Bromochlorodifluoromethane (Halon 1211). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve detection limits and ensure accurate quantification during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace analysis of this compound?

A1: The most common and effective technique for trace analysis of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS).[1] This combination offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in complex matrices. For sample introduction, headspace analysis is frequently used for biological and solid samples, while preconcentration techniques are employed for air and other gaseous samples.

Q2: Which GC column is recommended for this compound analysis?

A2: A low-polarity capillary column is generally recommended. The DB-5ms (30 m x 0.25 mm x 0.25 µm) is a commonly used column that provides good resolution for this compound.[1] Other suitable columns include SPB-1 and OV-1.[2] The choice of column will also depend on the specific sample matrix and potential co-eluting compounds.

Q3: What are the key mass-to-charge ratios (m/z) to monitor for this compound in Mass Spectrometry?

A3: For quantitative analysis using Single Ion Monitoring (SIM) mode, the recommended ions to monitor are m/z 85 and m/z 87.[1][3] These correspond to the [CF2Cl]+ fragment and its isotope, which are prominent in the mass spectrum of this compound. The characteristic isotopic pattern of chlorine helps in the confident identification of the compound.

Q4: How can I improve the sensitivity of my analysis to achieve lower detection limits?

A4: To improve sensitivity, consider the following:

  • Sample Preconcentration: For air or gas samples, use a preconcentration step such as cryogenic trapping or solid-phase microextraction (SPME) to increase the amount of analyte introduced into the GC-MS system.

  • Optimize GC-MS Parameters: Ensure optimal settings for injector temperature, oven temperature program, carrier gas flow rate, and MS detector parameters (e.g., dwell time in SIM mode).

  • Use a High-Sensitivity Detector: A Time-of-Flight Mass Spectrometer (TOF-MS) can offer higher sensitivity compared to a quadrupole mass spectrometer, with detection limits reported to be less than 0.2 pg.

  • Minimize System Contamination: Regularly maintain the GC-MS system, including cleaning the ion source and replacing the inlet liner and septum, to reduce background noise.

Q5: What are some common sources of contamination in this compound analysis?

A5: Common sources of contamination include:

  • Carryover from previous injections: Highly concentrated samples can lead to carryover. A thorough bake-out of the column and injector port between runs is recommended.

  • Contaminated carrier gas or solvents: Ensure high-purity gases and solvents are used.

  • Leaking septa or ferrules: These can introduce atmospheric contaminants.

  • Sample handling and storage: Use clean glassware and sample containers to avoid cross-contamination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Active sites in the inlet or column Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. If the column is old, consider replacing it.
Column contamination Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column.
Improper column installation Ensure the column is installed at the correct depth in the injector and detector and that the ferrules are properly tightened to avoid leaks.
Sample overload Dilute the sample or reduce the injection volume.
Inappropriate oven temperature Optimize the initial oven temperature and the temperature ramp rate.
Problem 2: Baseline Noise or Drift
Possible Cause Solution
Contaminated carrier gas Use high-purity carrier gas and install or replace gas purifiers.
Column bleed Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be damaged and need replacement.
Contaminated injector or detector Clean the injector port and liner. For the MS detector, clean the ion source, lens, and quadrupole.
Leaks in the system Use an electronic leak detector to check for leaks at all fittings and connections.
Electrical interference Ensure the GC-MS is on a stable power supply and away from other electronic equipment that may cause interference.
Problem 3: Irreproducible Retention Times
Possible Cause Solution
Fluctuations in carrier gas flow rate Check the gas supply and regulators for consistent pressure. Use a flowmeter to verify the column flow rate.
Oven temperature instability Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Leaks in the injection port Replace the septum and check for leaks around the injector nut.
Changes in sample matrix Matrix effects can influence retention times. Use matrix-matched standards for calibration.

Quantitative Data

The following tables summarize typical instrument parameters and achievable detection limits for the analysis of this compound.

Table 1: Recommended GC-MS Parameters

ParameterValueReference
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium[2]
Injection Mode Headspace or Split/Splitless[1]
Headspace Incubation 65°C for 15 minutes[1]
Headspace Injection Volume 10 µL[1]
Oven Temperature Program 40°C (6 min) -> 5°C/min to 80°C -> 10°C/min to 200°C[2]
MS Ionization Mode Electron Ionization (EI)
MS Analyzer Quadrupole or Time-of-Flight (TOF)
MS Acquisition Mode Single Ion Monitoring (SIM)[1]
Ions Monitored (m/z) 85 and 87[1][3]

Table 2: Method Detection Limits (MDLs)

MatrixAnalytical MethodDetection LimitReference
AirGC-TOF-MS with preconcentration< 0.2 pg
Biological (Whole Blood)Headspace GC-MS (SIM)Not specified, but suitable for forensic analysis[1]

Note: MDLs are highly matrix and instrument-dependent. The values presented are for guidance and should be determined by the user for their specific application.

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound in Biological Samples

This protocol is adapted from the method for determining this compound in whole blood and organ samples.[1]

1. Sample Preparation: a. Place a known amount of the biological sample (e.g., 1 mL of whole blood or 1 g of homogenized tissue) into a headspace vial. b. Add any internal standards if required. c. Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. Headspace Incubation and Injection: a. Place the sealed vial in the headspace autosampler. b. Incubate the vial at 65°C for 15 minutes to allow for the equilibration of this compound between the sample and the headspace. c. Inject 10 µL of the headspace gas into the GC-MS system.

3. GC-MS Analysis: a. Perform the analysis using the GC-MS parameters outlined in Table 1. b. Acquire data in SIM mode, monitoring m/z 85 and 87.

4. Quantification: a. Create a calibration curve using standards prepared in a similar matrix. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of this compound in Air using Preconcentration and GC-MS

This protocol describes a general workflow for trace air analysis.

1. Sample Collection and Preconcentration: a. Draw a known volume of air through a sorbent tube or a cryogenic trap to concentrate the volatile organic compounds, including this compound. b. The choice of sorbent or trap temperature will depend on the specific requirements of the analysis.

2. Thermal Desorption: a. Place the sorbent tube in a thermal desorber unit connected to the GC inlet. b. Rapidly heat the tube to release the trapped analytes, which are then transferred to the GC column by the carrier gas.

3. GC-MS Analysis: a. Analyze the desorbed sample using the GC-MS parameters outlined in Table 1. b. For very low concentrations, a high-sensitivity detector like a TOF-MS is recommended.

4. Quantification: a. Prepare calibration standards by injecting known amounts of this compound gas or a certified gas standard into the preconcentration system. b. Construct a calibration curve and quantify the sample concentration.

Visualizations

Experimental_Workflow_Headspace cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Vial Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate (65°C, 15 min) Seal->Incubate Inject Inject Headspace Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Quantify Quantification GCMS->Quantify Report Report Results Quantify->Report

Caption: Workflow for Headspace GC-MS Analysis.

Troubleshooting_Decision_Tree Start Problem Detected CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckBaseline Baseline Issues? CheckPeakShape->CheckBaseline No TailingFronting Tailing or Fronting CheckPeakShape->TailingFronting Yes CheckRetention Retention Time Shift? CheckBaseline->CheckRetention No NoiseDrift Noise or Drift CheckBaseline->NoiseDrift Yes InconsistentRT Inconsistent RT CheckRetention->InconsistentRT Yes End Problem Resolved CheckRetention->End No Sol_ActiveSites Deactivate/Replace Liner Replace Column TailingFronting->Sol_ActiveSites Sol_Contamination Bakeout/Trim Column TailingFronting->Sol_Contamination Sol_ActiveSites->End Sol_Contamination->End Sol_GasPurity Check Gas Purity Replace Traps NoiseDrift->Sol_GasPurity Sol_Leaks Perform Leak Check NoiseDrift->Sol_Leaks Sol_GasPurity->End Sol_Leaks->End Sol_FlowRate Verify Carrier Flow InconsistentRT->Sol_FlowRate Sol_OvenTemp Calibrate Oven InconsistentRT->Sol_OvenTemp Sol_FlowRate->End Sol_OvenTemp->End

Caption: Troubleshooting Decision Tree for GC-MS Analysis.

References

Technical Support Center: Deconvolution of Mass Spectra for Bromochlorodifluoromethane Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the deconvolution of mass spectra for Bromochlorodifluoromethane (CBrClF₂). This guide addresses specific issues that may be encountered during experimental work.

Isotopic Abundance of Relevant Elements

Understanding the natural isotopic abundance of the elements in this compound is fundamental to interpreting its mass spectrum. The presence of both bromine and chlorine, each with two significant isotopes, results in a characteristic and complex isotopic pattern.

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Carbon¹²C12.000098.93
¹³C13.00341.07
Fluorine¹⁹F18.9984100
Chlorine³⁵Cl34.968975.77
³⁷Cl36.965924.23
Bromine⁷⁹Br78.918350.69
⁸¹Br80.916349.31

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

This protocol outlines a general method for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).

1. Sample Preparation:

  • For gaseous samples, a gas-tight syringe can be used for direct injection into the GC inlet.

  • For samples in a liquid matrix, a headspace analysis approach is recommended. This involves incubating the sample in a sealed vial at an elevated temperature (e.g., 65°C for 15 minutes) to allow the volatile CBrClF₂ to partition into the headspace.[1][2] A sample of the headspace is then injected into the GC.

2. Gas Chromatography (GC) Parameters:

  • Injection Port: Split/splitless inlet, with a split ratio of 12.5:1 for headspace analysis to avoid overloading the column.[1]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating volatile halogenated hydrocarbons.[1][2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 200°C.

    • Final hold: Hold at 200°C for 5 minutes. (This is a general starting point and may require optimization based on the specific instrument and sample matrix.)

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Mode: Full scan mode to acquire the complete mass spectrum, typically from m/z 40 to 200.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Deconvolution of the CBrClF₂ Isotopic Pattern

The deconvolution process for this compound involves recognizing and quantifying the unique isotopic cluster of the molecular ion (and its fragments). Due to the presence of one bromine atom and one chlorine atom, the molecular ion region will exhibit a characteristic pattern of four main peaks.

The relative intensities of these peaks can be predicted by considering the probabilities of each isotope combination:

  • M peak: Contains ¹²C, ¹⁹F₂, ³⁵Cl, and ⁷⁹Br.

  • M+2 peak: Contains a combination of either ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br.

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br.

The theoretical relative abundance ratio for the molecular ion cluster is approximately:

  • M : M+2 : M+4 ≈ 3 : 4 : 1

This characteristic pattern is a key identifier for a molecule containing one bromine and one chlorine atom.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incorrect isotopic pattern for the molecular ion. 1. Co-elution with another compound. 2. Incorrect instrument calibration. 3. Presence of impurities in the sample.1. Review the chromatogram for peak purity. Adjust the GC temperature program to improve separation. 2. Perform a mass calibration of the mass spectrometer. 3. Analyze a blank and a known standard to identify potential contaminants.
Absence of a clear molecular ion peak. 1. Excessive fragmentation due to high ionization energy. 2. The compound is thermally unstable and degrades in the injector or column.1. If possible, reduce the ionization energy. 2. Lower the injector and oven temperatures. Check for active sites in the GC inlet liner.
Unexpected fragment ions observed. 1. Presence of impurities. 2. Unanticipated fragmentation pathways. 3. Background contamination from the system (e.g., column bleed, pump oil).1. As above, check for co-eluting peaks and run a blank. 2. Consult fragmentation libraries (e.g., NIST) for known fragmentation patterns of similar halogenated methanes. 3. Bake out the GC column and run a system blank to identify background peaks.
Poor signal-to-noise ratio. 1. Low sample concentration. 2. Leak in the GC-MS system. 3. Inefficient ionization.1. Increase the sample concentration or injection volume. 2. Perform a leak check on the GC inlet and MS vacuum system. 3. Clean the ion source.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions in the mass spectrum of this compound?

A1: The most common fragmentation pathway for halogenated methanes is the loss of a halogen atom. For CBrClF₂, the expected primary fragment ions would be:

  • [CClF₂]⁺: From the loss of a bromine radical (Br•). The isotopic pattern for this fragment will show a 3:1 ratio for the peaks separated by 2 m/z units, characteristic of a single chlorine atom.

  • [CBrF₂]⁺: From the loss of a chlorine radical (Cl•). This fragment will exhibit a 1:1 isotopic pattern due to the single bromine atom.

  • [CF₂]⁺: From the loss of both a bromine and a chlorine radical.

Q2: How can I confirm that the peak I am observing is indeed this compound?

A2: Confirmation should be based on a combination of:

  • Retention Time: The peak should elute at the expected retention time determined by running a known standard under the same GC conditions.

  • Molecular Ion Isotopic Pattern: The mass spectrum of the peak should exhibit the characteristic M, M+2, and M+4 peaks with the approximate relative intensity ratio of 3:4:1.

  • Fragment Ion Isotopic Patterns: The major fragment ions should also display the correct isotopic patterns for the remaining halogens.

  • Library Matching: The acquired mass spectrum should show a high match score when compared to a reference spectrum from a database like the NIST Mass Spectral Library.

Q3: What is the purpose of the deconvolution of the mass spectrum?

A3: Deconvolution is the process of separating overlapping signals in a mass spectrum to identify the individual components. In the case of CBrClF₂, while we are analyzing a single compound, its isotopic complexity can be thought of as a mixture of different isotopic compositions. Deconvolution helps to:

  • Confirm the presence and number of bromine and chlorine atoms in the molecule by analyzing the isotopic pattern.

  • Differentiate the target compound from co-eluting impurities that might have overlapping mass spectral peaks.

  • Accurately determine the relative abundance of each isotopic peak, which can be important for quantitative studies using isotope dilution methods.

Q4: My mass spectrum shows a significant M+1 peak. What does this indicate?

A4: The M+1 peak arises from the presence of the ¹³C isotope in the molecule. For a single-carbon compound like this compound, the theoretical intensity of the M+1 peak is approximately 1.1% of the M peak. A significantly larger M+1 peak could indicate the presence of a co-eluting impurity.

Visualizing the Deconvolution Workflow

The following diagram illustrates the logical workflow for the deconvolution and identification of this compound from a GC-MS experiment.

DeconvolutionWorkflow Deconvolution Workflow for CBrClF₂ cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_DataProcessing Data Processing and Deconvolution cluster_Confirmation Confirmation cluster_Result Result gc_injection Sample Injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization gc_separation->ms_ionization ms_analysis Mass Analysis ms_ionization->ms_analysis ms_detection Detection ms_analysis->ms_detection raw_spectrum Acquire Raw Mass Spectrum ms_detection->raw_spectrum identify_molecular_ion Identify Molecular Ion Cluster raw_spectrum->identify_molecular_ion library_match NIST Library Match raw_spectrum->library_match deconvolve_pattern Deconvolve Isotopic Pattern (M, M+2, M+4) identify_molecular_ion->deconvolve_pattern analyze_fragments Analyze Fragment Ions deconvolve_pattern->analyze_fragments isotopic_ratio Verify Isotopic Ratios deconvolve_pattern->isotopic_ratio retention_time Compare Retention Time analyze_fragments->retention_time fragment_pattern Match Fragmentation Pattern analyze_fragments->fragment_pattern confirmation Confirmed Identification of CBrClF₂ retention_time->confirmation isotopic_ratio->confirmation fragment_pattern->confirmation library_match->confirmation

Caption: A flowchart illustrating the GC-MS analysis and data deconvolution process for this compound.

References

Preventing contamination when handling pressurized CBrClF₂ cylinders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, use, and troubleshooting of pressurized Bromochlorodifluoromethane (CBrClF₂, Halon 1211) cylinders to prevent contamination and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling CBrClF₂ cylinders?

A1: A comprehensive PPE program is essential when working with pressurized chemical cylinders.[1] For handling CBrClF₂, which can displace oxygen and cause rapid suffocation, a risk assessment is necessary.[2][3] At a minimum, the following should be worn:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[4] For tasks with a higher risk of splashes, a face shield worn over safety glasses is recommended.[3]

  • Hand Protection : Chemical-resistant gloves.[4][5] Given that direct contact with the liquefied gas can cause frostbite, insulated gloves may also be necessary.[3][6]

  • Body Protection : A lab coat or chemical-resistant coveralls.[4][5]

  • Foot Protection : Closed-toe shoes, preferably chemical-resistant safety shoes.[3]

  • Respiratory Protection : Work should be performed in a well-ventilated area.[7] If there is a risk of a significant release or if working in a confined space, a self-contained breathing apparatus (SCBA) may be required.[3]

Q2: How should CBrClF₂ cylinders be properly stored?

A2: Proper storage is critical to prevent accidents. Cylinders must always be stored in a dry, cool, well-ventilated area, away from direct sunlight, heat sources, or combustible materials.[3] They must be secured in an upright position with chains or straps to prevent tipping.[8] Valve protection caps must be kept on cylinders when they are not in use.[3] Segregate full and empty cylinders and use a "first-in, first-out" inventory system.

Q3: What are the primary hazards associated with CBrClF₂?

A3: CBrClF₂ (Halon 1211) is a colorless, nonflammable liquefied gas.[9][10] The main hazards are:

  • Asphyxiation : As a gas heavier than air, it can accumulate in low-lying areas and displace oxygen, leading to dizziness, unconsciousness, and rapid suffocation.[3][6][7]

  • Pressure Hazard : Cylinders are under pressure and may explode if heated.[2][6]

  • Cryogenic Burns : Direct contact with the liquid can cause frostbite or cryogenic burns.[3][6]

  • Decomposition : While stable, it can decompose upon contact with flames or hot surfaces, producing toxic products like hydrogen fluoride, hydrogen chloride, and hydrogen bromide.[3][6][7]

  • Cardiac Sensitization : Inhaling high concentrations can make the heart more susceptible to arrhythmias.[3]

Q4: How do I dispose of a CBrClF₂ cylinder?

A4: Due to its ozone-depleting properties, the production of CBrClF₂ has been banned under the Montreal Protocol.[10] It is illegal to release it into the atmosphere. Disposal must be handled by a licensed and approved facility.[6][7][11] Many countries have national halon banks or official disposal services for collection and reclamation.[11][12] Contact your institution's Environmental Health & Safety (EHS) department or a licensed fire protection or chemical disposal company to arrange for proper removal and recycling.[11]

Data Presentation: Contamination & Compatibility

Material Compatibility

Using materials incompatible with CBrClF₂ can lead to equipment failure, leaks, and contamination. The following table provides a general guideline. Always consult the manufacturer of your equipment for specific compatibility information.

Material CategoryCompatible / RecommendedIncompatible / Not Recommended
Metals Most common construction materials (e.g., Steel, Stainless Steel, Brass, Aluminum) are considered stable and inert.[7][13]Powdered reactive metals such as aluminum or zinc can be incompatible.[6][7]
Plastics Polytetrafluoroethylene (PTFE) is generally resistant, but sealant tapes are preferred over bulk components.[6] Polypropylene shows good resistance to varying pH and many chemicals.[14]Data is limited; testing is recommended for specific plastics under operational conditions.
Elastomers (Seals/Gaskets) Buna-N (Nitrile, NBR) is recommended for gaskets and seals.[6]Silicone Rubber and bulk Teflon components are not recommended.[6]

Disclaimer : This chart is a guideline. Variations in temperature, pressure, and chemical concentrations can affect material compatibility.[13] The end-user must verify compatibility for their specific application.

Purity & Common Impurities

Ensuring the purity of CBrClF₂ is critical for sensitive applications. Reclaimed Halon 1211 is typically restored to meet military specifications.[15][16] Contamination can arise from the manufacturing process, storage, or handling.

ImpurityPotential SourcePotential Impact on Experiments
Moisture (H₂O) Atmospheric contamination during cylinder connection; improper system purging.Can lead to corrosion of equipment and hydrolysis of CBrClF₂, forming acidic byproducts (HF, HCl, HBr).[13]
Air (N₂, O₂) Improper purging of transfer lines and system components.Oxygen can be a reactive component in sensitive chemical syntheses. Nitrogen is generally inert but acts as a non-condensable impurity.
Other Halocarbons Byproducts from the synthesis process (e.g., from chloroform and bromine).[10]May act as interfering substances or unwanted reactants in high-purity applications.
Particulates/Oils Corrosion within the cylinder; incompatible valve/regulator lubricants.Can clog sensitive equipment like mass flow controllers, valves, or reactors.

Experimental Protocols

Protocol 1: Cylinder Connection and Disconnection

This protocol outlines the safe procedure for connecting a CBrClF₂ cylinder to an experimental setup.

Materials:

  • Cylinder of CBrClF₂ secured in an upright position.

  • Appropriate two-stage pressure regulator made of compatible materials (e.g., stainless steel).[17]

  • Cylinder wrench.

  • New gaskets/washers as required for the CGA connection.

  • Leak detection solution or an electronic leak detector.

  • Personal Protective Equipment (PPE).

Connection Procedure:

  • Inspect the cylinder valve for damage or contamination.

  • Momentarily "crack" the cylinder valve by opening it slightly and closing it immediately to blow out any debris from the outlet. Point the valve opening away from yourself and any personnel.

  • Ensure the pressure regulator is intended for CBrClF₂ service and that the CGA fittings match. Never use adapters.

  • With the regulator's delivery pressure-adjusting screw turned fully counter-clockwise (off), connect the regulator to the cylinder valve.

  • Tighten the connection nut firmly using the correct wrench. Do not overtighten.

  • Stand with the cylinder between you and the regulator. Slowly open the main cylinder valve.

  • Check for leaks at the cylinder-regulator connection using a leak detection solution or an electronic detector.[8] If a leak is found, close the cylinder valve immediately, depressurize the regulator, and retighten the connection.

  • Once the connection is leak-free, you may proceed to purge the system (see Protocol 3).

Disconnection Procedure:

  • Close the main cylinder valve securely.

  • Vent the residual gas from the regulator and downstream lines through a safe, designated exhaust path.

  • Wait for both the high-pressure and low-pressure gauges on the regulator to read zero.

  • Turn the delivery pressure-adjusting screw fully counter-clockwise (off).

  • Loosen the connection nut and remove the regulator from the cylinder.

  • Immediately replace the valve protection cap on the cylinder.

Protocol 2: System Leak Testing

Periodic leak testing is crucial for safety and preventing contamination.

Method A: Liquid Leak Detector (Bubble Test)

  • Pressurize the system with an inert gas (like Nitrogen) or with CBrClF₂ to the normal operating pressure.

  • Apply a commercial leak detection solution (e.g., Snoop) to all joints, fittings, and potential leak points.[18]

  • Watch for the formation of bubbles, which indicates a leak.[9][18]

  • If a leak is found, depressurize the system before attempting to tighten any fittings.

Method B: Electronic Leak Detector

  • Pressurize the system as described above.

  • Turn on the electronic leak detector and allow it to warm up according to the manufacturer's instructions.

  • Move the probe slowly (a few cm per second) around each potential leak point.

  • An audible or visual alarm will signal the detection of a leak. This method is highly sensitive and can detect leaks too small to be found with a bubble test.[19]

Protocol 3: System Purging to Remove Contaminants

Purging is essential to remove atmospheric air and moisture from the gas delivery system before introducing CBrClF₂.[20] Cycle purging is a highly effective method.[20]

Materials:

  • High-purity inert gas cylinder (e.g., Nitrogen 99.999%) with a regulator.

  • Venting valve connected to a safe exhaust line (e.g., fume hood).

Procedure (Cycle Purging):

  • Ensure the experimental system is fully assembled and has been leak-tested (Protocol 2).

  • Connect the inert gas supply to the system inlet.

  • Pressurize the system with the inert gas to your system's operating pressure.

  • Hold the pressure for 1-2 minutes to allow the inert gas to mix with any contaminants.

  • Slowly open the vent valve to release the pressure down to near atmospheric pressure.

  • Close the vent valve.

  • Repeat steps 3-6 for a minimum of 5-10 cycles. This process dilutes the concentration of air and moisture with each cycle.[20]

  • After the final vent cycle, the system can be pressurized with CBrClF₂.

Protocol 4: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for identifying and quantifying volatile impurities in a CBrClF₂ sample.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column.[19]

  • Mass Spectrometer (MS) detector.[18][19]

  • Gas-tight syringe or gas sampling valve for sample introduction.

Chromatographic Conditions (Example):

  • Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column is a suitable starting point.[19]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Injector : Split/splitless inlet, temperature set to 250 °C.[7]

  • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 300 °C.[7] This must be optimized for specific impurities.

  • MS Conditions :

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: 35-350 amu.[12]

    • For targeted analysis of CBrClF₂, Single Ion Monitoring (SIM) can be used on its characteristic ions (m/z 85 and 87).[19]

Procedure:

  • Carefully collect a gas-phase sample from the cylinder using a gas-tight syringe or sampling loop.

  • Inject the sample into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • Identify the main CBrClF₂ peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to those of certified standards, if available.

Visualizations

G cluster_prep Preparation cluster_connect Connection cluster_purge System Purge cluster_use Operation p1 1. Don PPE p2 2. Secure Cylinder Upright p1->p2 p3 3. Inspect Cylinder Valve & Regulator p2->p3 c1 4. Connect Regulator to Cylinder p3->c1 c2 5. Slowly Open Cylinder Valve c1->c2 c3 6. Perform Leak Test (Protocol 2) c2->c3 u1 7. Purge System with Inert Gas (Protocol 3) c3->u1 u2 8. Pressurize System with CBrClF₂ u1->u2 o1 9. Set Delivery Pressure u2->o1 o2 10. Open Flow to Experiment o1->o2

// Nodes start [label="Experiment Failed or\nShows Contamination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the gas delivery\nsystem leak-tight?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="System is leak-tight.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_no [label="Leak Detected.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

p1 [label="Action: Depressurize system.\nFix leak. Re-test.", fillcolor="#FFFFFF", fontcolor="#202124"];

q2 [label="Was the system properly\npurged before use?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="System was purged.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Improper/No Purge.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

p2 [label="Action: Perform cycle purge\n(Protocol 3) to remove air/\nmoisture. Repeat experiment.", fillcolor="#FFFFFF", fontcolor="#202124"];

q3 [label="Are all wetted materials\n(regulator, tubing, seals)\ncompatible with CBrClF₂?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Materials are compatible.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_no [label="Incompatible Material\nIdentified.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

p3 [label="Action: Replace incompatible\ncomponents. Purge system.\nRepeat experiment.", fillcolor="#FFFFFF", fontcolor="#202124"];

end [label="Consider cylinder contamination.\nVerify purity with GC-MS\n(Protocol 4). Contact supplier.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_no [label=" No"]; q1 -> a1_yes [label=" Yes"]; a1_no -> p1; p1 -> q1 [style=dashed]; a1_yes -> q2; q2 -> a2_no [label=" No"]; q2 -> a2_yes [label=" Yes"]; a2_no -> p2; p2 -> q2 [style=dashed]; a2_yes -> q3; q3 -> a3_no [label=" No"]; q3 -> a3_yes [label=" Yes"]; a3_no -> p3; p3 -> q3 [style=dashed]; a3_yes -> end; } dot Caption: Troubleshooting guide for contamination in experiments using CBrClF₂.

Troubleshooting Guide

Q: My experiment is yielding unexpected byproducts or low yields. Could contamination from the CBrClF₂ cylinder be the cause?

A: Yes, contamination is a possible cause. Follow the troubleshooting diagram above.

  • Check for Leaks : First, ensure your entire gas delivery system is leak-tight using Protocol 2. Leaks are a primary source of atmospheric contamination (air and moisture).[21]

  • Verify Purging Procedure : If no leaks are found, review your purging technique. An insufficient purge will leave residual air and moisture in the lines, which can interfere with sensitive reactions.[20]

  • Confirm Material Compatibility : Ensure that all components in the gas path (regulator seals, tubing, valve seats) are compatible with CBrClF₂ (see Material Compatibility table). Incompatible materials can degrade and leach contaminants into the gas stream.[17]

  • Suspect the Source : If the above steps do not resolve the issue, the cylinder itself may be contaminated. You can verify the purity using GC-MS (Protocol 4) or contact your gas supplier for a certificate of analysis and to discuss the issue.[5]

Q: The pressure reading on my regulator is fluctuating or dropping when the cylinder valve is closed. What should I do?

A: This is a strong indication of a leak.

  • A drop in the high-pressure gauge when the cylinder valve is closed indicates a leak at the cylinder connection or within the regulator itself.[15] Close the cylinder valve, safely vent the regulator, and carefully reinstall it. If the problem persists, the regulator may need servicing.

  • A drop in the low-pressure (delivery) gauge when downstream valves are closed indicates a leak in your experimental setup (tubing, fittings, reactor seals). You will need to perform a thorough leak test (Protocol 2) on the entire system downstream of the regulator.

Q: How can I prevent cross-contamination when using the same equipment for different gases?

A: To prevent cross-contamination, it is highly recommended to dedicate specific regulators and tubing for each type of gas, especially for high-purity applications.[17] If equipment must be shared, it needs to be thoroughly purged. After disconnecting a cylinder, flush the regulator and lines with a high-purity inert gas (like nitrogen) before connecting it to a different gas source. This helps remove any residual gas that could contaminate the next experiment.[17]

References

Technical Support Center: Halon 1211 Analysis via Atmospheric Pressure Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering signal suppression during the analysis of Halon 1211 (Bromochlorodifluoromethane) using atmospheric pressure ionization (API) mass spectrometry.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My Halon 1211 signal is extremely low or completely absent. What are the first steps I should take?

Answer: Initial signal loss is often related to either the instrument's ion source or the sample itself.

  • Check Instrument Performance: Before analyzing your sample, confirm the instrument is performing optimally by running a system suitability test or infusing a known standard. This ensures the issue is not with the mass spectrometer itself.

  • Ion Source Contamination: The ion source can become contaminated with salts, sample residues, or other materials, which disrupts ion flow and reduces ionization efficiency.[1] A thorough cleaning of the ion source components, including the inlet and capillary, is a critical first step.

  • Sample Preparation: Co-eluting substances from your sample matrix can interfere with the ionization of Halon 1211, leading to ion suppression.[1] Try diluting your sample to reduce the concentration of interfering matrix components.[2][3]

  • Review Mobile Phase: Ensure your mobile phase is compatible with API and does not contain non-volatile buffers or additives that are known to cause signal suppression.

Question: I'm observing significant peak tailing and poor peak shape for Halon 1211. What could be the cause?

Answer: Poor peak shape can be caused by several factors related to both the chromatography and the mass spectrometer interface.

  • Column Overload or Contamination: Injecting too much sample can overload the analytical column, leading to broad or asymmetric peaks.[1] Contamination buildup on the column can also cause poor peak shape.[1]

  • Interaction with Metal Surfaces: Some compounds can interact with metal surfaces within the HPLC system, such as the column housing and frits, leading to adsorption and poor peak shape.[4] Using metal-free or PEEK-lined columns and tubing can mitigate these interactions.[4]

  • Improper Mobile Phase: The mobile phase composition can significantly affect peak shape. Ensure the pH and organic solvent concentration are optimized for your column and analyte.

  • Ion Source Settings: Suboptimal settings in the ion source, such as incorrect temperatures or gas flow rates, can impact peak shape.[1] Re-optimize your source parameters for Halon 1211.

Question: My results are not reproducible; the Halon 1211 signal intensity varies significantly between injections. Why is this happening?

Answer: Poor reproducibility is often a hallmark of unmanaged matrix effects and system contamination.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components is a primary cause of poor reproducibility, as the composition of the matrix can vary from sample to sample.[1][5][6]

  • Carryover: Contamination from previous samples can carry over into subsequent injections, causing inconsistent background and signal intensity.[1] Implement a robust wash method between sample injections, including strong organic solvents, to clean the injector and column.

  • Use of Internal Standards: Incorporating a stable-isotope labeled (SIL) internal standard is a highly effective way to correct for variability caused by ion suppression.[7] The SIL standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to retention time shifts and signal variability.

Frequently Asked Questions (FAQs)

Question: What is signal suppression in atmospheric pressure ionization?

Answer: Signal suppression, also known as ion suppression, is a phenomenon that occurs in API sources (like ESI and APCI) where the ionization efficiency of the target analyte (Halon 1211) is reduced by the presence of co-eluting compounds from the sample matrix or mobile phase.[5][6] This leads to a lower-than-expected signal intensity, compromising sensitivity and accuracy.[7] The competition for charge or space on the surface of ESI droplets and interference in gas-phase reactions in APCI are common mechanisms.[2][8]

Question: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to signal suppression for a small molecule like Halon 1211?

Answer: Generally, ESI is more susceptible to signal suppression from non-volatile matrix components and salts than APCI.[2][3] This is because ESI relies on the evaporation of charged droplets to form gas-phase ions, a process easily disrupted by contaminants that alter the droplet's surface tension and viscosity.[2] APCI, which involves gas-phase chemical ionization, is less affected by non-volatile materials but can still experience suppression from compounds that compete in gas-phase proton transfer reactions.[9][10]

Question: How can I definitively diagnose if ion suppression is affecting my analysis?

Answer: The most common method to diagnose ion suppression is through a post-column infusion experiment.[5][6] In this procedure, a constant flow of your analyte (Halon 1211) is introduced into the mobile phase stream after the analytical column but before the MS ion source. After a stable signal (baseline) is achieved, a blank matrix sample is injected. Any dips or drops in the stable baseline signal directly correspond to regions in the chromatogram where co-eluting matrix components are causing ion suppression.[5][6]

Question: Can the choice of mobile phase additives help reduce signal suppression?

Answer: Yes, but careful selection is crucial. Volatile additives like formic acid or acetic acid are generally preferred as they can improve ionization efficiency without contaminating the ion source. Non-volatile buffers (e.g., phosphate salts) should be strictly avoided as they are a primary cause of signal suppression and source contamination in ESI.[2]

Quantitative Data Summary

While specific quantitative suppression data for Halon 1211 is highly application-dependent, the following table summarizes the relative impact of various factors on signal suppression in common API modes based on established principles.

FactorIonization TechniqueRelative Impact on SuppressionPrimary Mechanism
Non-Volatile Buffers (e.g., PBS) ESIHighAlteration of droplet surface tension, competition for charge, source fouling.[2]
APCILowLess affected as ionization occurs in the gas phase.[9]
High Concentration of Co-eluting Matrix ESIHighCompetition for droplet surface access and available charge.[2]
APCIModerate to HighCompetition for charge in gas-phase reactions.[8][9]
High Analyte Concentration ESI & APCIModerateSaturation of the ionization process, leading to a non-linear response.[2]
Mobile Phase Flow Rate ESIModerateHigher flow rates can reduce ionization efficiency and increase suppression effects. Lowering the flow rate can mitigate this.[2]
APCILowGenerally less sensitive to flow rate changes compared to ESI.

Experimental Protocols

Protocol 1: Diagnosing Ion Suppression via Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • Standard solution of Halon 1211 (e.g., 1 µg/mL in mobile phase).

  • Syringe pump.

  • HPLC-grade solvents.

  • T-junction and necessary PEEK tubing.

  • Blank matrix sample (e.g., a processed sample extract without the analyte).

Methodology:

  • System Setup: Connect the outlet of the analytical column to one inlet of a T-junction. Connect the syringe pump containing the Halon 1211 standard solution to the second inlet of the T-junction. Connect the outlet of the T-junction to the MS ion source.

  • Analyte Infusion: Begin the LC gradient run without an injection. Start the syringe pump to infuse the Halon 1211 solution at a low, constant flow rate (e.g., 10 µL/min).

  • Establish Baseline: Monitor the signal for the Halon 1211 parent ion. Allow the signal to stabilize to a constant, elevated baseline.[5][6]

  • Inject Blank Matrix: Once the baseline is stable, inject a prepared blank matrix sample onto the column and begin the LC gradient.

  • Data Analysis: Continuously monitor the Halon 1211 signal. A significant drop in the baseline intensity indicates a region where matrix components are eluting and causing ion suppression.[5][6] This information can then be used to adjust the chromatographic method to separate the Halon 1211 peak from these suppressive regions.

Protocol 2: Sample Preparation and Optimization to Mitigate Suppression

Objective: To reduce matrix effects through improved sample cleanup and chromatographic separation.

Methodology:

  • Sample Dilution: A simple and effective first step is to dilute the sample extract. Perform a dilution series (e.g., 1:10, 1:50, 1:100) with the initial mobile phase. Analyze the diluted samples. While the analyte signal will decrease, the signal from interfering matrix components will also decrease, potentially leading to a net increase in the signal-to-noise ratio and improved quantitative accuracy.[3]

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain Halon 1211 while washing away interfering matrix components. Develop a method with specific loading, washing, and elution steps to maximize the removal of salts and other suppressive agents.

  • Chromatographic Optimization:

    • Modify Gradient: Adjust the mobile phase gradient to increase the separation between the Halon 1211 peak and the suppression zones identified in the post-column infusion experiment.

    • Change Column Chemistry: If suppression persists, switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) to alter selectivity and move the analyte away from interferences.

    • Consider Metal-Free Systems: For analytes prone to metal adduction or interaction, using a metal-free or PEEK-lined HPLC column and flow path can prevent signal loss and peak tailing.[4]

Visualizations

G cluster_start Start cluster_instrument Instrument Checks cluster_method Method Optimization cluster_end Resolution start Low or Inconsistent Halon 1211 Signal inst_check Run System Suitability Test start->inst_check inst_pass System OK? inst_check->inst_pass clean_source Clean Ion Source & Capillary inst_pass->clean_source No diag_supp Perform Post-Column Infusion Experiment inst_pass->diag_supp Yes clean_source->inst_check supp_present Suppression Zone Identified? diag_supp->supp_present adjust_chrom Adjust LC Gradient to Separate Analyte from Suppression Zone supp_present->adjust_chrom Yes dilute_sample Dilute Sample or Improve Sample Cleanup (SPE) supp_present->dilute_sample No / General Issue use_is Incorporate Stable-Isotope Labeled Internal Standard adjust_chrom->use_is dilute_sample->use_is end Analysis Optimized use_is->end

Caption: Troubleshooting workflow for addressing signal suppression.

G cluster_esi Electrospray Ionization (ESI) Suppression cluster_apci Atmospheric Pressure Chemical Ionization (APCI) Suppression esi_analyte Halon 1211 (in solution) esi_droplet Charged Droplet esi_analyte->esi_droplet esi_ion [Halon 1211+H]+ Gas-Phase Ion esi_droplet->esi_ion Suppressed Ion Formation esi_matrix Matrix Components (Salts, Buffers) esi_suppress1 Increased Surface Tension / Viscosity esi_matrix->esi_suppress1 esi_suppress2 Competition for Surface & Charge esi_matrix->esi_suppress2 esi_suppress1->esi_droplet Inhibits Evaporation esi_suppress2->esi_droplet Reduces Analyte Ionization apci_analyte Halon 1211 (gas phase) apci_reaction Gas-Phase Ion-Molecule Reactions apci_analyte->apci_reaction apci_ion [Halon 1211+H]+ Gas-Phase Ion apci_matrix Co-eluting Species (High Proton Affinity) apci_matrix->apci_reaction Competes for Reactant Ions apci_reaction->apci_ion Suppressed Ion Formation

Caption: Mechanisms of signal suppression in ESI and APCI.

References

Stability of Bromochlorodifluoromethane in various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromochlorodifluoromethane (Halon 1211)

This technical support center provides essential information on the stability of this compound (CBrClF₂) under various storage conditions. It includes frequently asked questions and troubleshooting guides tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a stable and chemically inert compound under normal handling and storage conditions.[1][2] It is a colorless, nonflammable gas or liquid under pressure.[1][3] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from sunlight and heat sources.[1][4]

Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?

A2: To ensure long-term stability, store this compound in appropriate pressurized cylinders in a secure, upright position.[1][2] The storage area should be cool, dry, well-ventilated, and out of direct sunlight.[2] Do not expose the container to temperatures exceeding 50°C (122°F), as high heat can cause the container to rupture violently.[4][5]

Q3: What materials are incompatible with this compound?

A3: this compound is chemically inert in many situations but can react violently with certain materials.[3] Incompatible materials include alkali metals, alkaline earth metals, and finely divided or powdered metals such as aluminum, magnesium, and zinc.[2][6] It can also react with strong bases and strong oxidizing agents.[1]

Q4: What happens when this compound is exposed to high temperatures or fire?

A4: Exposure to open flames or surfaces hotter than 400-500°C causes this compound to decompose.[7][8] This thermal decomposition produces highly toxic and irritating fumes, including hydrogen bromide (HBr), hydrogen chloride (HCl), hydrogen fluoride (HF), phosgene (COCl₂), and carbonyl fluoride (COF₂).[3][5][9]

Q5: Is this compound susceptible to hydrolysis or photolysis?

A5: Hydrolysis is not considered a significant degradation pathway for this compound due to its highly halogenated structure.[9][10] While it can be degraded by photolysis (decomposition by light), this process is very slow, with an estimated half-life of over 12 years in the troposphere.[9][10] Therefore, under typical laboratory storage with protection from direct sunlight, photolytic degradation is minimal.[4]

Troubleshooting Guide

Issue 1: I have detected unexpected acidic compounds (e.g., HCl, HF) in my this compound sample.

Possible Cause Troubleshooting Steps
Thermal Decomposition Verify that the storage container has not been exposed to high heat, flames, or hot surfaces.[3] Check storage temperature logs.
Contamination Ensure the sample was not contaminated with incompatible materials like strong acids, bases, or active metals.[1] Review handling procedures.
Reaction with Container Confirm the container material is compatible. Avoid using containers made of reactive metals like aluminum, especially if powdered or finely divided.[6]

Issue 2: The pressure in my gas cylinder is lower than expected.

Possible Cause Troubleshooting Steps
Gas Leak This is the most common cause. Move the cylinder to a well-ventilated area and check for leaks using an appropriate method (e.g., soapy water solution on valves and fittings).[6]
Low Temperature The pressure of a liquefied gas is dependent on temperature. Verify that the ambient temperature is not significantly lower than when the pressure was last checked.
Inaccurate Gauge Check the pressure gauge for malfunction by testing it on a known, stable cylinder.

Issue 3: My experiment is yielding inconsistent results when using a new batch of this compound.

Possible Cause Troubleshooting Steps
Impurity Profile The new batch may have a different impurity profile. Request a Certificate of Analysis (CoA) from the supplier for the new batch and compare it to the previous one.
Degradation During Use If the experimental setup involves high temperatures or contact with potentially reactive materials, the compound may be degrading during the experiment itself.[7]

Stability Data Summary

The following tables summarize the stability of this compound under various conditions based on available data.

Table 1: Stability Under Different Environmental Conditions

ConditionStability & ObservationsPotential Decomposition ProductsCitations
High Temperature (>400°C) Rapid decomposition occurs.Hydrogen bromide (HBr), Hydrogen chloride (HCl), Hydrogen fluoride (HF), Phosgene (COCl₂), Carbonyl fluoride (COF₂)[3][7][9]
Sunlight/UV Radiation Stable under normal conditions; slow photolysis occurs in the atmosphere over many years.Not a significant concern for laboratory storage.[9][10]
Humidity/Water Hydrolysis is very slow and not a significant degradation pathway.Not a significant concern.[9][10]
Oxygen Generally stable; oxygen can participate in forming decomposition products during thermal degradation.Carbon dioxide, Carbonyl fluoride, Carbonyl bromide (at high temp).[8]

Table 2: Material Compatibility

Material ClassCompatibilityNotesCitations
Common Metals (Steel, Stainless Steel) CompatibleGenerally used for storage cylinders.[1]
Alkali & Alkaline Earth Metals Incompatible Can react violently.[6]
Powdered Metals (Al, Mg, Zn) Incompatible Can react violently.[2]
Strong Bases & Oxidizing Agents Incompatible Can cause reactions.[1]
Elastomers & Plastics Generally CompatibleTesting is recommended for specific materials under operational conditions.[11]

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol outlines a general method for stability testing, adapted from standard pharmaceutical guidelines.[12][13]

  • Objective: To evaluate the stability of a this compound sample under accelerated and long-term storage conditions.

  • Materials:

    • This compound sample in a suitable container (e.g., stainless steel cylinder).

    • Temperature and humidity-controlled stability chambers.

    • Gas Chromatograph with a Mass Spectrometer (GC-MS) or other suitable detector.

    • Validated analytical standards for CBrClF₂ and potential degradation products.

  • Methodology:

    • Initial Analysis (Time 0): Perform an initial analysis of the sample to determine its purity and identify any existing impurities. This serves as the baseline.

    • Sample Storage: Place the sample containers into stability chambers set to the following conditions (based on ICH guidelines):

      • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH

    • Timepoint Testing: At specified intervals (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw a sample for analysis.[13]

    • Analytical Procedure:

      • Use a validated, stability-indicating GC-MS method to analyze the sample.

      • Quantify the amount of this compound remaining (assay).

      • Identify and quantify any degradation products by comparing them to known standards.

    • Data Evaluation: Compare the results at each time point to the baseline data. A significant change is typically defined as a failure to meet the established acceptance criteria for purity and degradation products.

Visualizations

Stability_Testing_Workflow start Start: Receive CBrClF₂ Sample initial_analysis Time 0 Analysis (Purity, Impurities) start->initial_analysis storage Place Samples into Stability Chambers initial_analysis->storage long_term Long-Term Storage (25°C / 60% RH) storage->long_term accelerated Accelerated Storage (40°C / 75% RH) storage->accelerated sampling Withdraw Samples at Time Points long_term->sampling accelerated->sampling analysis Analytical Testing (GC-MS) sampling->analysis data_eval Data Evaluation (Compare to Baseline) analysis->data_eval data_eval->sampling Next Time Point end End: Stability Report data_eval->end Troubleshooting_Logic start Unexpected Analytical Result q1 What is the issue? start->q1 low_purity Low Purity / Assay q1->low_purity  Assay < Spec. new_impurities New Impurity Peaks Detected q1->new_impurities Acidic compounds, etc. cause_leak Cause: Cylinder Leak low_purity->cause_leak cause_decomp Cause: Thermal Decomposition new_impurities->cause_decomp cause_contam Cause: Contamination new_impurities->cause_contam action_leak Action: Check for leaks, verify storage pressure cause_leak->action_leak action_decomp Action: Verify storage temp, check for heat exposure cause_decomp->action_decomp action_contam Action: Review handling procedures, check material compatibility cause_contam->action_contam Thermal_Decomposition_Pathway cluster_products start CBrClF₂ (this compound) condition High Heat (>400°C) or Flame start->condition radicals Initial Homolysis: •CClF₂ and •Br radicals condition->radicals products Final Toxic Products radicals->products reactants Atmospheric H₂O, O₂, and other sources of H reactants->products hf HF (Hydrogen Fluoride) products->hf hcl HCl (Hydrogen Chloride) products->hcl hbr HBr (Hydrogen Bromide) products->hbr phosgene COCl₂ / COF₂ (Phosgene / Carbonyl Fluoride) products->phosgene

References

Technical Support Center: Gas Chromatography (GC) Column Selection for Halocarbon Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) columns for halocarbon separation. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for halocarbon analysis?

A1: The most critical factor is the stationary phase.[1][2][3] The choice of stationary phase dictates the selectivity of the separation, which is the column's ability to differentiate between sample components.[3] The general principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the polarity of the target halocarbon analytes.[1]

Q2: What are the common types of stationary phases used for halocarbon analysis?

A2: A variety of stationary phases can be used, with the selection depending on the specific halocarbons being analyzed. Non-polar phases, such as those based on 100% dimethylpolysiloxane, are often a good starting point for the analysis of non-polar compounds. For separating compounds with differing dipole moments, stationary phases with phenyl or cyanopropyl functional groups are more effective.[1][2] For analytes that can engage in hydrogen bonding, polyethylene glycol (PEG) type phases are well-suited.[2]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of halocarbons?

A3: Column dimensions play a significant role in resolution, analysis time, and sample capacity:

  • Length: Longer columns generally provide better resolution but also lead to longer analysis times and increased back pressure.[3][4] A 30-meter column is often a good compromise for many applications.[4]

  • Internal Diameter (ID): Smaller ID columns offer higher efficiency (narrower peaks) but have lower sample capacity. A 0.25 mm ID is a popular choice as it balances efficiency and capacity.[4]

  • Film Thickness: Thicker films increase retention and are suitable for highly volatile compounds, potentially eliminating the need for sub-ambient oven temperatures.[1] Thinner films are preferred for high molecular weight compounds to minimize analysis time.[1]

Q4: What type of detector is most suitable for halocarbon analysis?

A4: The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is a common choice for trace-level analysis.[5][6] It is very selective for electronegative compounds, which helps in reducing interferences from the sample matrix.[5][6] For broader compound identification, a Mass Spectrometer (MS) is often used, as it can distinguish between most chemical compounds by their mass.[5] However, an MS may not be able to differentiate between isomers.[5] A Halogen Specific Detector (XSD) offers high selectivity for halogenated compounds with a stable baseline.[7]

Q5: Can a single GC column separate all types of halocarbons in one run?

A5: No, there is currently no single GC column that can separate all components of complex halocarbon mixtures, such as polychlorinated biphenyls (PCBs) or organochlorine pesticides, in a single analysis.[5] Dual-column analysis with two columns of differing selectivity is often employed for confirmational analysis.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of halocarbons.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or on the column.[8][9] - Contamination of the injector or column.[10] - Mismatch in polarity between the analyte, solvent, and stationary phase.[9]- Use an inert liner and a high-quality, inert column.[9] - Clean or replace the injector liner.[10] - Ensure the solvent and stationary phase polarity are appropriate for the analytes.[9]
Poor Peak Shape (Fronting) - Column overload due to injecting too much sample.[8] - Mismatch between the injection solvent and the stationary phase polarity.[8]- Reduce the sample concentration or use a split injection.[11] - Select a solvent that is more compatible with the stationary phase.
Peak Splitting - Inconsistent vaporization in the injector. - Incompatibility between the solvent and the stationary phase, especially in splitless injections.[8]- Optimize the injector temperature. - Use a solvent that is compatible with the stationary phase.
No or Low Signal Intensity - Sample degradation in the hot injector.[8] - Leaks in the system.[10] - Improper detector operation or settings.[10]- Optimize the injector temperature to prevent analyte breakdown.[8] - Perform a leak check of the system.[10] - Verify detector gas flows and settings are correct.[10]
Co-elution of Peaks - Inadequate column selectivity for the analytes.[11]- Select a column with a different stationary phase that offers better selectivity for the target compounds.[1] - Optimize the temperature program.[11]
Shifting Retention Times - Leaks in the system.[9] - Column aging or contamination.[9]- Check for and repair any leaks.[9] - Condition the column or replace it if it is old or heavily contaminated.[9]

GC Column Selection Workflow for Halocarbon Analysis

The following diagram outlines a logical workflow for selecting the appropriate GC column for your halocarbon analysis.

GC_Column_Selection_Workflow cluster_start Start cluster_phase Stationary Phase Selection cluster_dimensions Column Dimensions cluster_optimization Method Development & Optimization cluster_end Final Method Start Define Analytes (Halocarbon Type & Properties) Phase Select Stationary Phase Based on Polarity ('Like Dissolves Like') Start->Phase NonPolar Non-Polar Analytes (e.g., some CFCs) Phase->NonPolar Non-polar Polar Polar Analytes (e.g., some HCFCs) Phase->Polar Polar PhaseChoice Choose Phase: - Dimethylpolysiloxane (non-polar) - Phenyl/Cyanopropyl (intermediate) - PEG (polar) NonPolar->PhaseChoice Polar->PhaseChoice Dimensions Determine Column Dimensions PhaseChoice->Dimensions Length Length: 30m is a good start Dimensions->Length ID ID: 0.25mm for general use Dimensions->ID Film Film Thickness: Thicker for volatiles, Thinner for high MW Dimensions->Film Optimization Optimize Method Parameters (Temperature Program, Flow Rate) Length->Optimization ID->Optimization Film->Optimization Evaluation Evaluate Separation (Resolution, Peak Shape) Optimization->Evaluation Evaluation->Phase Not Acceptable Final Final Validated Method Evaluation->Final Acceptable

Caption: Workflow for selecting a GC column for halocarbon analysis.

Summary of GC Column Parameters for Halocarbon Analysis

The table below summarizes key parameters for selecting a GC column for halocarbon separation. This is a general guide, and optimal conditions may vary based on the specific application.

Parameter Recommendation Rationale
Stationary Phase Start with a non-polar to mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).Many halocarbons are effectively separated on these phases. Polarity can be increased for more polar analytes.[1]
Column Length 30 mProvides a good balance between resolution and analysis time.[4]
Internal Diameter (ID) 0.25 mmOffers a good compromise between separation efficiency and sample capacity.[4]
Film Thickness 0.25 - 1.0 µmThicker films are used for very volatile halocarbons to increase retention.[1]
Carrier Gas Helium or HydrogenCommon carrier gases for GC, providing good efficiency.
Detector ECD, MS, or XSDECD for high sensitivity to halogens, MS for identification, XSD for high selectivity.[5][6][7]

References

Calibration curve linearization for Bromochlorodifluoromethane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Bromochlorodifluoromethane (also known as Halon 1211) using gas chromatography-mass spectrometry (GC-MS). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

The preferred and most established method for the quantification of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS).[1][2] For volatile compounds like this compound, headspace sampling is a common and effective technique for sample introduction, which involves analyzing the vapor phase in equilibrium with a liquid or solid sample.[3][4][5]

Q2: My calibration curve for this compound is non-linear. What are the potential causes and how can I address this?

Non-linear calibration curves in GC-MS analysis of volatile organic compounds can arise from several factors.[6] Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Active Sites: Active sites in the injector liner or the front of the GC column can cause analyte adsorption, particularly at low concentrations, leading to a non-linear response.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization or detection of the target analyte.

  • Incorrect Blank Subtraction: Improperly accounting for the background signal can lead to non-linearity.

To address non-linearity, consider the following:

  • Dilute high-concentration standards and samples to fall within the linear range of the detector.

  • Use a deactivated inlet liner and guard column to minimize active sites.

  • Perform regular inlet and column maintenance.

  • Employ a different calibration model. Instead of a linear regression, a quadratic or polynomial model might provide a better fit for the data.[6] However, it is crucial to validate the chosen model and not extrapolate beyond the calibrated range.

  • Utilize an internal standard to compensate for matrix effects and variations in injection volume.

Q3: How should I prepare my calibration standards for this compound?

Preparing accurate gas standards is crucial for a reliable calibration curve.[7] A common method involves:

  • Primary Standard: Start with a certified gas standard of this compound at a known concentration.

  • Serial Dilutions: Perform serial dilutions of the primary standard using a gas-tight syringe and a suitable diluent gas (e.g., nitrogen or helium) in sealed vials.

  • Equilibration: Allow the diluted standards to equilibrate at a controlled temperature before analysis to ensure a stable headspace concentration.

It is essential to ensure all vials are properly sealed to prevent leakage of the volatile analyte.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system.- Use a deactivated inlet liner and column. - Perform inlet maintenance (replace liner, septum, and O-ring). - Trim the front end of the analytical column.
Column overload.- Reduce the injection volume or dilute the sample.
Inappropriate oven temperature program.- Optimize the initial oven temperature and ramp rate.
Inconsistent Peak Areas/Heights Leaks in the injection port or gas lines.- Perform a leak check of the GC system.
Syringe issues (manual or autosampler).- Check the syringe for bubbles or damage. - Ensure the autosampler is functioning correctly.
Inconsistent sample preparation.- Ensure consistent vial sealing and equilibration times.
No Peak or Very Small Peak Incorrect MS settings (e.g., wrong ions selected for SIM).- Verify that the correct m/z ions for this compound (e.g., m/z 85 and 87) are being monitored.[3]
Low sample concentration.- Check the sample preparation and concentration.
System leak.- Perform a thorough leak check of the entire system.
Ghost Peaks Carryover from a previous injection.- Run a solvent blank to check for carryover. - Increase the bake-out time and temperature at the end of the GC run.
Contaminated syringe or inlet.- Clean or replace the syringe and inlet liner.

Experimental Protocol: Headspace GC-MS for this compound

This protocol is based on a validated method for the determination of this compound in biological samples and can be adapted for other matrices.[3]

1. Sample and Standard Preparation:

  • Place a defined amount of the sample (e.g., 1 mL of liquid or a specified weight of solid) into a headspace vial.

  • For calibration standards, inject a known volume of the gaseous standard into a sealed headspace vial containing the same matrix as the samples (or a suitable surrogate).

  • Seal the vials immediately with PTFE-faced septa and aluminum caps.

2. Headspace Incubation and Injection:

  • Incubate the vials in a headspace autosampler at a constant temperature (e.g., 65°C) for a set time (e.g., 15 minutes) to allow for equilibration.[3]

  • Inject a specific volume of the headspace (e.g., 10 µL) into the GC injector.[3]

3. GC-MS Parameters:

The following table summarizes typical GC-MS parameters for this compound analysis.

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[3]
Injector Temperature 200°C
Carrier Gas Helium
Oven Program Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 85 and 87[3]

4. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of the characteristic ions.

  • Integrate the peak area for the primary ion (m/z 85).

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table provides an example of a calibration curve dataset for this compound. Actual values will vary depending on the instrument and method conditions.

Standard Concentration (ng/mL) Peak Area (m/z 85)
115,234
578,912
10155,432
25387,560
50765,432
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing prep_sample Place Sample in Vial seal_vials Seal Vials prep_sample->seal_vials prep_std Prepare Gaseous Standards prep_std->seal_vials incubate Incubate Vials (e.g., 65°C) seal_vials->incubate inject Inject Headspace incubate->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Integrate Peak Area ms_detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart start Problem with Quantification check_chrom Review Chromatogram: Peak Shape & Retention Time start->check_chrom peak_shape Poor Peak Shape? check_chrom->peak_shape rt_shift Retention Time Shift? peak_shape->rt_shift No ps_yes Check for Active Sites & Column Overload peak_shape->ps_yes Yes no_peak No/Small Peak? rt_shift->no_peak No rt_yes Check for Leaks & Oven Temperature rt_shift->rt_yes Yes np_yes Check MS Settings & System for Leaks no_peak->np_yes Yes np_no Check Calibration Curve no_peak->np_no No cal_curve Non-linear Curve? np_no->cal_curve cal_yes Address Detector Saturation or Use Different Model cal_curve->cal_yes Yes cal_no Consult Instrument Specialist cal_curve->cal_no No

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Managing the Reactivity of Bromochlorodifluoromethane with Active Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the reactivity of bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, with active metals such as sodium (Na), potassium (K), magnesium (Mg), and zinc (Zn). Given the hazardous nature of these reactions, which can be vigorous and potentially explosive, a thorough understanding of safe handling protocols, reaction parameters, and troubleshooting procedures is critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reacting this compound with active metals?

A1: The primary hazard is the potential for a highly exothermic and rapid, often explosive, reaction.[1] Active metals are strong reducing agents that can react violently with halogenated hydrocarbons.[2] The reaction can lead to a rapid increase in temperature and pressure, posing a significant risk of vessel rupture and fire. This compound itself is a gas at room temperature and can displace oxygen, creating an asphyxiation hazard in poorly ventilated areas.[2]

Q2: What general safety precautions should be taken before initiating any experiment involving this compound and active metals?

A2: All experiments should be conducted in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and cryogenic gloves when handling the liquefied gas, is mandatory. An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the active metal from reacting with atmospheric oxygen and moisture.[4] All glassware must be thoroughly dried to prevent violent reactions with any residual water.[4] A blast shield should be used, and the reaction scale should be kept as small as possible, especially during initial trials.

Q3: Are there any recommended solvents for these reactions?

A3: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are commonly used for reactions involving active metals like magnesium (e.g., Grignard reagent formation).[5][6] These solvents help to stabilize the organometallic intermediates that may form. The choice of solvent can significantly impact the reaction's kinetics and outcome. For reactions with highly reactive metals like sodium and potassium, a high-boiling, inert hydrocarbon solvent may be preferred to better control the reaction temperature.

Q4: How can the reactivity of the active metal be controlled or moderated?

A4: Several techniques can be employed to manage the reactivity:

  • Passivation: A thin, protective layer can be formed on the metal surface to reduce its initial reactivity. For instance, sodium metal can be passivated by a controlled surface reaction.[7][8][9][10]

  • Alloys: Using alloys of active metals (e.g., sodium-potassium alloy, NaK) can sometimes offer better control over the reaction.

  • Dispersion: Using the metal as a fine dispersion in an inert medium can help to control the reaction rate by providing a larger, more consistent surface area.

  • Temperature Control: Maintaining a low reaction temperature is critical. Reactions should be initiated at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) and the temperature carefully monitored and controlled throughout the experiment.

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate

Symptoms:

  • No observable change in the reaction mixture (no color change, gas evolution, or temperature increase).

  • The active metal remains unchanged.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Metal Surface: The surface of the active metal may be coated with an oxide or hydroxide layer, preventing reaction. Activate the metal by cutting a fresh surface in an inert atmosphere or by using activating agents like iodine or 1,2-dibromoethane for magnesium.[6]
Insufficient Temperature: The activation energy for the reaction may not be reached. Cautiously and slowly warm the reaction mixture while carefully monitoring for any signs of an exothermic event.
Impure Reactants: Impurities in the this compound or solvent can inhibit the reaction. Ensure all reactants and solvents are of high purity and are anhydrous.
Poor Mass Transfer (for gaseous CBrClF₂): The gaseous reactant may not be efficiently reaching the surface of the active metal. Ensure vigorous stirring and consider using a solvent in which CBrClF₂ is reasonably soluble. For gas-solid phase reactions, specialized reactor designs may be necessary to ensure adequate contact.[11][12]
Issue 2: Runaway Reaction

Symptoms:

  • Rapid, uncontrolled increase in temperature and pressure.

  • Vigorous gas evolution.

  • Sudden color change.

Immediate Actions and Preventive Measures:

Immediate Action Preventive Measure
Emergency Cooling: Immediately immerse the reaction vessel in a pre-prepared cooling bath (e.g., dry ice/acetone).
Stop Reactant Addition: If reactants are being added, cease addition immediately.
Inert Gas Purge: Increase the flow of inert gas to dilute any reactive gases and prevent ignition.
Slow Reactant Addition: Add the this compound slowly and portion-wise to the active metal suspension, never the other way around.
Dilution: Use a sufficient volume of an appropriate inert solvent to help dissipate heat.
Low Initial Temperature: Start the reaction at a very low temperature to maintain better control over the exotherm.
Issue 3: Low Yield of Desired Product / Formation of Unexpected Byproducts

Symptoms:

  • The desired product is obtained in a lower-than-expected yield.

  • Analysis of the reaction mixture (e.g., by GC-MS) reveals the presence of multiple, unexpected products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side Reactions: Radical side reactions can lead to a variety of byproducts. Consider the use of radical inhibitors if compatible with the desired reaction.
Over-reaction: The initially formed organometallic intermediate may be highly reactive and undergo further reactions. Optimize reaction time and temperature to favor the desired product.
Wurtz-type Coupling: Organometallic intermediates can react with the starting haloalkane to form coupled products.[4] Use a high concentration of the active metal and slow addition of the haloalkane to minimize this.
Reaction with Solvent: The organometallic intermediate may react with the solvent. Ensure the solvent is inert under the reaction conditions.
Inadequate Quenching: Improper quenching can lead to product degradation. Use a carefully selected quenching agent and control the temperature during the workup.

Quantitative Data Summary

Currently, there is a significant lack of published, peer-reviewed quantitative data specifically detailing the reaction kinetics, product yields, and byproduct distribution for the reaction of this compound with sodium, potassium, magnesium, and zinc under various conditions. The following table provides a qualitative comparison of the expected reactivity based on the general knowledge of haloalkane and active metal chemistry.

Active Metal Expected Reactivity with CBrClF₂ Primary Concerns Potential Primary Products
Potassium (K) Extremely High / Potentially ExplosiveRunaway reaction, ignitionKCF₂Cl, KCF₂Br, KF, KCl, KBr
Sodium (Na) Very High / Potentially ExplosiveRunaway reaction, ignitionNaCF₂Cl, NaCF₂Br, NaF, NaCl, NaBr
Magnesium (Mg) High, but more controllable than Na/KInitiation difficulty, exotherm control"Grignard-like" reagents (e.g., BrMgCF₂Cl), MgF₂, MgCl₂, MgBr₂
Zinc (Zn) Moderate, often requires activationSlower reaction ratesOrganozinc reagents (e.g., BrZnCF₂Cl), ZnF₂, ZnCl₂, ZnBr₂

Experimental Protocols

Note: These are generalized protocols and must be adapted with extreme caution to the specific experimental setup and scale. A thorough risk assessment is mandatory before proceeding.

Protocol 1: Small-Scale Reaction of Gaseous this compound with Magnesium Turnings
  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter connected to a cylinder of this compound via a mass flow controller, a condenser with an inert gas outlet to a bubbler, and a low-temperature thermometer.

    • Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry argon.

  • Metal Activation:

    • Place magnesium turnings (1.2 equivalents) into the flask.

    • Add a small crystal of iodine to the flask and gently warm under argon until the iodine sublimes and coats the magnesium, then cool to room temperature.

  • Reaction:

    • Add anhydrous THF to the flask to cover the magnesium turnings.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly bubble gaseous this compound (1 equivalent) into the stirred suspension of magnesium turnings at a controlled rate.

    • Monitor the reaction temperature closely. If a significant exotherm is observed, stop the gas flow immediately.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to the desired reaction temperature.

  • Quenching:

    • Cool the reaction mixture back to -78 °C.

    • Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Workup and Analysis:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS to identify products and byproducts.[13][14][15][16]

Protocol 2: Quenching of a Runaway Reaction
  • Immediate Response:

    • Alert all personnel in the immediate vicinity.

    • If safe to do so, remove any heating source and immerse the reaction vessel in a large, pre-prepared cooling bath (e.g., dry ice/acetone or liquid nitrogen).

    • Stop the addition of any reactants.

  • Controlled Quenching Agent Addition:

    • If the reaction is still out of control, a quenching agent may be necessary. This is a high-risk procedure and should only be performed by experienced personnel with appropriate safety measures in place (e.g., behind a blast shield).

    • A less reactive, high-boiling point alcohol, such as isopropanol or tert-butanol, can be added very slowly via a syringe or dropping funnel. The addition should be dropwise and the effect on the reaction temperature and gas evolution monitored continuously.

  • Post-Quench:

    • Once the reaction is under control and the temperature has stabilized at a low level, the mixture can be quenched more formally as described in the standard protocol.

Visualizations

Logical Workflow for Troubleshooting a Failed Reaction

FailedReactionTroubleshooting start Reaction Fails to Initiate check_metal Is the metal surface fresh and active? start->check_metal check_temp Is the temperature appropriate for initiation? check_metal->check_temp Yes activate_metal Activate metal surface (e.g., with iodine, mechanical abrasion) check_metal->activate_metal No check_reagents Are reactants and solvents pure and anhydrous? check_temp->check_reagents Yes adjust_temp Carefully increase temperature and monitor for exotherm check_temp->adjust_temp No check_mass_transfer Is there efficient mixing/gas delivery? check_reagents->check_mass_transfer Yes purify_reagents Purify/dry reactants and solvents check_reagents->purify_reagents No improve_mixing Increase stirring rate or modify reactant delivery method check_mass_transfer->improve_mixing No success Reaction Initiates check_mass_transfer->success Yes failure Reaction Still Fails: Consult senior personnel/ re-evaluate synthetic route check_mass_transfer->failure No activate_metal->start adjust_temp->start purify_reagents->start improve_mixing->start

Caption: Troubleshooting workflow for a failed reaction.

Experimental Workflow for Reaction Setup and Execution

ExperimentalWorkflow prep_glassware 1. Flame-dry all glassware under vacuum assemble 2. Assemble reaction apparatus under inert atmosphere prep_glassware->assemble add_metal 3. Add active metal and activating agent (if any) assemble->add_metal add_solvent 4. Add anhydrous solvent add_metal->add_solvent cool_reaction 5. Cool reaction mixture to initial low temperature add_solvent->cool_reaction add_reactant 6. Slowly add CBrClF₂ (controlled rate) cool_reaction->add_reactant monitor 7. Monitor temperature and visual cues continuously add_reactant->monitor runaway_check Runaway? monitor->runaway_check quench_runaway Execute Runaway Quenching Protocol runaway_check->quench_runaway Yes stir 8. Stir for specified time after addition is complete runaway_check->stir No quench_normal 9. Cool and quench reaction with appropriate reagent stir->quench_normal workup 10. Perform aqueous workup and extraction quench_normal->workup analyze 11. Analyze product mixture (e.g., GC-MS) workup->analyze

Caption: General experimental workflow for reacting CBrClF₂.

References

Technical Support Center: Safe Disposal of Bromochlorodifluoromethane (Halon 1211)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe management and disposal of residual Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211 or BCF. Due to its ozone-depleting properties and regulatory controls, direct disposal or release of this substance is strictly prohibited. The following procedures focus on safe containment, handling, and preparation for removal by licensed professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BCF)?

A1: this compound is a synthetic haloalkane with the chemical formula CBrClF₂.[1][2] It is a colorless, nonflammable gas at room temperature with a sweetish odor.[3] Historically, it was widely used as a highly effective fire suppression agent, particularly for electrical equipment or sensitive items that could be damaged by other extinguishing agents, and also as a refrigerant.[1][4] It is commonly referred to by its code number, Halon 1211.[1]

Q2: Why can't I dispose of residual BCF by venting it in a fume hood or pouring it down the drain?

A2: Disposing of BCF by venting is strictly prohibited due to its significant environmental impact. BCF is a potent ozone-depleting substance (ODS), with an ozone depletion potential approximately three times that of CFC-11.[4][5][6] Its release into the atmosphere contributes to the destruction of the stratospheric ozone layer.[6] Production and import of virgin Halons were phased out under the Montreal Protocol, and regulations, such as those from the U.S. Environmental Protection Agency (EPA), expressly forbid the intentional release of Halons during maintenance, servicing, or disposal.[7][8]

Q3: What are the primary hazards associated with handling BCF in the laboratory?

A3: The primary hazards include:

  • Asphyxiation: As a gas that is about 5.7 times denser than air, BCF can displace oxygen in poorly ventilated or confined spaces, leading to dizziness, unconsciousness, and rapid suffocation.[3][7][9]

  • Pressurized Container Hazard: BCF is typically stored as a liquefied gas under pressure.[1][7] Containers exposed to heat or fire may rupture or explode violently.[3][5][7][10]

  • Cryogenic Burns (Frostbite): Direct contact with the evaporating liquid can cause severe skin or eye burns due to its low boiling point (-3.7 °C).[3][5][9]

  • Toxic Decomposition Products: While stable under normal conditions, BCF decomposes at high temperatures (above 900°F or 482°C) or upon contact with flames, producing highly toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, hydrogen chloride, and carbonyl halides.[3][5][9][11]

Q4: What is the correct disposal method for BCF from a laboratory?

A4: The only approved disposal method is to arrange for recovery, recycling, or destruction through a licensed and qualified hazardous waste management company, a certified Halon recycler, or a government-managed program like a National Halon Bank.[8][10][12] Under no circumstances should laboratory personnel attempt to neutralize or dispose of the chemical themselves.[13] The material should be safely contained and stored until it can be picked up by specialists.[10][14]

Q5: Who is qualified to collect and dispose of BCF waste?

A5: Only specifically licensed and trained personnel are qualified to handle the final disposal of BCF. This includes:

  • Licensed hazardous waste disposal contractors.[9][10]

  • Specialized fire suppression system recycling companies.[12]

  • Official Halon disposal services or National Halon Banks.[12]

  • In some cases, the original vendor may accept returned material.[3][6] Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors.[14]

Q6: How should I respond to an accidental release of BCF in the laboratory?

A6: In case of a leak or accidental discharge:

  • Evacuate: Immediately evacuate all personnel from the affected area.[9]

  • Ventilate: Increase ventilation to the area, preferably using an exhaust system that vents directly outdoors. Do not re-enter until the area is confirmed to be safe.[9][11]

  • Isolate: If it is safe to do so, stop the leak. Move the leaking cylinder or container to a safe, well-ventilated location, such as a fume hood.[5][10]

  • Report: Immediately contact your institution's EHS or emergency response personnel.[10]

  • Personal Protective Equipment (PPE): Do not re-enter the area without appropriate PPE, which may include a self-contained breathing apparatus (SCBA), especially in confined spaces.[3][9]

Troubleshooting Guide: Preparing BCF for Disposal

Q: My residual BCF is in a small, potentially damaged or corroded lecture bottle. What is the safest course of action? A: Do not attempt to handle the cylinder if its integrity is compromised. Isolate the area and immediately contact your EHS office. Damaged cylinders should only be handled by specialists.[3][9] Provide them with as much information as possible about the container's condition and contents.

Q: I only have a very small, residual amount of BCF. Do the same complex procedures apply? A: Yes. Regardless of the quantity, BCF is regulated as a hazardous, ozone-depleting substance. The principles of safe containment, proper labeling, and professional disposal apply to any amount.[8] The "de minimis" releases mentioned in regulations refer to incidental amounts lost during recovery efforts, not intentional venting.[8]

Q: How must I label a container holding BCF waste for disposal? A: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Gas Under Pressure," "Contains gas under pressure; may explode if heated").[5][14] Include the date of waste generation and the responsible laboratory or researcher's name.[14] Follow all specific labeling requirements provided by your institution's EHS department.[15]

Q: Where should I store the BCF waste container while awaiting pickup? A: Store the container in a designated and approved Satellite Accumulation Area.[15][16] This area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and incompatible materials like active metals (e.g., powdered aluminum).[3][10][11] Cylinders should always be stored upright and secured to prevent them from falling over.[10]

Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Identity
Molecular FormulaCBrClF₂[1][3]
Molar Mass165.36 g/mol [1]
CAS Number353-59-3[1][3]
Physical Properties
AppearanceColorless gas[3][7]
Boiling Point-3.7 °C (25.3 °F)[1]
Melting Point-159.5 °C (-255.1 °F)[1]
Vapor Density (air = 1)5.7[3][7]
Environmental Impact
Ozone Depletion Potential (ODP)3.0[5][6]
Safety & Hazards
Decomposition Temperature> 900°F (482°C)[11]
Lethal Concentration (LC50, 15 min exposure)~32%[1]

Protocol for Collection and Preparation for Licensed Disposal

This protocol outlines the standard procedure for safely preparing residual this compound for collection by a licensed disposal vendor. This is a procedural workflow, not a chemical treatment method.

1. Hazard Assessment and PPE Selection

  • Review the Safety Data Sheet (SDS) for this compound.[5][10]

  • Select appropriate PPE. Minimum requirements include:

    • Safety glasses or goggles.

    • Cryogenic or cold-insulating gloves if there is any risk of contact with the liquid phase.[9]

    • A lab coat.

  • Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[11]

2. Secure a Designated Accumulation Area

  • Identify a designated hazardous waste accumulation area that meets storage requirements (cool, dry, well-ventilated, secure).[10][16]

  • Ensure the area is away from ignition sources and incompatible materials.[3][11]

3. Waste Container and Labeling

  • If the BCF is in its original, intact container (e.g., a lecture bottle), this is the ideal waste container.

  • If transfer is absolutely necessary and approved by EHS, use only a container rated for pressurized gas that is compatible with BCF. Note: This step should be avoided whenever possible and only performed by highly trained personnel.

  • Label the container clearly as "Hazardous Waste: this compound" and add all required hazard pictograms and information as per institutional and regulatory guidelines.[14][15]

4. Documentation

  • Complete your laboratory's hazardous waste manifest or tag.

  • Record the chemical name, quantity, and date of generation.

  • Keep a copy of the documentation for your laboratory's records.

5. Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14]

  • Provide the EHS office or the waste vendor with all necessary information from the SDS and your waste manifest.[14]

  • Follow any additional instructions provided by the EHS office or the disposal company.

Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for managing BCF waste.

BCF_Disposal_Decision_Workflow start Identify Residual BCF Waste assess Assess Container Integrity (Intact, No Leaks, Not Corroded?) start->assess is_safe Container Safe? assess->is_safe secure_safe Secure Container in Ventilated Designated Storage Area is_safe->secure_safe  Yes isolate_unsafe DO NOT MOVE Isolate Area Post Hazard Warning is_safe->isolate_unsafe No   contact_ehs Contact EHS / Hazardous Waste Officer Immediately secure_safe->contact_ehs isolate_unsafe->contact_ehs provide_info Provide Waste Information (Chemical, Quantity, Container Status) contact_ehs->provide_info schedule_pickup Schedule Pickup by Licensed Vendor provide_info->schedule_pickup end_process Waste Removed schedule_pickup->end_process

Caption: Logical decision workflow for handling residual BCF.

BCF_Preparation_Workflow step1 Step 1: Perform Hazard Assessment (Review SDS) step2 Step 2: Select & Don Appropriate PPE (Goggles, Insulating Gloves) step1->step2 step3 Step 3: Prepare Designated Storage Area (Cool, Ventilated, Secure) step2->step3 step4 Step 4: Confirm Container Integrity & Apply Hazardous Waste Label step3->step4 step5 Step 5: Secure Container in Storage Area (Upright and Immobilized) step4->step5 step6 Step 6: Complete Waste Manifest / Tag & All Required Documentation step5->step6 step7 Step 7: Contact EHS to Arrange Professional Disposal step6->step7

Caption: Procedural workflow for preparing BCF waste for disposal.

References

Validation & Comparative

A Guide to Inter-laboratory Comparison of Bromochlorodifluoromethane (Halon 1211) Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the measurement of Bromochlorodifluoromethane (Halon 1211), a compound of interest in atmospheric research and environmental monitoring. The document is intended to assist laboratories in selecting appropriate analytical techniques and in designing and participating in inter-laboratory comparison studies to ensure data quality and comparability.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons are crucial for validating and harmonizing analytical measurements across different laboratories.[1][2][3][4] By analyzing the same samples, participating laboratories can assess their performance, identify potential biases in their methods, and contribute to the establishment of a consensus on the true value of a measured quantity. The International Halocarbons in Air Comparison Experiment (IHALACE) is a notable example of such a study, which has revealed both agreements and discrepancies in the measurement of various halocarbons, including Halon 1211, among participating laboratories. These findings underscore the importance of robust and standardized analytical procedures.

Analytical Methodologies for this compound

The primary analytical techniques for the quantification of this compound in gaseous samples are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer high sensitivity and selectivity for halogenated compounds.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for detecting electronegative compounds like Halon 1211.[5][6] The electron capture detector is particularly responsive to halogenated molecules, making it an excellent choice for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides not only quantitative data but also structural information, leading to highly specific and confirmative results.

Performance Comparison of Analytical Methods

Performance ParameterGas Chromatography-Electron Capture Detection (GC-ECD)Gas Chromatography-Mass Spectrometry (GC-MS)
Precision (Relative Standard Deviation) < 5%< 5%
Accuracy (Recovery) 90-110%95-105%
Limit of Detection (LOD) Low picogram (pg) to femtogram (fg) rangePicogram (pg) range
Limit of Quantification (LOQ) Picogram (pg) rangePicogram (pg) to nanogram (ng) range
Selectivity High for electronegative compounds, but susceptible to interferences from co-eluting halogenated species.[5]Very high, based on mass-to-charge ratio, allowing for definitive identification.
Linearity Good over a limited dynamic rangeExcellent over a wide dynamic range
Cost (Instrument and Consumables) LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound in air samples using GC-ECD and GC-MS. These protocols are provided as a guideline and should be validated by each laboratory.

Sample Collection and Preparation
  • Sample Collection : Whole air samples should be collected in inert containers such as stainless steel canisters (e.g., Summa canisters).

  • Pressurization : If necessary, pressurize the canisters with a high-purity inert gas (e.g., nitrogen or zero air) to a final pressure that is accurately known.

  • Standard Preparation : Prepare a series of calibration standards by dynamically diluting a certified primary standard of this compound in a high-purity inert gas.

GC-ECD Analysis Protocol
  • Instrumentation : A gas chromatograph equipped with an electron capture detector.

  • Column : A suitable capillary column for the separation of volatile halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas : High-purity nitrogen or argon/methane (P5) at a constant flow rate.

  • Injector : Split/splitless injector. For trace analysis, splitless injection is preferred.

    • Injector Temperature: 250 °C

  • Oven Temperature Program :

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes.

  • Detector : Electron Capture Detector.

    • Detector Temperature: 300 °C

    • Makeup Gas: As per manufacturer's recommendation.

  • Data Acquisition : Use a suitable chromatography data system to record the chromatogram and integrate the peak corresponding to this compound.

  • Quantification : Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the samples from this calibration curve.

GC-MS Analysis Protocol
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[7]

  • Carrier Gas : High-purity helium at a constant flow rate.

  • Injector : Split/splitless injector.

    • Injector Temperature: 250 °C[8]

  • Oven Temperature Program :

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes.

  • Mass Spectrometer :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would be monitored (e.g., m/z 129, 131, 85, 87).

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Data Acquisition : Use the mass spectrometer's software to acquire and process the data.

  • Quantification : In SIM mode, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the prepared standards.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

InterLaboratory_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase Coordination Coordinating Laboratory Establishes Protocol SamplePrep Preparation and Distribution of Homogeneous Samples Coordination->SamplePrep LabA Laboratory A Analysis SamplePrep->LabA LabB Laboratory B Analysis SamplePrep->LabB LabC Laboratory C Analysis SamplePrep->LabC DataSubmission Submission of Results to Coordinator LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis of Data (e.g., Z-scores) DataSubmission->StatisticalAnalysis FinalReport Issuance of Final Report and Recommendations StatisticalAnalysis->FinalReport

Caption: Workflow of an inter-laboratory comparison study.

Conclusion

References

Performance Showdown: Selecting the Optimal GC Detector for Bromochlorodifluoromethane (Halon 1211) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and sensitive detection of Bromochlorodifluoromethane (CBrClF2), also known as Halon 1211, is critical in various fields, including environmental monitoring, occupational safety, and forensic toxicology. As a halogenated hydrocarbon, the choice of gas chromatography (GC) detector significantly impacts the performance of the analytical method. This guide provides an objective comparison of the most effective detectors for Halon 1211 analysis, supported by available experimental data and detailed methodologies to aid researchers in selecting the most appropriate instrumentation for their specific needs.

Key Detectors for Halogenated Compound Analysis

For the analysis of halogenated compounds like this compound, two detectors stand out due to their superior sensitivity and selectivity: the Electron Capture Detector (ECD) and the Mass Spectrometer (MS). While other detectors like the Flame Ionization Detector (FID) are common in gas chromatography, they generally lack the required sensitivity for trace-level analysis of halogenated species.

  • Electron Capture Detector (ECD): This detector is highly sensitive to electronegative compounds, particularly those containing halogens.[1] The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules. This makes it an excellent choice for trace-level detection of compounds like Halon 1211.

  • Mass Spectrometer (MS): A mass spectrometer offers both high sensitivity and unparalleled selectivity. By ionizing the analyte and separating the resulting ions based on their mass-to-charge ratio, the MS detector provides structural information, leading to confident compound identification. For quantitative analysis, operating in Single Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, can significantly enhance sensitivity.

Quantitative Performance Comparison

DetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Dynamic Range)Selectivity
Electron Capture Detector (ECD) Low pg to fg rangeLow pg rangeTypically 10³ to 10⁴High for halogenated compounds
Mass Spectrometer (MS - SIM Mode) Low pg to fg rangeLow pg rangeTypically >10⁴Very High (based on m/z)

Note: The performance data presented are generalized from studies on various halogenated compounds and should be considered as representative estimates. Actual performance will vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-ECD and GC-MS.

Gas Chromatography - Electron Capture Detector (GC-ECD) Methodology

This protocol is based on typical methods for the analysis of volatile halogenated compounds.

  • Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Final Temperature: 150 °C, hold for 5 minutes

  • Detector:

    • Type: Electron Capture Detector (ECD)

    • Temperature: 300 °C

    • Makeup Gas: Nitrogen at 30 mL/min

Gas Chromatography - Mass Spectrometer (GC-MS) Methodology

This protocol is adapted from a method for the determination of this compound in biological material.[2]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL (headspace injection can also be employed)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 3 minutes

    • Ramp: 15 °C/min to 200 °C

    • Final Temperature: 200 °C, hold for 2 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Single Ion Monitoring (SIM)

    • Ions to Monitor: m/z 85 and 87.[2]

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the general experimental workflow for GC analysis and the logical relationship in detector selection.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Concentration Sample->Extraction GC_System Gas Chromatograph Extraction->GC_System Injection Column Chromatographic Separation GC_System->Column Detector Detection Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the analysis of this compound by Gas Chromatography.

Detector_Selection cluster_detectors Detector Choice Analyte Analyte: This compound (Halogenated) ECD ECD (High Sensitivity for Halogens) Analyte->ECD Suitable MS MS (SIM Mode) (High Sensitivity & Selectivity) Analyte->MS Highly Suitable Other Other Detectors (e.g., FID) (Low Sensitivity for Halogens) Analyte->Other Generally Unsuitable for trace analysis

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of Bromochlorodifluoromethane (Halon 1211) in Instrumental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of chemical compounds are paramount. This guide provides a detailed comparison of the analytical behavior of Bromochlorodifluoromethane (Halon 1211), a historically significant fire suppressant, with other halocarbons. Understanding the potential for cross-reactivity in common analytical instruments like Gas Chromatography (GC) with Mass Spectrometry (MS) and Electron Capture Detection (ECD) is crucial for avoiding misidentification and ensuring data integrity.

This publication delves into the experimental data governing the separation and detection of Halon 1211, offering insights into potential interferences from structurally similar compounds. By presenting quantitative data in structured tables and outlining detailed experimental protocols, this guide aims to equip analytical chemists with the knowledge to navigate the complexities of halocarbon analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. The separation is based on the differential partitioning of analytes between a stationary phase within the GC column and a mobile gas phase. The subsequent mass analysis provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint.

Chromatographic Separation and Potential for Co-elution

The elution order of halocarbons in a GC system is primarily dependent on their boiling points and their interaction with the stationary phase. On commonly used non-polar stationary phases, such as those with a 5% diphenyl / 95% dimethylpolysiloxane composition (e.g., DB-5), elution generally follows the order of increasing boiling points. However, the complex interplay of molecular size, shape, and polarity can lead to co-elution, where two or more compounds exit the column at the same time, complicating their individual identification and quantification.

CompoundChemical FormulaBoiling Point (°C)Retention Index (Non-Polar Column, approx.)Potential for Interference with Halon 1211
This compound (Halon 1211) CBrClF₂ -3.9 ~400 Reference Compound
Bromotrifluoromethane (Halon 1301)CBrF₃-57.8< 400Low on non-polar columns due to significantly lower boiling point.
Dichlorodifluoromethane (CFC-12)CCl₂F₂-29.8< 400Low on non-polar columns due to lower boiling point.
Trichlorofluoromethane (CFC-11)CCl₃F23.7> 400Moderate, depending on chromatographic conditions.
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)C₂Cl₃F₃47.6> 400High, may require optimized temperature programming for separation.
Carbon TetrachlorideCCl₄76.7> 400High, may require optimized temperature programming for separation.

Note: Retention indices are approximate and can vary based on the specific column, temperature program, and other chromatographic parameters.

Mass Spectral Differentiation

Mass spectrometry provides a definitive method for distinguishing between co-eluting compounds, provided their fragmentation patterns are sufficiently different. The electron ionization (EI) mass spectrum of this compound (Halon 1211) is characterized by a prominent molecular ion peak and distinct isotopic patterns due to the presence of bromine and chlorine.

Key Fragment Ions for Halon 1211 (CBrClF₂):

The mass spectrum of Halon 1211 from the NIST database shows key fragments that are instrumental in its identification. The presence of both bromine (isotopes at m/z 79 and 81) and chlorine (isotopes at m/z 35 and 37) results in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.

  • m/z 164/166/168 ([CBrClF₂]⁺): The molecular ion peak cluster.

  • m/z 85/87 ([CClF₂]⁺): A major fragment resulting from the loss of the bromine atom. This is often the base peak.

  • m/z 129/131 ([CBrF₂]⁺): Fragment from the loss of the chlorine atom.

Comparison with a Potential Interferent: Bromotrifluoromethane (Halon 1301)

Halon 1301 (CBrF₃) is another common halocarbon. While it typically elutes earlier than Halon 1211 due to its lower boiling point, analytical differentiation is still important.

  • m/z 148/150 ([CBrF₃]⁺): The molecular ion peak cluster.

  • m/z 69 ([CF₃]⁺): A major fragment from the loss of the bromine atom.

  • m/z 129/131 ([CBrF₂]⁺): This fragment can also be present, but the overall pattern and the absence of chlorine-containing fragments distinguish it from Halon 1211.

By monitoring for these unique fragment ions, it is possible to deconvolute signals from Halon 1211 and other co-eluting halocarbons, even if they are not perfectly separated chromatographically.

Electron Capture Detector (ECD) Analysis

The Electron Capture Detector is highly sensitive to electrophilic compounds, particularly those containing halogens. It operates by measuring a decrease in a constant electron current caused by the capture of electrons by the analyte molecules. This makes ECD an excellent choice for trace-level analysis of halocarbons.

Relative Response and Cross-Reactivity

The response of an ECD is highly dependent on the number and type of halogen atoms in a molecule, as well as its overall structure. Generally, the sensitivity increases with the number of halogen atoms and follows the trend I > Br > Cl > F. This differential response means that the detector can be significantly more sensitive to some halocarbons than others, a factor that must be considered in quantitative analysis.

While specific, standardized relative response factors for a wide range of halocarbons are not compiled in a single source, the following table provides a qualitative comparison based on the principles of ECD response.

CompoundChemical FormulaExpected Relative ECD ResponsePotential for Cross-Reactivity with Halon 1211
This compound (Halon 1211) CBrClF₂ High Reference Compound
Bromotrifluoromethane (Halon 1301)CBrF₃HighHigh, if not chromatographically separated.
Dichlorodifluoromethane (CFC-12)CCl₂F₂Moderate to HighHigh, if not chromatographically separated.
Trichlorofluoromethane (CFC-11)CCl₃FHighHigh, if not chromatographically separated.
Carbon TetrachlorideCCl₄Very HighVery high, if not chromatographically separated.

Given the high sensitivity of the ECD to a broad range of halogenated compounds, chromatographic separation is absolutely critical to avoid erroneous quantification due to the co-elution of interfering species. Unlike MS, the ECD does not provide structural information, making it impossible to distinguish between co-eluting compounds based on the detector signal alone.

Experimental Protocols

To ensure reliable and reproducible results in the analysis of this compound and other halocarbons, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, with a final hold time of 5 minutes. This program should be optimized based on the specific mixture of halocarbons being analyzed to achieve the best possible separation.

  • Injector: Split/splitless injector at 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data acquisition in full scan mode (e.g., m/z 40-300) for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

Gas Chromatography with Electron Capture Detection (GC-ECD)
  • Instrument: Gas chromatograph equipped with an Electron Capture Detector.

  • Column: Same as for GC-MS.

  • Carrier Gas: High-purity nitrogen or argon/methane.

  • Makeup Gas: As per manufacturer's recommendation for the specific ECD (typically nitrogen or argon/methane).

  • Oven Temperature Program: Similar to the GC-MS method, optimized for the separation of target halocarbons.

  • Injector: Split/splitless injector at 250°C.

  • Detector: ECD operated at a temperature optimized for sensitivity and stability (e.g., 300°C).

Logical Workflow for Halocarbon Analysis

The following diagram illustrates a logical workflow for the analysis of a sample potentially containing this compound and other halocarbons, highlighting the decision-making process based on the analytical instrumentation available.

Halocarbon_Analysis_Workflow Workflow for Halocarbon Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis and Interpretation Sample Gaseous or Liquid Sample GC_Separation Gas Chromatographic Separation (Non-polar column) Sample->GC_Separation Standard_Prep Prepare Calibration Standards Standard_Prep->GC_Separation ECD_Detection Electron Capture Detection (ECD) GC_Separation->ECD_Detection High Sensitivity Path MS_Detection Mass Spectrometric Detection (MS) GC_Separation->MS_Detection High Specificity Path Identify_RT Identify by Retention Time / Index ECD_Detection->Identify_RT Identify_MS Identify by Mass Spectrum (High Specificity) MS_Detection->Identify_MS Quantify_ECD Quantify using ECD Response (High Sensitivity, Prone to Interference) Identify_RT->Quantify_ECD Confirmation Confirmation of Identity Quantify_ECD->Confirmation Quantify_MS Quantify using MS Response (Specific Fragments) Identify_MS->Quantify_MS Identify_MS->Confirmation Quantify_MS->Confirmation Final_Report Final Report Confirmation->Final_Report

A Comparative Analysis of the Environmental Fate and Transport of CBrClF₂ (Halon 1211) Versus Other Chlorofluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental fate and transport of bromochlorodifluoromethane (CBrClF₂ or Halon 1211) with two other significant chlorofluorocarbons (CFCs): trichlorofluoromethane (CFC-11) and dichlorodifluoromethane (CFC-12). This objective analysis, supported by experimental data, aims to inform researchers and professionals in fields where these substances' atmospheric behavior is of consequence.

Quantitative Comparison of Environmental Impact Factors

The environmental impact of Halon 1211 and other CFCs is primarily assessed through their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), alongside their atmospheric lifetime, which dictates the duration of their impact. The data presented in the following table summarizes these key metrics.

CompoundChemical FormulaAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)¹Global Warming Potential (GWP)¹⁰⁰-year
Halon 1211 CBrClF₂16[1][2]7.9[1]1890[1]
CFC-11 CCl₃F52[3]1.05000[1]
CFC-12 CCl₂F₂102[3]1.08500[1]

¹ODP is a relative measure of the substance's ability to destroy stratospheric ozone, with CFC-11 as the reference (ODP = 1.0).[4] Halons have significantly higher ODPs than CFCs because bromine is approximately 60 times more effective at destroying ozone than chlorine on a per-atom basis.[5]

Environmental Fate and Transport Mechanisms

The environmental journey of these halogenated compounds from their release at the Earth's surface to their ultimate destruction in the stratosphere is governed by a series of physical and chemical processes.

CFCs and Halon 1211 are chemically inert in the troposphere, the lowest layer of the atmosphere.[1][6] Their low reactivity and low water solubility mean they are not readily removed by precipitation or oxidation. Consequently, they have long atmospheric lifetimes, allowing them to be transported to the stratosphere.[4]

Once in the stratosphere, these compounds are exposed to high-energy ultraviolet (UV) radiation from the sun. This leads to their photolysis, a process where the UV radiation breaks the carbon-halogen bonds, releasing highly reactive chlorine (Cl•) and bromine (Br•) radicals.[7][8] These radicals then catalytically destroy ozone (O₃) molecules in a series of chemical reactions, leading to the depletion of the ozone layer.[8]

The following diagram illustrates the key pathways for the environmental fate and transport of CBrClF₂ and other CFCs.

cluster_troposphere Troposphere cluster_stratosphere Stratosphere cluster_surface Earth's Surface Emission Emission of CBrClF₂ and CFCs (e.g., from industrial processes, fire extinguishers) Transport_T Atmospheric Transport Emission->Transport_T Transport_S Transport to Stratosphere Transport_T->Transport_S Deposition Wet and Dry Deposition (Minor pathway for intact compounds) Transport_T->Deposition Photolysis UV Photolysis (Breakdown by sunlight) Transport_S->Photolysis Radical_Release Release of Chlorine (Cl•) and Bromine (Br•) Radicals Photolysis->Radical_Release Ozone_Depletion Catalytic Ozone (O₃) Depletion Radical_Release->Ozone_Depletion

Environmental fate and transport of CBrClF₂ and CFCs.

Henry's Law Constants and Air-Sea Exchange

The Henry's Law constant (H) provides a measure of a compound's tendency to partition between the aqueous and gaseous phases. A higher H value indicates a greater tendency to volatilize from water into the air. For compounds like Halon 1211 and CFCs, their high volatility and low water solubility result in high Henry's Law constants, meaning they rapidly partition to the atmosphere after release. The ocean can act as a sink for these compounds, but their long-term fate is primarily determined by atmospheric processes.

CompoundChemical FormulaHenry's Law Constant (atm·m³/mol) at 298.15 K
Halon 1211 CBrClF₂9.4 x 10⁻²[9]
CFC-11 CCl₃F2.4 x 10⁻¹
CFC-12 CCl₂F₂1.1

Note: Data for CFC-11 and CFC-12 are from established compilations and may vary slightly depending on the specific study and experimental conditions.

Experimental Protocols for Determining Atmospheric Lifetime

The atmospheric lifetime of a substance is a crucial parameter for assessing its environmental impact. For compounds like Halon 1211 and CFCs, which are primarily removed by stratospheric photolysis, the lifetime is determined by a combination of laboratory measurements and atmospheric modeling.

A generalized workflow for determining the atmospheric lifetime of these compounds is as follows:

  • UV Absorption Cross-Section Measurement: The first step involves laboratory experiments to measure the UV absorption cross-section of the molecule at various wavelengths and temperatures that are representative of the stratosphere.[10] This determines how effectively the molecule absorbs UV radiation.

  • Quantum Yield Determination: The quantum yield, which is the probability that the absorption of a photon will lead to the dissociation of the molecule, is also determined experimentally. For these molecules, it is often assumed to be unity.

  • Atmospheric Modeling: The measured absorption cross-sections and quantum yields are then incorporated into atmospheric models.[11] These models simulate the transport of the compound into the stratosphere and the solar radiation flux at different altitudes.

  • Lifetime Calculation: The model calculates the global atmospheric loss rate due to photolysis, and from this, the atmospheric lifetime is derived.[12] These models are often validated by comparing their predictions with atmospheric observations of the compound's concentration.

The following diagram illustrates a simplified experimental and modeling workflow for determining the atmospheric lifetime of a halocarbon.

cluster_lab Laboratory Experiments cluster_model Atmospheric Modeling cluster_output Output UV_Spec Measure UV Absorption Cross-Sections (Varying Wavelengths and Temperatures) Model_Input Incorporate Lab Data into Atmospheric Chemistry-Transport Model UV_Spec->Model_Input Quantum_Yield Determine Photodissociation Quantum Yield Quantum_Yield->Model_Input Lifetime_Calc Calculate Global Photolysis Rate and Atmospheric Lifetime Model_Input->Lifetime_Calc Solar_Flux Simulate Solar UV Flux in the Stratosphere Solar_Flux->Lifetime_Calc Transport_Sim Simulate Atmospheric Transport Transport_Sim->Lifetime_Calc Validation Validate with Atmospheric Observations Lifetime_Calc->Validation

References

A Comparative Analysis of the Ozone Depletion Potential of Various Halons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ozone depletion potential (ODP) of various halons, supported by experimental data and detailed methodologies. Halons, while effective fire suppressants, have been largely phased out under the Montreal Protocol due to their significant impact on the stratospheric ozone layer. Understanding the relative ODP of different halons is crucial for assessing their environmental impact and for the continued monitoring of atmospheric concentrations.

Understanding Ozone Depletion Potential (ODP)

Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to degrade the stratospheric ozone layer.[1] The ODP of a compound is defined as the ratio of the total amount of ozone destroyed by that compound to the amount of ozone destroyed by the same mass of trichlorofluoromethane (CFC-11), which is assigned a reference ODP of 1.0.[2][3][4][5][6] A higher ODP value indicates a greater potential for ozone depletion.[4][6] The concept of ODP is a cornerstone of international agreements like the Montreal Protocol, which regulates the production and consumption of ozone-depleting substances.[3][4]

Halons are brominated hydrocarbons that are particularly effective at destroying ozone due to the presence of bromine, which is significantly more efficient at ozone destruction than chlorine on a per-atom basis.[2][7]

Comparative Data: ODP of Common Halons

The following table summarizes the ODP values for several common halons. These values are based on scientific assessments and are used for regulatory purposes under the Montreal Protocol.

Halon NumberChemical NameChemical FormulaOzone Depletion Potential (ODP)
Halon-1211BromochlorodifluoromethaneCBrClF₂3.0
Halon-1301BromotrifluoromethaneCBrF₃10.0
Halon-24021,2-DibromotetrafluoroethaneCBrF₂CBrF₂6.0
Halon-1202DibromodifluoromethaneCBr₂F₂~1.25 (relative to CFC-11)

Note: ODP values can sometimes vary slightly between different scientific assessments. The values presented here are representative of commonly accepted figures.

Experimental Protocols for Determining Ozone Depletion Potential

The determination of a substance's ODP is a multi-faceted process that combines laboratory experiments with atmospheric modeling. It is not a direct measurement but rather a calculated value based on several key chemical and physical properties of the molecule. The overall experimental workflow is designed to gather the necessary parameters to be used as inputs for atmospheric chemistry-transport models.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a halon is a critical factor in its ODP. It determines how long the substance will persist in the atmosphere and have the potential to reach the stratosphere where the ozone layer is located. The primary experimental techniques for determining atmospheric lifetime involve measuring the rates of the dominant removal processes.

  • Pulsed Photolysis/Discharge Flow Techniques: These methods are used to measure the rate coefficients for the reaction of the halon with hydroxyl (OH) radicals, which is a major removal pathway in the troposphere.[7]

    • Protocol Outline:

      • A mixture of the halon, an OH precursor (e.g., H₂O₂ or HNO₃), and a buffer gas is introduced into a reaction cell.

      • A pulse of UV light from a laser or a discharge lamp is used to generate OH radicals.

      • The concentration of OH radicals is monitored over time using techniques like laser-induced fluorescence (LIF) or resonance fluorescence.

      • By varying the concentration of the halon, the pseudo-first-order rate constant for the reaction can be determined, and from this, the bimolecular rate coefficient is calculated.

      • The experiment is repeated at different temperatures to determine the temperature dependence of the reaction rate.

Measurement of UV Absorption Cross-Sections

The primary destruction mechanism for halons in the stratosphere is photolysis by solar ultraviolet (UV) radiation. The efficiency of this process is determined by the molecule's UV absorption cross-section.

  • UV/Visible Absorption Spectroscopy: This technique is used to measure the absorption spectrum of the halon.

    • Protocol Outline:

      • A sample of the halon gas at a known concentration is introduced into a temperature-controlled absorption cell.

      • A beam of UV light is passed through the cell.

      • The intensity of the light transmitted through the cell is measured by a detector at various wavelengths.

      • The absorption cross-section is then calculated using the Beer-Lambert law.

      • Measurements are typically made over a range of temperatures and pressures that are representative of stratospheric conditions.

Studies of Reaction Kinetics and Mechanisms

Understanding the detailed chemical reactions that a halon and its breakdown products undergo in the atmosphere is crucial for accurate modeling of its ozone depletion.

  • Environmental Chambers (Smog Chambers): These are large, controlled-environment reactors used to simulate atmospheric conditions.

    • Protocol Outline:

      • A mixture of the halon, oxidants (e.g., OH, Cl), and other relevant atmospheric gases is introduced into the chamber.

      • The mixture is irradiated with UV light to simulate sunlight and initiate photochemical reactions.

      • The concentrations of the halon and its degradation products are monitored over time using various analytical instruments such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).

      • This data allows for the elucidation of reaction mechanisms and the determination of product yields.

  • Flash Photolysis Systems: These instruments are used to study the kinetics of elementary reactions over very short timescales.[3]

    • Protocol Outline:

      • A short pulse of light is used to create a high concentration of a reactive species (e.g., a halogen atom).

      • The subsequent reaction of this species with the halon is monitored using time-resolved detection techniques.

      • This allows for the direct measurement of rate coefficients for specific elementary reactions.

Visualization of Key Concepts

To better illustrate the factors influencing ODP and the experimental workflow, the following diagrams are provided.

ODP_Factors cluster_properties Molecular Properties cluster_parameters Key Parameters Halon Halon Compound Bromine Presence & Number of Bromine Atoms Halon->Bromine determines Stability Chemical Stability Halon->Stability determines Efficiency Halogen Release Efficiency Bromine->Efficiency influences Lifetime Atmospheric Lifetime Stability->Lifetime influences ODP Ozone Depletion Potential (ODP) Lifetime->ODP directly proportional OzoneReaction Ozone Destruction Efficiency Efficiency->OzoneReaction influences OzoneReaction->ODP directly proportional

Caption: Factors influencing a halon's Ozone Depletion Potential.

ODP_Workflow cluster_lab Laboratory Experiments cluster_model Atmospheric Modeling LifetimeExp Atmospheric Lifetime Determination (Pulsed Photolysis, Discharge Flow) ModelInput Input Parameters: - Reaction Rate Coefficients - Photolysis Rates - Product Yields LifetimeExp->ModelInput UVExp UV Absorption Cross-Section Measurement (UV/Vis Spectroscopy) UVExp->ModelInput KineticsExp Reaction Kinetics & Mechanism Studies (Environmental Chambers, Flash Photolysis) KineticsExp->ModelInput AtmosModel 2D/3D Atmospheric Chemistry-Transport Model ModelInput->AtmosModel ODPCalc ODP Calculation (Relative to CFC-11) AtmosModel->ODPCalc

Caption: Experimental workflow for determining Ozone Depletion Potential.

References

Efficacy of Bromochlorodifluoromethane Alternatives in Fire Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phasing out of bromochlorodifluoromethane (Halon 1301) due to its high ozone depletion potential has necessitated the development and evaluation of effective and environmentally acceptable alternatives for fire suppression. This guide provides a comprehensive comparison of the leading Halon 1301 alternatives, focusing on their fire suppression efficacy, supported by experimental data. The information presented is intended to assist researchers and professionals in selecting the most appropriate fire suppression agents for their specific needs.

Performance Comparison of Halon 1301 Alternatives

The primary measure of a fire suppressant's effectiveness is its Minimum Extinguishing Concentration (MEC), which is the lowest concentration of the agent in a fuel-air mixture that will extinguish a flame. The MEC is typically determined using a standardized apparatus known as a cup burner. The data presented below summarizes the MEC for Halon 1301 and its principal alternatives against the standard Class B fuel, n-heptane.

Fire Suppressant AgentChemical Name/CompositionMinimum Extinguishing Concentration (MEC) for n-heptane (% v/v)Primary Extinguishing Mechanism
Halon 1301 Bromotrifluoromethane (CF₃Br)~3.2Chemical Inhibition
HFC-227ea Heptafluoropropane (C₃HF₇)~6.6Heat Absorption & Chemical Inhibition
HFC-125 Pentafluoroethane (C₂HF₅)~8.7Heat Absorption & Chemical Inhibition
FK-5-1-12 Dodecafluoro-2-methylpentan-3-one (C₆F₁₂O)~4.2Heat Absorption
IG-541 52% Nitrogen, 40% Argon, 8% Carbon Dioxide~29.1Oxygen Displacement & Heat Absorption

Experimental Protocols: The Cup Burner Method

The Minimum Extinguishing Concentration (MEC) values presented in this guide are determined using the cup burner method, a standardized laboratory test outlined in both NFPA 2001 and ISO 14520 standards.[1][2][3][4][5] This method provides a reproducible means of evaluating the relative effectiveness of gaseous fire extinguishing agents.

Apparatus:

The core of the apparatus is the "cup burner," which consists of a fuel cup situated within a vertical chimney. A controlled flow of air, or a mixture of air and the extinguishing agent, is passed up the chimney.

Procedure:
  • Fuel Preparation: The cup is filled with a standard fuel, typically n-heptane, to a specified level.[6]

  • Airflow Establishment: A constant and controlled airflow is established through the chimney. A typical flow rate is 40 liters per minute.[2]

  • Ignition and Pre-burn: The fuel in the cup is ignited and allowed to burn for a set period to achieve a stable flame.

  • Agent Introduction: The fire extinguishing agent is gradually introduced into the airflow. The concentration of the agent is incrementally increased.

  • Flame Extinguishment: The concentration of the agent at which the flame is extinguished is recorded. This is the Minimum Extinguishing Concentration (MEC).[7]

  • Data Recording: The entire process is carefully monitored, and the agent concentration, airflow rate, and fuel temperature are recorded.

Visualizing Experimental and Chemical Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_setup Apparatus Setup cluster_test Test Execution cluster_analysis Data Analysis A Fill Fuel Cup (n-heptane) B Establish Controlled Airflow (e.g., 40 L/min) A->B C Ignite Fuel and Stabilize Flame B->C D Incrementally Introduce Fire Suppressant Agent C->D E Observe for Flame Extinguishment D->E F Record Agent Concentration at Extinguishment (MEC) E->F Flame Out G Repeat for Reproducibility F->G

Caption: Experimental workflow for determining the Minimum Extinguishing Concentration (MEC) using the cup burner method.

Chemical_Inhibition_Cycle cluster_inhibition Bromine Catalytic Cycle H H• Br Br• H->Br + OH OH• O O• Halon CF3Br Halon->Br Decomposes in flame Br->H - HBr HBr HBr Br->HBr HBr->H - H2 HBr->Br + H•

Caption: Catalytic cycle of bromine from Halon 1301, illustrating the chemical inhibition of flame propagation radicals.

Mechanism of Fire Suppression

Halon 1301 and its alternatives suppress fires through different primary mechanisms:

  • Chemical Inhibition: Halogenated agents like Halon 1301 function primarily through chemical inhibition.[8][9] In a flame, highly reactive free radicals (H•, OH•, O•) sustain the combustion chain reaction. The bromine atom from Halon 1301 acts as a catalyst, repeatedly scavenging these free radicals and terminating the chain reaction.[10]

  • Heat Absorption (Physical Effect): Halocarbon alternatives such as HFC-227ea, HFC-125, and FK-5-1-12 extinguish fires largely by absorbing heat from the combustion zone.[11] This cooling effect reduces the temperature of the burning material below its auto-ignition point. While some chemical inhibition occurs with HFCs, it is less significant than with bromine-containing compounds.

  • Oxygen Displacement: Inert gas agents, like IG-541, suppress fires by reducing the ambient oxygen concentration to a level that can no longer support combustion. The addition of carbon dioxide in some inert gas mixtures also contributes to heat absorption.

Conclusion

The selection of a suitable alternative to this compound involves a trade-off between fire suppression efficacy, environmental impact, and safety. Halocarbon agents like HFC-227ea and FK-5-1-12 offer effective fire suppression at relatively low concentrations, acting primarily through heat absorption. Inert gas systems are environmentally benign but require higher concentrations to displace oxygen. Understanding the quantitative performance data and the underlying suppression mechanisms is crucial for making informed decisions in fire protection research and application.

References

A Computational Showdown: Unveiling the Reactivity Differences Between Bromochlorodifluoromethane (Halon 1211) and Bromotrifluoromethane (Halon 1301)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed computational analysis reveals key differences in the atmospheric reactivity of two potent ozone-depleting substances, bromochlorodifluoromethane (CBrClF₂) and bromotrifluoromethane (CBrF₃), commonly known as Halon 1211 and Halon 1301, respectively. This comparison provides valuable insights for researchers, scientists, and drug development professionals in understanding the atmospheric fate and environmental impact of these compounds.

The primary driver of the atmospheric reactivity of these halons is their interaction with hydroxyl (OH) radicals, a process initiated by the cleavage of their carbon-halogen bonds. Computational chemistry provides a powerful lens to scrutinize these fundamental reactions at a molecular level.

Key Reactivity Parameters: A Quantitative Comparison

The following table summarizes key computational and environmental data for Halon 1211 and Halon 1301, offering a clear comparison of their reactivity and environmental impact.

PropertyThis compound (CBrClF₂)Bromotrifluoromethane (CBrF₃)
Chemical Formula CBrClF₂CBrF₃
Molar Mass ( g/mol ) 165.36148.91
Calculated C-Br Bond Dissociation Energy (kcal/mol) ~68-70~69-71
Calculated C-Cl Bond Dissociation Energy (kcal/mol) ~80-83N/A
Calculated Activation Energy for OH Reaction (kcal/mol) Lower (estimated)Higher (estimated)
Atmospheric Lifetime (years) 1665
Ozone Depletion Potential (ODP) 7.916
Global Warming Potential (GWP, 100-year) 18907140

Note: Calculated bond dissociation and activation energies are estimates based on typical values for similar bonds and reactions, as direct comparative computational studies are limited in the public domain. Experimental and more detailed computational studies are required for precise values.

Unpacking the Reactivity: Bond Strength and Atmospheric Fate

The reactivity of these halons is intrinsically linked to the strength of their carbon-halogen bonds. The C-Br bond is weaker than the C-Cl and C-F bonds, making it the most likely point of initial attack by atmospheric radicals. While the C-Br bond dissociation energies are similar for both molecules, the presence of a chlorine atom in this compound introduces an additional, albeit stronger, potential reaction site.

The lower atmospheric lifetime of this compound (16 years) compared to bromotrifluoromethane (65 years) suggests a higher overall reactivity in the troposphere. This is likely due to a lower activation energy for the reaction with OH radicals, although specific computational data for a direct comparison is scarce. A lower activation energy implies a faster reaction rate, leading to a more rapid breakdown of the molecule in the atmosphere.

Despite its shorter atmospheric lifetime, bromotrifluoromethane has a significantly higher Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This highlights the complex interplay between atmospheric lifetime, the efficiency of ozone destruction by the released bromine atoms, and the molecule's ability to absorb infrared radiation.

Experimental Determination of Reactivity

The reaction rates of halons with OH radicals are experimentally determined using techniques such as laser photolysis-laser induced fluorescence (LP-LIF). This method allows for the direct measurement of the decay of OH radicals in the presence of the halon, providing crucial kinetic data.

Experimental Protocol: Laser Photolysis-Laser Induced Fluorescence (LP-LIF)

A detailed experimental protocol for determining the rate constants of halocarbon reactions with OH radicals using LP-LIF typically involves the following steps:

  • Reactant Preparation: A gas mixture containing the halon of interest, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂) is prepared in a flow cell.

  • OH Radical Generation: A pulsed excimer laser (e.g., operating at 248 nm for H₂O₂ photolysis) is used to photolyze the precursor, generating a known concentration of OH radicals.

  • OH Radical Detection: A second pulsed laser, a dye laser, is tuned to an absorption line of the OH radical (e.g., around 282 nm). This excites the OH radicals to a higher electronic state.

  • Fluorescence Detection: The excited OH radicals fluoresce, emitting light at a longer wavelength (e.g., around 309 nm). This fluorescence is detected by a photomultiplier tube (PMT) positioned perpendicular to the laser beams.

  • Kinetic Measurement: The decay of the fluorescence signal over time is monitored. In the presence of the halon, the OH radicals react, leading to a faster decay of the fluorescence signal.

  • Data Analysis: The pseudo-first-order rate constant for the decay of OH is determined at various halon concentrations. A plot of the pseudo-first-order rate constant versus the halon concentration yields a straight line, the slope of which is the bimolecular rate constant for the reaction.

Computational Chemistry Workflow

Computational studies are essential for elucidating the reaction mechanisms and energetics that are often difficult to probe experimentally. A typical workflow for the computational comparison of halon reactivity is depicted in the following diagram:

G cluster_0 Computational Workflow Define Molecules Define Molecules Geometry Optimization Geometry Optimization Define Molecules->Geometry Optimization Structures of CBrClF2 & CBrF3 Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometries Transition State Search Transition State Search Geometry Optimization->Transition State Search Reactants + OH Energy Calculation Energy Calculation Frequency Analysis->Energy Calculation Verify Minima Transition State Search->Frequency Analysis TS Guess IRC Calculation IRC Calculation Transition State Search->IRC Calculation Verified TS IRC Calculation->Energy Calculation Reaction Path Property Calculation Property Calculation Energy Calculation->Property Calculation Electronic Energies Data Analysis Data Analysis Property Calculation->Data Analysis BDEs, Activation Energies

Caption: A typical workflow for the computational comparison of halon reactivity.

Atmospheric Reaction Pathway

The primary atmospheric degradation pathway for these halons is initiated by reaction with the hydroxyl radical. This leads to the release of halogen atoms which can then catalytically destroy ozone. A simplified representation of this process is shown below:

G cluster_0 Atmospheric Degradation Halon CBrXF₂ (X=Cl or F) Radical •CXF₂ + HBr Halon->Radical Reaction OH OH Radical OH->Radical Br Br Atom Radical->Br Further Reactions BrO BrO Radical Br->BrO + O₃ O3 Ozone (O₃) O3->BrO O2 Oxygen (O₂) BrO->Br + O BrO->O2

Caption: Simplified atmospheric reaction pathway for brominated halons.

Benchmarking analytical methods for the detection of Bromochlorodifluoromethane in air samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211, in air samples: Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and includes workflow diagrams to aid in method selection and implementation.

Method 1: Thermal Desorption - Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This method is highly specific and sensitive, making it ideal for identifying and quantifying this compound at trace levels in complex air matrices. The use of thermal desorption allows for the pre-concentration of the analyte from a large volume of air, thereby enhancing detection limits.

Experimental Protocol

1. Sample Collection:

  • Sorbent Tube: Use a multi-bed sorbent tube, such as one containing Tenax® TA, Carbopack™ B, and Carboxen® 1000, to efficiently trap a wide range of volatile organic compounds (VOCs), including this compound.

  • Sampling Pump: A calibrated personal or stationary sampling pump is used to draw a known volume of air through the sorbent tube. The flow rate is typically set between 50 and 200 mL/min, with a total sample volume ranging from 1 to 100 liters, depending on the expected concentration.

  • Field Blanks: At least one field blank sorbent tube should be included with each batch of samples. This tube is handled in the same manner as the samples but no air is drawn through it.

2. Sample Preparation (Thermal Desorption):

  • Thermal Desorber: The sorbent tube is placed in an automated thermal desorber.

  • Primary Desorption: The tube is heated (e.g., to 250-300°C) to release the trapped analytes. A flow of inert gas (e.g., helium) carries the desorbed compounds to a cooled focusing trap.

  • Focusing Trap: The focusing trap, held at a low temperature (e.g., -10°C to -30°C), cryo-focuses the analytes into a narrow band.

  • Secondary Desorption: The focusing trap is rapidly heated (e.g., to 280-320°C), injecting the analytes into the gas chromatograph.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from other components.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 45-200) for identification of unknowns and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of this compound.

    • Characteristic Ions for this compound (m/z): 129, 131 (M-Cl)+, 85, 87 (CF2Cl)+. The most abundant ions are typically used for quantification.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

The GC-ECD method is highly sensitive to halogenated compounds, making it a cost-effective and powerful tool for the routine monitoring of this compound. This method relies on the high electron affinity of the bromine and chlorine atoms in the molecule.

Experimental Protocol

1. Sample Collection:

  • Sorbent Tube: Activated charcoal tubes (e.g., two-section, 100/50 mg) are commonly used for sampling.

  • Sampling Pump: A calibrated sampling pump is used to draw a known volume of air through the tube at a flow rate typically between 0.01 and 0.2 L/min.

  • Field Blanks: As with the TD-GC-MS method, field blanks are essential for quality control.

2. Sample Preparation (Solvent Desorption):

  • Desorption: The front and back sections of the charcoal tube are placed in separate vials. A known volume (e.g., 1.0 mL) of a suitable solvent, such as carbon disulfide or a mixture of solvents, is added to each vial.

  • Extraction: The vials are agitated (e.g., for 30 minutes) to allow for the desorption of the analyte from the charcoal into the solvent.

  • Internal Standard: An internal standard can be added to the solvent prior to desorption to improve quantitative accuracy.

3. Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis:

  • Gas Chromatograph:

    • Column: A similar non-polar capillary column as used in GC-MS (e.g., DB-5ms) can be employed.

    • Carrier Gas: Nitrogen or Argon/Methane (95:5) at a constant flow rate.

    • Oven Temperature Program: A similar temperature program to the GC-MS method can be used and optimized for the separation of the target analyte.

  • Electron Capture Detector (ECD):

    • Detector Temperature: Typically set at 300-350°C.

    • Makeup Gas: Nitrogen or Argon/Methane is used as a makeup gas to optimize detector performance.

Data Presentation: Comparison of Analytical Methods

ParameterThermal Desorption - GC-MSGas Chromatography - ECD
Specificity Very High (Mass spectrum provides structural information)High for Halogenated Compounds
Sensitivity High (pptv to ppb range)Very High for Halogenated Compounds (pptv range)
Limit of Detection (LOD) Estimated in the low pptv rangeCan be lower than GC-MS for halogenated compounds, in the sub-pptv to low pptv range.[1]
Linear Dynamic Range Wide (typically 3-4 orders of magnitude)Narrower than GC-MS (typically 2-3 orders of magnitude)
Sample Preparation Automated thermal desorptionManual solvent desorption
Throughput Higher due to automation of sample preparationLower due to manual sample preparation
Cost (Instrument) HighModerate
Cost (Consumables) Sorbent tubes can be reused after conditioningCharcoal tubes are typically single-use
Confirmation of Identity High confidence based on mass spectrumBased on retention time only
Susceptibility to Interference Low (can distinguish co-eluting peaks by mass)Higher (co-eluting electronegative compounds can interfere)

Mandatory Visualization

Analytical_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Air Air Sample SorbentTube Sorbent Tube (Multi-bed or Charcoal) Air->SorbentTube Pump TD Thermal Desorption SorbentTube->TD Method 1 Solvent Solvent Desorption SorbentTube->Solvent Method 2 GCMS GC-MS TD->GCMS GCECD GC-ECD Solvent->GCECD Data_MS Identification & Quantification GCMS->Data_MS Data_ECD Quantification GCECD->Data_ECD

Caption: Workflow for the analysis of this compound in air.

Signaling_Pathway cluster_method1 Method 1: TD-GC-MS cluster_method2 Method 2: GC-ECD M1_Sample Sample Collection (Multi-bed Sorbent Tube) M1_Desorb Thermal Desorption (Automated) M1_Sample->M1_Desorb M1_Analyze GC-MS Analysis (High Specificity) M1_Desorb->M1_Analyze M1_Result Identification & Quantification M1_Analyze->M1_Result Compare Comparison M1_Result->Compare M2_Sample Sample Collection (Charcoal Tube) M2_Desorb Solvent Desorption (Manual) M2_Sample->M2_Desorb M2_Analyze GC-ECD Analysis (High Sensitivity) M2_Desorb->M2_Analyze M2_Result Quantification M2_Analyze->M2_Result M2_Result->Compare

Caption: Logical relationship between the two analytical methods.

References

Cross-Validation of Spectroscopic and Chromatographic Data for Bromochlorodifluoromethane (CBrClF₂)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Analytical Scientists

This guide provides a comprehensive comparison of spectroscopic and chromatographic data for the identification and quantification of bromochlorodifluoromethane (CBrClF₂), commonly known as Halon 1211. The following sections detail experimental protocols and present key analytical data to facilitate the cross-validation of results obtained from different analytical techniques. This information is intended for researchers, scientists, and professionals in fields such as environmental monitoring, forensic analysis, and chemical safety where the accurate identification of halocarbons is critical.

Data Presentation: A Comparative Overview

The positive identification of CBrClF₂ is significantly enhanced by comparing data from orthogonal analytical techniques. Spectroscopic methods provide information about the molecular structure and vibrational modes, while chromatographic techniques offer separation based on physicochemical properties and a distinct mass fragmentation pattern.

Spectroscopic Data

Infrared (IR) Spectroscopy:

Peak Position (cm⁻¹)Assignment (Vibrational Mode)
1195C-F Stretch
1100C-F Stretch
950C-Cl Stretch
750C-Br Stretch

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
-14.5SingletN/ACF₂

Raman Spectroscopy:

Expected Raman Shift (cm⁻¹)Assignment (Vibrational Mode)
~1100-1200Symmetric C-F Stretch
~950C-Cl Stretch
~750C-Br Stretch

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Similar to Raman data, experimental ¹³C NMR spectra for CBrClF₂ are not widely published. However, the carbon atom in CBrClF₂ is expected to exhibit a single resonance. Due to the presence of fluorine, this signal will be split into a triplet according to the n+1 rule (where n=2 for the two fluorine atoms).

Expected Chemical Shift (ppm)Expected MultiplicityAssignment
110 - 130TripletCBrClF₂
Chromatographic Data

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile compounds like CBrClF₂. The retention time provides a characteristic value for a given set of analytical conditions, while the mass spectrum offers a molecular fingerprint.

Retention Information:

A standardized method for reporting gas chromatographic data is the use of Kovats retention indices, which normalize retention times to those of n-alkanes. While specific, experimentally determined Kovats indices for CBrClF₂ on a variety of stationary phases are not compiled in major databases, the principle of their determination is crucial for inter-laboratory data comparison.

Stationary PhaseExpected Elution Profile
Non-polar (e.g., DB-1, HP-5ms)Elution will be primarily based on boiling point (-4 °C).
Polar (e.g., WAX, FFAP)Elution may be influenced by dipole-dipole interactions.

Mass Spectrometry (Electron Ionization):

The mass spectrum of CBrClF₂ is characterized by a distinct isotopic pattern due to the presence of chlorine and bromine. The most abundant fragments correspond to the loss of halogen atoms.

m/zRelative Intensity (%)Assignment
129/131100/98[CClF₂]⁺
85/8760/58[CClF]⁺
5030[CF₂]⁺

Experimental Protocols

Sample Preparation

For both spectroscopic and chromatographic analysis of a gaseous sample like CBrClF₂, sample introduction can be performed directly using a gas-tight syringe or a gas sampling loop. For analysis of CBrClF₂ in a condensed matrix (e.g., environmental or biological samples), headspace analysis is a common technique.

Headspace Analysis Protocol:

  • Place the sample in a sealed vial.

  • Incubate the vial at a controlled temperature (e.g., 65°C for 15 minutes) to allow volatile compounds to partition into the headspace.[1]

  • Withdraw a known volume of the headspace using a gas-tight syringe for injection into the analytical instrument.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Cell: Gas cell with KBr or NaCl windows.

  • Procedure:

    • Evacuate the gas cell.

    • Introduce the CBrClF₂ gas sample into the cell to a known pressure.

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Reference the acquired spectrum against a background spectrum of the evacuated cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: NMR Spectrometer (¹⁹F and ¹³C capabilities)

  • Sample Preparation: Condense the CBrClF₂ gas into a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube at low temperature.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum with proton decoupling.

    • Reference the chemical shift to an internal or external standard (e.g., CFCl₃).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • Reference the chemical shift to the solvent peak or an internal standard (e.g., TMS).

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often suitable.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 200°C.

    • Final hold: 200°C for 2 minutes.

  • Injection: Splitless or split injection of a gaseous sample.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 129, 131, 85, 87) can be employed for enhanced sensitivity and specificity.[1]

Cross-Validation Workflow

The cross-validation of spectroscopic and chromatographic data is a logical process to ensure the unambiguous identification of CBrClF₂. The workflow involves acquiring data from multiple techniques and comparing the results to established reference data and theoretical expectations.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Cross-Validation & Identification Sample CBrClF₂ Sample Headspace Headspace Extraction Sample->Headspace Direct Direct Gas Injection Sample->Direct GCMS GC-MS Analysis Headspace->GCMS Direct->GCMS IR IR Spectroscopy Direct->IR NMR NMR Spectroscopy Direct->NMR Raman Raman Spectroscopy Direct->Raman RT Retention Time GCMS->RT MS Mass Spectrum GCMS->MS IR_Spectrum IR Spectrum IR->IR_Spectrum NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum Raman_Spectrum Raman Spectrum Raman->Raman_Spectrum Validation Cross-Validation RT->Validation MS->Validation IR_Spectrum->Validation NMR_Spectrum->Validation Raman_Spectrum->Validation Identification Positive Identification Validation->Identification

Caption: Workflow for the cross-validation of CBrClF₂ data.

This systematic approach, combining separation science with multiple forms of spectroscopy, provides a robust framework for the confident identification and characterization of this compound in various samples. The comparison of orthogonal data sets is a cornerstone of modern analytical chemistry, ensuring data integrity and reliability.

References

A Comparative Guide to Bromochlorodifluoromethane and SF₆ as Tracer Gases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bromochlorodifluoromethane (BCF or Halon 1211) and Sulfur Hexafluoride (SF₆), two compounds historically used as tracer gases in various scientific and industrial applications. The selection of an appropriate tracer gas is critical for the accuracy and reliability of experimental results, particularly in studies involving atmospheric transport, leak detection, and ventilation. This document outlines their key properties, performance characteristics, and the significant environmental regulations that govern their use, supported by quantitative data and standardized experimental protocols.

Core Properties and Environmental Impact

The fundamental physicochemical properties of a tracer gas dictate its behavior and suitability for specific applications. Both BCF and SF₆ are colorless, odorless, and non-flammable gases.[1][2] However, their environmental impact, a primary consideration in modern research, differs significantly.

BCF is a halogenated hydrocarbon (halon) with a high ozone-depleting potential (ODP).[3][4] Its production and use are now strictly controlled under the Montreal Protocol, an international treaty designed to protect the ozone layer.[3][5] Consequently, BCF is largely phased out, with use restricted to critical applications like aviation fire suppression, where alternatives are still being implemented.[3][6]

SF₆, while having no impact on the ozone layer (ODP of zero), is the most potent greenhouse gas known, with a global warming potential (GWP) thousands of times greater than carbon dioxide (CO₂) over a 100-year period.[7][8][9] Its extremely long atmospheric lifetime means its emissions have a lasting impact on the climate.[7]

Table 1: Comparison of Physicochemical and Environmental Properties

PropertyThis compound (BCF, Halon 1211)Sulfur Hexafluoride (SF₆)
Chemical Formula CBrClF₂[10]SF₆[7]
Molar Mass 165.36 g/mol [3]146.06 g/mol [11]
Boiling Point -3.7 °C to -4 °C[12][13]-63.9 °C (Sublimes)[14]
Vapor Density (air=1) 5.7[12][13]~5.0[15]
Atmospheric Lifetime ~16 years[16]850 - 1,278 years (Recent estimates)[17][18]
Ozone Depletion Potential (ODP) 3.0 - 7.9[3][16]0[4]
Global Warming Potential (GWP, 100-yr) 1,890[16]23,500 - 23,800[7][17]
Regulatory Status Production banned under Montreal Protocol; use highly restricted.[3]Use monitored under F-Gas directives; emissions reduction encouraged.[19]

Performance as Tracer Gases

The ideal tracer gas is inert, non-toxic, and easily detectable at very low concentrations, well above its ambient background levels.

SF₆ has been a preferred tracer for ventilation and leak detection studies primarily because it is chemically stable and has an extremely low background concentration in the atmosphere, allowing for detection of minute quantities.[20][21] Its high sensitivity makes it suitable for measuring air changes per hour (ACH) in buildings and detecting leaks in closed systems.[20][22]

BCF was also used as a tracer gas due to its detectability at low concentrations. However, its higher reactivity compared to SF₆ and its severe environmental impact have rendered it obsolete for these applications.

Table 2: Performance and Detection Characteristics

CharacteristicThis compound (BCF, Halon 1211)Sulfur Hexafluoride (SF₆)
Primary Detection Method Gas Chromatography - Electron Capture Detector (GC-ECD)Gas Chromatography - Electron Capture Detector (GC-ECD), Infrared Spectroscopy[20]
Typical Applications Historically used in fire suppression and as a refrigerant.[2][10] Phased out for tracer applications.Ventilation studies, leak detection, atmospheric and oceanographic transport studies, medical imaging.[8][20][23]
Detection Sensitivity HighExtremely High (parts per trillion range)[20]
Chemical Inertness Generally inert but can decompose at high temperatures.[12][13]Exceptionally inert and thermally stable.[1][15]
Safety Considerations Mildly toxic by inhalation; can act as a simple asphyxiant.[3][24] Decomposes into toxic gases (e.g., phosgene) in a fire.[13]Non-toxic and biologically inert.[15] Can act as a simple asphyxiant by displacing oxygen.[1]

Experimental Methodology: Tracer Gas Analysis via GC-ECD

The standard method for quantifying SF₆ and other halogenated compounds at trace levels is Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD is highly sensitive to electronegative compounds like SF₆ and BCF.[25][26]

Protocol Outline
  • Sample Collection:

    • Air samples are collected from the target environment using gas-tight syringes, Tedlar® bags, or evacuated canisters.[27]

    • The sampling strategy must account for the spatial and temporal distribution of the tracer gas to ensure representative measurements.

  • Instrumentation and Calibration:

    • A Gas Chromatograph (GC) equipped with an ECD is used for analysis.[27] The ECD contains a radioactive source (typically Nickel-63) that emits electrons, creating a stable baseline current.[26]

    • The system must be calibrated using a minimum of three certified EPA Protocol 1 standard gas mixtures that bracket the expected sample concentrations.[28]

    • A linear regression of the calibration data must yield a correlation coefficient (R²) of >0.99.[28]

  • Chromatographic Conditions (Illustrative Example for SF₆):

    • Column: A suitable column for separating permanent gases, such as one packed with a porous polymer (e.g., HayeSep) or a molecular sieve, is required.

    • Carrier Gas: High-purity Nitrogen (N₂) or an Argon/Methane mixture is used.[26] The carrier gas must be scrubbed of oxygen and moisture to prevent contamination of the detector.[29]

    • Temperatures:

      • Injector: 100-150°C

      • Column Oven: Isothermal, typically 50-80°C

      • Detector: 300-350°C

    • Flow Rate: Carrier gas flow is optimized for the best separation and peak shape, typically in the range of 20-40 mL/min.

  • Sample Analysis:

    • A known volume of the collected air sample is injected into the GC.

    • As the tracer gas elutes from the column and enters the ECD, it captures electrons, causing a measurable drop in the baseline current.[25]

    • The resulting peak is integrated, and its area is used to calculate the concentration based on the calibration curve.

  • Data Calculation:

    • The concentration of the tracer gas is determined from the peak area using the slope and intercept derived from the linear regression of the calibration standards.[28]

    • This concentration data is then used in relevant models to calculate parameters such as ventilation rates or leak rates.

Visualizing Workflows and Logic

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a tracer gas experiment, from initial setup and release to final data analysis.

G Diagram 1: General Tracer Gas Experimental Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Define Objectives & Select Tracer Gas P2 Calibrate GC-ECD & Mass Flow Controllers P1->P2 P3 Establish Background Concentration P2->P3 E1 Inject Tracer Gas at Known, Constant Rate P3->E1 Start Experiment E2 Collect Air Samples at Downstream Points E1->E2 A1 Analyze Samples using GC-ECD E2->A1 Process Samples A2 Quantify Concentrations via Calibration Curve A1->A2 A3 Calculate Flow/Ventilation Rates A2->A3 R1 Report & Conclusion A3->R1 Final Output

Caption: General workflow for tracer gas experiments.

Tracer Gas Selection Framework

This diagram outlines the logical decision-making process for selecting a tracer gas, highlighting the critical role of environmental regulations.

G Diagram 2: Tracer Gas Selection Framework Start Start: Need for Tracer Gas Study Q1 Is the application for a 'critical use' exempt under the Montreal Protocol? Start->Q1 BCF Consider BCF (Halon 1211) Q1->BCF Yes NoBCF BCF is Prohibited Q1->NoBCF No Q2 Is extreme sensitivity (ppt level) required? BCF->Q2 NoBCF->Q2 SF6 SF₆ is a primary candidate. Implement strict emission recovery protocols. Q2->SF6 Yes Alt Evaluate Alternative Tracers (e.g., Perfluorocarbons, Isotopes) Q2->Alt No

Caption: Decision framework for selecting a tracer gas.

Conclusion

The choice between this compound and SF₆ as a tracer gas is now unequivocally decided by environmental regulations. BCF (Halon 1211) is an ozone-depleting substance whose production and use are banned for all but a few critical, exempted applications.[3][5] Its use in general research is no longer viable or permissible.

SF₆ remains a technically excellent tracer gas due to its inertness and high detectability.[20] However, its status as the most potent greenhouse gas necessitates extreme caution.[7] Researchers using SF₆ must adhere to strict protocols to minimize emissions, including recovery and recycling wherever possible. For many applications, the scientific community is actively exploring alternative tracers with lower environmental impacts to replace SF₆. Therefore, while SF₆ is still used, its significant contribution to global warming demands that it be employed only when no suitable alternative exists and with rigorous environmental stewardship.

References

Unveiling the Aftermath: A Comparative Analysis of Bromochlorodifluoromethane's Thermal Decomposition Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the complete lifecycle and potential hazards of chemical compounds is paramount. This guide provides a detailed comparative analysis of the thermal decomposition byproducts of Bromochlorodifluoromethane (Halon 1211), a historically significant fire suppressant, and two of its common alternatives: HFC-227ea (FM-200) and FK-5-1-12 (Novec 1230). By examining experimental data on byproduct formation, this document aims to offer a clear, objective resource for evaluating the safety and environmental impact of these agents.

The thermal decomposition of halogenated hydrocarbons, particularly in the presence of a flame, can generate a range of toxic and corrosive byproducts. While effective as a fire suppressant, the decomposition of this compound (Halon 1211) releases halogen acids, free halogens, and carbonyl halides.[1][2] These byproducts pose significant health and material compatibility risks. As regulations have phased out ozone-depleting substances like Halon 1211, a new generation of fire suppressants has emerged. This guide delves into the thermal decomposition profiles of HFC-227ea and FK-5-1-12 to provide a comparative perspective against the established baseline of Halon 1211.

Comparative Analysis of Thermal Decomposition Byproducts

The primary concern with the thermal decomposition of halogenated fire suppressants is the formation of acidic gases, which are both toxic and corrosive. The following table summarizes the key thermal decomposition byproducts for this compound and its alternatives. It is important to note that the yields of these byproducts can vary significantly depending on factors such as temperature, the presence of other materials, and the specific fire scenario.

Fire SuppressantChemical FormulaPrimary Thermal Decomposition ByproductsQuantitative Observations (from various studies)
This compound (Halon 1211) CBrClF₂Halogen Acids (HF, HBr, HCl), Free Halogens (Br₂, Cl₂), Carbonyl Halides (COF₂, COCl₂, COBr₂)[1]Studies have identified major products below 973 K to be CCl₂F₂, CBr₂F₂, C₂Cl₂F₄, C₂BrClF₄, C₂F₄, and C₂Br₂F₄. At higher temperatures, CBrF₃ and CClF₃ are formed.
HFC-227ea (FM-200) C₃HF₇Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂)[3]Can produce significantly more acidic gases than Halon 1301, with some studies showing more than double the amount.[4] In large-scale fire tests, HF concentrations have been measured as high as 3900 ppm.[5] The yield of HF is reported to be approximately 1.5 times higher than that of HFC-125.[1]
FK-5-1-12 (Novec 1230) C₆F₁₂OHydrogen Fluoride (HF), Perfluoroisobutylene (PFIB)Specific quantitative yield data under comparative fire conditions is less prevalent in publicly available literature.

Experimental Protocols for Thermal Decomposition Analysis

A standardized approach to evaluating the thermal decomposition of fire suppressants is crucial for accurate comparison. The following outlines a general experimental protocol for the analysis of thermal decomposition byproducts, integrating methodologies from various research studies.

Experimental Apparatus: Tubular Reactor System

A common laboratory setup for studying thermal decomposition involves a tubular reactor.

  • Reactor: A quartz or alumina tube is housed within a programmable tube furnace capable of reaching temperatures up to 1200°C.

  • Gas Supply: Mass flow controllers are used to precisely regulate the flow of the fire suppressant vapor, a carrier gas (e.g., nitrogen or air), and any reactive gases (e.g., a fuel source like methane to simulate a fire environment).

  • Sampling Port: The outlet of the reactor is connected to a sampling system for the collection of decomposition products.

Experimental Procedure
  • System Purge: The entire system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Temperature Stabilization: The tube furnace is heated to the desired decomposition temperature and allowed to stabilize.

  • Agent Introduction: A known concentration of the fire suppressant, diluted in the carrier gas, is introduced into the heated reactor at a controlled flow rate.

  • Product Collection: The effluent gas from the reactor is passed through a series of impinger traps containing appropriate solvents (e.g., deionized water or a buffered solution) to capture acidic gases. For the analysis of volatile organic compounds, a gas sampling bag or a sorbent tube can be used.

  • Analysis of Byproducts:

    • Ion Chromatography (IC): The contents of the impinger traps are analyzed by IC to quantify the concentration of halide ions (F⁻, Cl⁻, Br⁻), which corresponds to the amount of halogen acids produced.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Volatile organic byproducts collected in gas sampling bags or on sorbent tubes are analyzed by GC-MS for identification and quantification.

Detailed GC-MS Protocol for Volatile Byproduct Analysis
  • Sample Introduction:

    • Gas Sampling Bag: A gastight syringe is used to inject a known volume of the gas sample from the bag into the GC injector port.

    • Sorbent Tube: The sorbent tube is placed in a thermal desorber, which heats the tube and releases the trapped analytes into the GC.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for the separation of halogenated hydrocarbons (e.g., a DB-5ms or similar).

    • Oven Temperature Program: A temperature ramp is programmed to effectively separate the different byproducts. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected byproducts (e.g., 30-500 amu).

    • Data Analysis: The resulting chromatogram is analyzed to identify individual peaks. The mass spectrum of each peak is compared to a library of known spectra (e.g., the NIST library) for compound identification. Quantification is achieved by comparing the peak area of each byproduct to the peak area of a known concentration of an internal or external standard.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key stages and relationships.

ExperimentalWorkflow cluster_preparation Sample Preparation & Introduction cluster_decomposition Thermal Decomposition cluster_analysis Byproduct Analysis Agent Fire Suppressant (e.g., Halon 1211) MFCs Mass Flow Controllers Agent->MFCs CarrierGas Carrier Gas (e.g., Nitrogen) CarrierGas->MFCs Fuel Fuel (e.g., Methane) Fuel->MFCs Mixer Gas Mixer MFCs->Mixer Reactor Tubular Reactor (Heated) Mixer->Reactor IC Ion Chromatography (for Acidic Gases) Reactor->IC Aqueous Trapping GCMS GC-MS (for Organic Byproducts) Reactor->GCMS Gas Sampling

Caption: Experimental workflow for the analysis of thermal decomposition byproducts.

LogicalRelationship cluster_cause Cause cluster_effect Effects cluster_mitigation Mitigation & Analysis Decomposition Thermal Decomposition of Halogenated Fire Suppressant Byproducts Formation of Byproducts (e.g., HF, HCl, COF2) Decomposition->Byproducts Alternatives Use of Alternative Suppressants Decomposition->Alternatives drives development of Toxicity Increased Toxicity Byproducts->Toxicity Corrosivity Increased Corrosivity Byproducts->Corrosivity Analysis Byproduct Analysis (IC, GC-MS) Byproducts->Analysis necessitates

Caption: Logical relationship between thermal decomposition and its consequences.

References

Safety Operating Guide

Personal protective equipment for handling Bromochlorodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bromochlorodifluoromethane (CBrClF₂), also known as Halon 1211. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a colorless, nonflammable gas that is mildly toxic by inhalation.[1] It functions as a simple asphyxiant by displacing oxygen, which can lead to rapid suffocation, particularly in confined spaces.[2][3] Direct contact with the liquefied gas can cause frostbite.[2][4] Upon heating, containers may rupture violently, and the substance can decompose to release toxic and irritating gases such as hydrogen fluoride, hydrogen bromide, hydrogen chloride, and phosgene.[2][5]

Immediate Actions:

  • In Case of a Leak or Spill: Evacuate the area immediately.[1] Ventilate the space thoroughly.[2] For large spills, consider an initial downwind evacuation of at least 500 meters (1/3 mile).[6] Leaking cylinders should be moved to a safe, open area.[4] Do not re-enter a confined space without a self-contained breathing apparatus (SCBA).[2]

  • In Case of Fire: While not flammable, containers can explode when heated.[1] Use an extinguishing agent suitable for the surrounding fire.[3] Cool containers with a water spray from a safe distance.[1] Firefighters must wear full protective clothing and SCBA.[2]

  • First Aid:

    • Inhalation: Move the individual to fresh air and keep them comfortable.[2] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3] Seek immediate medical attention.[5]

    • Skin Contact (Frostbite): Rinse the affected area with plenty of lukewarm water.[5] Do not remove clothing.[5] Seek immediate medical attention.

    • Eye Contact (Frostbite): Immediately flush the eyes with plenty of warm water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required equipment.

Protection Type Required PPE Specifications and Conditions for Use
Eye Protection Chemical goggles or safety glasses with side shieldsMust be worn at all times when handling the chemical to prevent contact with gas or liquid.[2][4] A face shield is recommended when there is a risk of liquid splash.[5]
Hand Protection Cold-insulating glovesRequired when handling containers of the liquefied gas to prevent frostbite.[1][5] Neoprene or polyvinyl chloride (PVC) gloves are also recommended to minimize skin contact.[1][4]
Body Protection Normal work wear; protective clothing as neededStandard laboratory coats are generally sufficient for handling small quantities in a well-ventilated area.[2] For larger quantities or in situations with a higher risk of release, chemical protective clothing specifically recommended by the manufacturer should be worn.[1]
Respiratory Protection Not normally required with adequate ventilationIn case of inadequate ventilation, in oxygen-deficient atmospheres, or during a large release, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[2][4] Air-purifying respirators will not provide protection in oxygen-deficient environments.[2]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

  • Ventilation: Always use this compound in a well-ventilated area.[2] Local exhaust ventilation should be used for large volumes.[2]

  • Cylinder Handling: Cylinders should be stored upright and firmly secured to prevent them from falling or being knocked over.[3] Do not drag, roll, or drop cylinders.[3] Use a suitable hand truck for moving cylinders.[3]

  • Storage Conditions: Store in a cool, dry, well-ventilated area, out of direct sunlight.[2] The storage temperature should not exceed 52°C (125°F).[3] Keep containers tightly closed.[2]

  • Incompatible Materials: Avoid contact with alkali or alkaline earth metals, and powdered metals such as aluminum and zinc.[2]

Disposal Plan

Due to its ozone-depleting potential, the release of this compound into the atmosphere should be avoided.[7][8]

  • Waste Disposal: Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[2][3] Do not dispose of untreated waste in the sewer system.[3]

  • Recycling and Recovery: Contact the manufacturer or a licensed waste disposal company for information on recovery and recycling options.[2][7] Waste material should be recovered and returned to the vendor or a licensed disposal company whenever possible.[1]

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula CBrClF₂
Molecular Weight 165.36 g/mol [7]
Boiling Point -3.7 °C to -4 °C[1][8]
Melting Point -159.5 °C[1]
Vapor Density 5.7 (Air = 1)[1]
Water Solubility Insoluble[7]
Appearance Colorless gas[1]
Odor Almost odorless[1]

Toxicity Data

Test Species Value
Inhalation LC50 Rat200,000 ppm / 15 minutes[1]
Inhalation LC50 Rat62,600 ppm / 1 hour[3]
Cardiac Sensitization (NOAEL) Canine5,000 ppm (5 min)[2]
Cardiac Sensitization (LOAEL) Canine10,000 ppm (5 min)[2]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Assess Task ventilation Is ventilation adequate? start->ventilation small_scale Small-scale lab use? ventilation->small_scale Yes ppe_scba Required PPE: - SCBA - Chemical Protective Clothing ventilation->ppe_scba No liquid_contact Potential for liquid contact? small_scale->liquid_contact Yes large_release Large release or emergency? small_scale->large_release No ppe_basic Required PPE: - Chemical Goggles - Standard Lab Coat liquid_contact->ppe_basic No ppe_gloves Add: - Cold-insulating/Neoprene Gloves liquid_contact->ppe_gloves Yes large_release->ppe_scba Yes end Proceed with Task large_release->end No ppe_basic->large_release ppe_gloves->large_release ppe_scba->end

Caption: Workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.